Cyanidin 3,5-diglucoside
Description
See also: Hibiscus sabdariffa Flower (part of).
Properties
CAS No. |
2611-67-8 |
|---|---|
Molecular Formula |
C27H30O16 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2 |
InChI Key |
MVCZYIINCNBXDB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |
Other CAS No. |
2611-67-8 |
Synonyms |
Cyanin chloride |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Analysis of Cyanidin 3,5-diglucoside: A Technical Guide for Researchers
An In-depth Examination of the Natural Sources, Quantification, and Biological Activities of a Prominent Anthocyanin
Introduction
Cyanidin 3,5-O-diglucoside, also known as cyanin, is a water-soluble anthocyanin responsible for the vibrant red, purple, and blue pigmentation in a variety of fruits, flowers, and vegetables. As a member of the flavonoid family, this phytochemical has garnered significant interest within the scientific community for its potential health-promoting properties, including its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of Cyanidin 3,5-diglucoside, detailed methodologies for its extraction and quantification, and an exploration of its known biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound is found in a range of plant species, with particularly high concentrations in berries and certain vegetables. The content of this anthocyanin can vary significantly depending on the plant cultivar, growing conditions, and ripeness at the time of harvest.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound content in various natural sources, compiled from multiple scientific studies. This allows for a clear comparison of its prevalence across different foods.
| Food Source | Plant Species | Mean Content (mg/100g FW) | Minimum Content (mg/100g FW) | Maximum Content (mg/100g FW) | Standard Deviation | No. of Samples (n) | No. of Studies (N) | References |
| Black elderberry | Sambucus nigra | 17.46 | 5.00 | 36.00 | 10.24 | 13 | 13 | [1] |
| Common bean (Black) | Phaseolus vulgaris | 1.98 | - | - | - | - | - | [1] |
| Pomegranate, pure juice | Punica granatum | 3.39 (mg/100ml) | 0.46 | 7.14 | 1.69 | 16 | 16 | [1] |
| Pomegranate, juice from concentrate | Punica granatum | 3.14 (mg/100ml) | 3.14 | 3.14 | 0.00 | 1 | 1 | [1] |
| Artichoke (violet cultivars) | Cynara scolymus | Present, but quantification varies | - | - | - | - | - | [2] |
| Red-fleshed apple | Malus sp. | Present | - | - | - | - | - | |
| Red cabbage | Brassica oleracea | Present | - | - | - | - | - | [3] |
| Red wine | Vitis vinifera | Present | - | - | - | - | - | |
| Blueberry | Vaccinium sp. | 2.18×10⁻⁸ - 3.63×10⁻⁸ (mg/kg) | - | - | - | - | - | [4] |
FW: Fresh Weight
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and development. The following section details established methodologies for these processes.
Extraction of this compound from Plant Material
A common method for extracting anthocyanins, including this compound, involves the use of acidified organic solvents to enhance stability and extraction efficiency.
Protocol: Acidified Methanol (B129727) Extraction
-
Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.
-
Extraction Solvent: Prepare a solution of methanol acidified with 1.0 N HCl (85:15, v/v).[5]
-
Extraction Process:
-
Mix 30 grams of the ground plant material with 200 mL of the acidified methanol solvent.[5]
-
Sonicate the mixture for 15 minutes to facilitate cell wall disruption and enhance extraction.[5]
-
Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[5]
-
Decant the supernatant into a clean flask.[5]
-
Repeat the extraction process on the pellet with an additional 200 mL of the solvent and sonicate for another 15 minutes.[5]
-
Combine the supernatants from both extractions.[5]
-
-
Concentration: Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator.[5]
-
Storage: Store the concentrated extract at -20°C in the dark to prevent degradation.
Purification by Solid-Phase Extraction (SPE)
For cleaner samples and to isolate specific anthocyanins, Solid-Phase Extraction (SPE) is a widely used purification technique.
Protocol: SPE Purification
-
Cartridge Selection: Utilize Discovery DPA-6S or DSC-SCX cartridges for the isolation of anthocyanidin 3,5-diglucosides.[3]
-
Sample Loading: Load the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent to remove impurities such as sugars and organic acids.
-
Elution: Elute the anthocyanin fraction using an appropriate solvent mixture, such as methanol with a small percentage of formic acid.
-
Further Processing: The eluted fraction can be concentrated and used for quantification or further purification steps.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is the gold standard for the quantification of this compound.
Protocol: HPLC-DAD/MS Quantification
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[6]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient program involves a linear increase in the concentration of mobile phase B over time to separate the different anthocyanins. For example, a gradient from 5% to 20% B over 15 minutes.[6]
-
Detection:
-
DAD: Monitor the absorbance at the visible maximum of this compound, which is typically around 520 nm.[6]
-
MS: Utilize electrospray ionization (ESI) in positive ion mode to detect the specific mass-to-charge ratio (m/z) of this compound.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and skin health.
Modulation of the GLK Signaling Pathway for Skin Hydration
Recent studies have demonstrated that this compound can improve skin hydration by activating the Germinal Center Kinase (GLK) signaling pathway, which in turn upregulates the expression of Hyaluronan Synthase 2 (HAS2).[7]
Caption: GLK Signaling Pathway Activation by this compound.
General Workflow for Extraction and Analysis
The following diagram illustrates a typical experimental workflow for the extraction, purification, and quantification of this compound from a plant source.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
This compound is a noteworthy anthocyanin with a significant presence in various edible plants. Its potential health benefits warrant further investigation, which requires robust and reliable analytical methods for its extraction and quantification. The protocols and data presented in this technical guide offer a solid foundation for researchers and professionals to advance the understanding and application of this promising natural compound.
References
- 1. Showing all foods in which the polyphenol Cyanidin 3,5-O-diglucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 2. scispace.com [scispace.com]
- 3. Isolation techniques for anthocyanidin 3,5-diglucosides and their related chemicals using supramolecules technique, and two solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. phcog.com [phcog.com]
- 7. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Cyanidin 3,5-diglucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside, also known as cyanin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, cyanidin 3,5-diglucoside has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central cyanidin aglycone to which two glucose moieties are attached at the 3 and 5 positions of the C-ring. The presence of these sugar molecules enhances its water solubility and stability compared to the aglycone alone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₁O₁₆⁺ | [1] |
| Molecular Weight | 611.52 g/mol | [1] |
| CAS Number | 2611-67-8 | [1] |
| Appearance | Dark red/purple powder | |
| Solubility | Highly water-soluble | |
| XLogP3 | -3.0 | |
| Topological Polar Surface Area | 298 Ų | |
| Hydrogen Bond Donor Count | 12 | |
| Hydrogen Bond Acceptor Count | 16 |
Table 2: Spectral Properties of this compound
| Spectral Data | Wavelength (nm) or Chemical Shift (ppm) | Source |
| UV-Vis (λmax) | ~520-530 nm (in acidic methanol) | |
| ¹H NMR | See detailed table below | |
| ¹³C NMR | See detailed table below |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C-2 | 162.1 | - |
| C-3 | 134.1 | - |
| C-4 | 145.2 | 8.89 (s) |
| C-5 | 158.1 | - |
| C-6 | 95.1 | 6.64 (d, J=1.8 Hz) |
| C-7 | 158.9 | - |
| C-8 | 103.4 | 6.90 (d, J=1.8 Hz) |
| C-9 | 147.3 | - |
| C-10 | 113.2 | - |
| C-1' | 120.5 | - |
| C-2' | 117.5 | 8.02 (d, J=2.2 Hz) |
| C-3' | 146.1 | - |
| C-4' | 155.1 | - |
| C-5' | 117.9 | 6.98 (d, J=8.5 Hz) |
| C-6' | 127.8 | 8.35 (dd, J=8.5, 2.2 Hz) |
| Glc (C-3)-1 | 102.3 | 5.35 (d, J=7.8 Hz) |
| Glc (C-5)-1 | 102.9 | 5.18 (d, J=7.6 Hz) |
| (Other sugar protons) | - | 3.2-4.0 (m) |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.
Antioxidant Activity
The antioxidant capacity of this compound stems from its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity has been quantified using various assays.
Table 4: Quantitative Antioxidant Activity of Cyanidin Glycosides
| Assay | Compound | Antioxidant Capacity | Source |
| DPPH | This compound | Similar to Cyanidin 3-glucoside | |
| ABTS | Cyanidin 3-glucoside | Higher than Pelargonidin 3-glucoside and Delphinidin 3-glucoside | |
| FRAP | This compound | Similar to Cyanidin 3-glucoside | |
| ORAC | Cyanidin 3-glucoside | 2.1 x 10⁶ µM Trolox Equivalents/g |
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can inhibit this pathway by preventing the phosphorylation of IκBα.[2]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophiles, including this compound, can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[3]
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, which are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are often linked to the modulation of the MAPK signaling pathway. While specific IC₅₀ values for this compound are not extensively reported, studies on the closely related cyanidin-3-glucoside demonstrate significant cytotoxic effects against various cancer cell lines.
Table 5: Cytotoxicity of Cyanidin-3-glucoside in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MCF-7 | Breast Cancer | ~100 | |
| HT-29 | Colon Cancer | ~200 | |
| HepG2 | Liver Cancer | ~150 |
Note: IC₅₀ values can vary significantly depending on the assay conditions and cell line.
Experimental Protocols
Extraction and Purification of this compound
A general protocol for the extraction and purification of this compound from plant material is outlined below.
Methodology:
-
Extraction: Homogenize fresh or freeze-dried plant material with acidified methanol (e.g., methanol with 0.1% HCl) to extract the anthocyanins.
-
Filtration and Concentration: Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE): Load the concentrated extract onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids. Elute the anthocyanins with acidified methanol.
-
Preparative HPLC: Further purify the anthocyanin fraction using preparative high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acidified water and methanol or acetonitrile.
-
Lyophilization: Collect the fraction corresponding to this compound and lyophilize to obtain a pure, powdered sample.
HPLC-UV/Vis Analysis
Instrumentation:
-
HPLC system with a diode array detector (DAD) or a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 5% formic acid in water
-
B: 5% formic acid in methanol
Gradient Elution:
-
A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 30-40 minutes to elute the anthocyanins.
Detection:
-
Monitor the absorbance at the λmax of this compound, which is around 520 nm.
Quantification:
-
Prepare a calibration curve using a pure standard of this compound of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Conclusion
This compound is a natural anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, make it a compelling candidate for further research and development. This technical guide provides a foundational understanding of its chemical structure, properties, and biological activities, along with practical experimental protocols, to aid researchers and scientists in their exploration of this promising natural compound. As research continues to unravel the full therapeutic potential of this compound, it is poised to become a valuable tool in the prevention and treatment of a range of chronic and inflammatory diseases.
References
- 1. Cyanidin-3,5-O-diglucoside - Wikipedia [en.wikipedia.org]
- 2. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Cyanidin 3,5-diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, flowers, and vegetables. As a glycosylated derivative of cyanidin, it exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the known biological activities of Cyanidin 3,5-diglucoside and its closely related analogue, Cyanidin 3-glucoside (C3G), for which a greater body of research is currently available. The document details the antioxidant, anti-inflammatory, anticancer, and skin-hydrating properties of this compound, presenting quantitative data, experimental methodologies, and visualizations of the key signaling pathways involved.
Antioxidant Activity
This compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its activity is often evaluated through various in vitro assays that measure its capacity to neutralize different types of radicals.
Quantitative Antioxidant Data
The antioxidant capacity of this compound and its aglycone, cyanidin, has been quantified in several studies. The following table summarizes key findings, including IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and values from other antioxidant capacity assays like ORAC (Oxygen Radical Absorbance Capacity) and TEAC (Trolox Equivalent Antioxidant Capacity).
| Compound/Extract | Assay | Result | Reference |
| This compound, Cyanidin 3-glucoside, and other anthocyanins | DPPH | IC50: 2.20 µg/mL | [1] |
| This compound, Cyanidin 3-glucoside, and other anthocyanins | TEAC | 1.64 µg/mL | [1] |
| This compound, Cyanidin 3-glucoside, and other anthocyanins | ORAC | 5.66 µg/mL | [1] |
| Cyanidin | DPPH | IC50: 63 µM | [2] |
| Delphinidin (for comparison) | DPPH | IC50: 80 µM | [2] |
| Trolox (standard antioxidant) | DPPH | IC50: 1.30 µM | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the free radical scavenging activity of a compound using DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol (B145695) as a blank
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare the DPPH working solution. Its absorbance at 517 nm should be approximately 1.0.
-
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).
-
Add the same volume of the positive control and blank solutions to their respective wells.
-
Add the DPPH solution to all wells (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity
This compound and related anthocyanins exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of cyanidin glycosides has been demonstrated through the inhibition of various inflammatory markers. The table below presents quantitative data on the inhibition of pro-inflammatory cytokines and enzymes.
| Compound | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Inhibition/Effect | Reference |
| Cyanidin-3-glucoside (C3G) | Human neutrophils | TNF-α production | 50% inhibition | [3] | |
| Cyanidin-3-glucoside (C3G) | Human neutrophils | IL-6 production | 30% inhibition | [3] | |
| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | Nitric Oxide (NO) production | ~75% reduction with 25 µM C3G | [4] |
| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | Prostaglandin E2 (PGE2) production | Significant reduction | [4] |
| Cyanidin-3-glucoside (C3G) | HT-29 human intestinal cells | Cytokines | IL-8 production | Significant reduction | [4] |
| Cyanidin-3-glucoside (C3G) | THP-1 macrophages | LPS | iNOS and COX-2 expression | Dose-dependent inhibition | [5] |
Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
NF-κB Signaling Pathway:
Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Cyanidin glycosides can inhibit this pathway by preventing the phosphorylation of IκBα, thus sequestering NF-κB in the cytoplasm.[6][7]
MAPK Signaling Pathway:
The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that promote the expression of inflammatory mediators. Cyanidin glycosides have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[6]
Nrf2 Signaling Pathway:
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), which have anti-inflammatory effects.[8][9]
Experimental Protocol: Western Blot Analysis for MAPK and NF-κB Pathways
This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Inflammatory stimulus (e.g., LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for a specific duration (e.g., 30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Anticancer Activity
This compound and related anthocyanins have demonstrated anticancer properties in various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.
Quantitative Anticancer Data
The cytotoxic effects of cyanidin glycosides against different cancer cell lines are typically quantified by IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Cyanidin-3-glucoside (C3G) | MKN-45 (Gastric Cancer) | CCK-8 | 86.98 µM | [10] |
| Cisplatin (DDP) (for comparison) | MKN-45 (Gastric Cancer) | CCK-8 | 157.54 µM | [10] |
| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 110 µg/ml (24h), 60 µg/ml (48h) | [11] |
| Cyanidin | MCF-7 (Breast Cancer) | SRB | 47.18 µM | [2] |
| Delphinidin (for comparison) | MCF-7 (Breast Cancer) | SRB | 120 µM | [2] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Skin Hydration
Recent studies have highlighted the potential of this compound in improving skin hydration by upregulating the expression of hyaluronic acid synthase 2 (HAS2), a key enzyme in hyaluronic acid synthesis.
Mechanism of Action
This compound has been shown to increase the kinase activity of Germinal Center Kinase (GLK), an upstream regulator of the MAPK signaling pathway. This activation of the GLK-MAPK cascade leads to an upregulation of HAS2 expression, resulting in increased hyaluronic acid production and improved skin hydration.
Experimental Protocol: Skin Hydration Measurement using a Corneometer
A Corneometer is a non-invasive device used to measure the hydration level of the stratum corneum, the outermost layer of the skin.
Principle:
The measurement is based on the capacitance of a dielectric medium. Water has a higher dielectric constant than other substances in the skin. The Corneometer measures changes in the skin's capacitance, which is directly related to its water content.
Procedure:
-
Acclimatization:
-
Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 20-30 minutes before measurements are taken.
-
-
Measurement:
-
The Corneometer probe is gently pressed onto the skin surface at the designated measurement site (e.g., forearm or cheek).
-
The device provides a numerical reading in arbitrary units (A.U.), which corresponds to the skin's hydration level.
-
Multiple readings are typically taken at each site and averaged.
-
-
Data Analysis:
-
Changes in Corneometer readings before and after the application of a product containing this compound are used to assess its effect on skin hydration.
-
Conclusion
This compound is a promising bioactive compound with a diverse range of therapeutic and cosmetic applications. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2, underscore its potential in the prevention and treatment of chronic diseases. Furthermore, its demonstrated ability to induce apoptosis in cancer cells and improve skin hydration highlights its relevance in oncology and dermatology. While much of the existing research has focused on the more common Cyanidin 3-glucoside, the available data for this compound suggests similar and, in some cases, potentially synergistic effects. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and to establish optimal dosages for various applications in drug development and functional foods. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this fascinating natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 8. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-glucoside and its phenolic acid metabolites attenuate visible light-induced retinal degeneration in vivo via activation of Nrf2/HO-1 pathway and NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of Cyanidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin (B77932) 3,5-diglucoside, a prominent member of the anthocyanin family, exhibits significant antioxidant properties that are of considerable interest to the fields of nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the antioxidant mechanisms of Cyanidin 3,5-diglucoside, focusing on its direct radical scavenging activities and its ability to modulate cellular antioxidant defense systems. Detailed experimental protocols for key in vitro and cell-based antioxidant assays are provided, alongside a summary of quantitative antioxidant capacity data. Furthermore, this guide illustrates the critical signaling pathways involved in its cytoprotective effects, most notably the Keap1-Nrf2-ARE pathway, through detailed diagrams to facilitate a deeper understanding of its molecular mechanisms of action.
Introduction
Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits, vegetables, and flowers. Among these, this compound (also known as cyanin) is a widely distributed anthocyanin with demonstrated potent antioxidant effects. Its chemical structure, characterized by a flavylium (B80283) cation with hydroxyl groups and two glucose moieties, underpins its capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key drivers of oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, understanding the antioxidant properties of this compound is paramount for its potential application as a nutraceutical or therapeutic agent.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging
This compound can directly neutralize free radicals by donating a hydrogen atom or an electron, which is a characteristic feature of phenolic compounds. The presence of hydroxyl groups on the B-ring of the cyanidin aglycone is crucial for this activity. This direct scavenging mechanism is the basis for several widely used in vitro antioxidant capacity assays.
Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, this compound exerts its antioxidant effects by upregulating endogenous antioxidant defense mechanisms. A primary pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of a battery of protective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.
-
Glutamate-Cysteine Ligase (GCL) and Glutathione (B108866) S-Transferases (GSTs): Enzymes involved in the synthesis and utilization of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Enzymes that catalyze the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, respectively.
Studies have shown that this compound and its complexes can enhance cellular antioxidant activities via the Nrf2/HO-1 signaling pathway[1].
The activation of the Nrf2 pathway by this compound is a key mechanism by which it confers protection against oxidative stress-induced cellular damage.
Quantitative Antioxidant Capacity
The antioxidant capacity of this compound has been evaluated using various in vitro assays. It is important to note that direct quantitative data for the pure compound can be limited, and often, data from its closely related and well-studied counterpart, Cyanidin 3-glucoside, is used as a proxy. Glycosylation patterns can influence antioxidant activity.
| Antioxidant Assay | Compound | Parameter | Value | Reference |
| DPPH Radical Scavenging | This compound | Reactivity | ≈ Cyanidin 3-glucoside | [2] |
| ABTS Radical Scavenging | This compound | Reactivity | < Cyanidin 3-glucoside | [2] |
| FRAP | This compound | Reactivity | ≈ Cyanidin 3-glucoside | [2] |
| ORAC | This compound complexes | Synergistic Interaction | Synergistic with Rutin (B1680289) and Mg(II) | [3] |
| Cellular Antioxidant Activity | This compound complexes | EC50 | Lower than this compound alone | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for common in vitro and cell-based assays used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle to protect from light.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the sample or standard to the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at approximately 593 nm.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, mix a small volume of the sample with the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-60 minutes)[5].
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a pro-oxidant. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black microplate and culture until confluent.
-
-
Compound and Probe Incubation:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution containing both DCFH-DA (e.g., 25 µM) and various concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add a solution of a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) (e.g., 600 µM), to induce ROS production.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Record measurements at regular intervals for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells.
-
The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) x 100
-
The EC50 value (the concentration of the compound required to inhibit 50% of ROS formation) can be determined from a dose-response curve.
-
Visualizing Signaling Pathways and Workflows
Keap1-Nrf2-ARE Signaling Pathway
Caption: The Keap1-Nrf2-ARE signaling pathway activated by this compound.
General Antioxidant Mechanism
Caption: Simplified mechanism of direct radical scavenging by this compound.
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 3. Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valorization of Onion-Processing Waste: Digestive Fate, Bioavailability, and Cellular Antioxidant Properties of Red and Yellow Peels Polyphenols [mdpi.com]
The Anti-inflammatory Potential of Cyanidin 3,5-diglucoside: A Technical Guide for Researchers
Introduction
Cyanidin (B77932) 3,5-diglucoside, an anthocyanin found in various pigmented plants, is emerging as a compound of significant interest in the field of inflammation research and drug development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of Cyanidin 3,5-diglucoside and its closely related analogue, Cyanidin 3-glucoside (C3G), for which a greater body of research currently exists. The anti-inflammatory properties of these compounds are primarily attributed to their ability to modulate key signaling pathways, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress. This document will delve into the molecular mechanisms, present quantitative data from relevant studies, and outline typical experimental protocols.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of cyanidin glycosides are multifaceted, targeting several key aspects of the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, downregulation of pro-inflammatory enzymes and cytokines, and activation of the Nrf2 antioxidant response pathway.
Inhibition of Pro-inflammatory Signaling Pathways
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Cyanidin 3-glucoside has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1][2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3] Studies have demonstrated that C3G can downregulate TNF-α-induced nuclear translocation of NF-κB in Caco-2 cells.[4]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical signaling cascade in the inflammatory process. Activation of these kinases leads to the expression of various inflammatory mediators. C3G has been found to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, thereby inhibiting the MAPK pathway.[1][2]
Downregulation of Pro-inflammatory Mediators
The inhibition of the NF-κB and MAPK pathways by cyanidin glycosides leads to a significant reduction in the production of several key pro-inflammatory molecules:
-
Pro-inflammatory Cytokines: C3G has been shown to inhibit the production of TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell and animal models.[1][2] In human neutrophils, C3G inhibited TNF-α production by 50% and IL-6 production by 30%.[5]
-
Pro-inflammatory Enzymes: Cyanidin glycosides can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[4][6]
Modulation of Oxidative Stress
Cyanidin glycosides possess potent antioxidant properties, which contribute significantly to their anti-inflammatory effects. They can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[7] Furthermore, C3G has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4][8] Activation of Nrf2 leads to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of cyanidin glycosides.
Table 1: In Vitro Studies on the Effects of Cyanidin Glycosides on Inflammatory Markers
| Compound | Cell Line | Stimulant | Marker | Concentration | Effect | Reference |
| Cyanidin-3-glucoside | Human Neutrophils | - | TNF-α | - | 50% inhibition | [5] |
| Cyanidin-3-glucoside | Human Neutrophils | - | IL-6 | - | 30% inhibition | [5] |
| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | NF-κB translocation | 20-40 μM | Dose-dependent reduction | [4] |
| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | iNOS expression | - | Downregulation | [4] |
| Cyanidin-3-glucoside | Caco-2 cells | TNF-α | COX-2 expression | - | Downregulation | [4] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokines | NO production | 25 µM | Down-regulation | [9] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokines | PGE2 production | 25 µM | Down-regulation | [9] |
| Cyanidin-3-glucoside | HT-29 cells | Cytokines | IL-8 production | 25 µM | Down-regulation | [9] |
| Cyanidin-3-glucoside | THP-1 macrophages | LPS | iNOS mRNA | 1-100 µM | Dose-dependent inhibition | [10] |
| Cyanidin-3-glucoside | THP-1 macrophages | LPS | COX-2 mRNA | 1-100 µM | Dose-dependent inhibition | [10] |
Table 2: In Vivo Studies on the Effects of Cyanidin Glycosides on Inflammation
| Compound | Animal Model | Condition | Dosage | Effect | Reference |
| Cyanidin-3-glucoside | BALB/c mice | Carrageenan-induced inflammation | - | Inhibition of NF-κB activation and COX-2 expression | [4] |
| Cyanidin-3-glucoside | BALB/c mice | Antibiotic-associated diarrhea | 40 mg/kg for 5 days | Reduced p65 phosphorylation, TNF-α, IL-6, and IL-12 levels | [4] |
| Cyanidin-3-glucoside | DSS-induced colitic mice | Colitis | - | Reduced pro-inflammatory cytokines (IL-6, IL-1β, IL-18, IL-17, TNF-α, IFN-γ) | [4] |
| Cyanidin-3-diglucoside-5-glucoside | C57BL/6J mice | D-galactose-induced aging | 700 μmol/kg body weight for 6 weeks | Increased SOD and GPx activity, suppressed MDA content | [11] |
Experimental Protocols
This section outlines typical methodologies used to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1), intestinal epithelial cells (e.g., Caco-2, HT-29), or human fibroblast-like synoviocytes (FLS) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-24 hours) before being stimulated with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL).
2. Measurement of Inflammatory Mediators:
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants.
-
Griess Assay: This colorimetric assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the culture medium.
-
Prostaglandin E2 (PGE2) Immunoassay: This assay is used to measure the levels of PGE2, a product of COX-2 activity.
3. Western Blot Analysis for Signaling Proteins:
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from treated cells.
-
SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) and inflammatory enzymes (iNOS, COX-2).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.
-
PCR Amplification: qRT-PCR is performed using specific primers for genes encoding pro-inflammatory cytokines and enzymes. The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).
In Vivo Animal Models of Inflammation
1. Animal Models:
-
LPS-induced Systemic Inflammation: Mice or rats are injected with LPS to induce a systemic inflammatory response.
-
Carrageenan-induced Paw Edema: Carrageenan is injected into the paw of rodents to induce localized acute inflammation.
-
Collagen-induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis.
-
Dextran Sulfate Sodium (DSS)-induced Colitis: DSS is administered in drinking water to induce colitis, a model for inflammatory bowel disease.
2. Treatment and Sample Collection:
-
Administration: this compound is typically administered orally (gavage) or intraperitoneally before or after the induction of inflammation.
-
Sample Collection: Blood, tissues (e.g., paw, colon, lung), and bronchoalveolar lavage fluid (BALF) are collected at specific time points for analysis.
3. Assessment of Inflammation:
-
Clinical Scoring: In models like CIA, disease severity is assessed by scoring paw swelling and inflammation.
-
Histopathology: Tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (ELISA), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food-derived cyanidin-3- O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Health Benefits of Dietary Cyanidin-3,5-Diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3,5-diglucoside (C3,5G) is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a dietary component, C3,5G and its close analog, cyanidin-3-glucoside (C3G), have garnered significant scientific interest for their potential health-promoting properties. This technical guide provides an in-depth overview of the current understanding of the health benefits of cyanidin-3,5-diglucoside, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from pertinent studies. Given the greater abundance of research on C3G, data from studies on this closely related compound are also included to provide a broader context for the potential bioactivities of cyanidin (B77932) glycosides.
Core Health Benefits and Mechanisms of Action
The health benefits of cyanidin-3,5-diglucoside and related cyanidin glycosides are primarily attributed to their potent antioxidant and anti-inflammatory activities. These fundamental properties underpin their protective effects across a range of physiological and pathological processes.
Antioxidant Effects
Cyanidin-3,5-diglucoside exhibits significant antioxidant activity by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[1] In a study on D-galactose-induced aging in mice, a cyanidin-3-diglucoside-5-glucoside-rich extract was shown to increase the activity of key antioxidant enzymes.[1] This modulation of antioxidant capacity is crucial in mitigating oxidative stress, a key factor in cellular aging and the pathogenesis of numerous chronic diseases.[1][2]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Cyanidin glycosides have demonstrated the ability to modulate inflammatory pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3][4][5] By inhibiting NF-κB activation, cyanidin compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[1][3]
Skin Health and Hydration
Recent research has highlighted a specific benefit of cyanidin-3,5-diglucoside in skin health. It has been shown to improve skin hydration by upregulating the expression of Hyaluronic Acid Synthase 2 (HAS2). This effect is mediated through the modulation of the GLK-MAP2K-MAPK signaling pathway.
Neuroprotection
The antioxidant and anti-inflammatory properties of cyanidin glycosides contribute to their neuroprotective effects. Studies have shown that cyanidin-3-glucoside can protect neuronal cells from oxidative stress-induced damage and apoptosis. It has been observed to attenuate neuronal membrane damage and preserve mitochondrial function under ischemic conditions.
Cardiovascular Protection
Dietary intake of anthocyanins has been associated with a reduced risk of cardiovascular disease.[6][7][8] The protective effects of cyanidin glycosides on the cardiovascular system are multifaceted, involving the improvement of lipid profiles, enhancement of endothelial function, and reduction of oxidative stress and inflammation within the vasculature.[8]
Anti-Cancer Potential
Emerging evidence suggests that cyanidin glycosides may possess anti-cancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[9][10][11][12] The anti-cancer effects are linked to the modulation of cell cycle regulation and the induction of apoptotic pathways.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on cyanidin-3,5-diglucoside and the closely related cyanidin-3-glucoside, providing insights into their dose-dependent effects.
Table 1: Effects of Cyanidin-3-diglucoside-5-glucoside-rich Extract on Antioxidant Enzymes in D-galactose-induced Aging in Mice [1]
| Parameter | Control Group | D-galactose Group | D-galactose + CY3D5G-rich extract (700 μmol/kg body weight) |
| Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |
| Glutathione (B108866) Peroxidase (GPx) Activity (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |
| Total Antioxidant Capacity (T-AOC) (U/mg protein) | Data not specified | Decreased | Increased (p < 0.05) |
| Malondialdehyde (MDA) Content (nmol/mg protein) | Data not specified | Increased | Suppressed (p < 0.05) |
Table 2: Neuroprotective Effects of Mulberry C3G Fraction on Primary Cortical Neurons Exposed to Oxygen-Glucose Deprivation (OGD) [13]
| Treatment Group | Cell Viability (%) | LDH Release (%) |
| Sham | 95.1 ± 1.6 | Data not specified |
| OGD | 37.6 ± 5.3 | 47.2 ± 3.4 |
| OGD + Mulberry C3G (5 µg/ml) | 61.5 ± 8.0 | 30.8 ± 3.1 |
| OGD + Mulberry C3G (10 µg/ml) | 61.4 ± 7.3 | 29.9 ± 2.6 |
Table 3: Anti-inflammatory Effects of Cyanidin-3-O-glucoside (C3G) on Cytokine Production [1]
| Cell Type/Model | Stimulant | C3G Concentration | Effect on TNF-α Production | Effect on IL-6 Production |
| Human Neutrophils | Not specified | Not specified | 50% inhibition | 30% inhibition |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of the health benefits of cyanidin-3,5-diglucoside and related compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is largely impermeable to cell membranes. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., cyanidin-3,5-diglucoside) for a specified period.
-
After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity.[19][20][21][22][23]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
-
Protocol:
-
Culture cells in a 96-well plate and treat with the test compound.
-
After the incubation period, collect the cell culture supernatant.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Add the collected supernatant to a new plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the absorbance at 490 nm. The level of formazan formation is directly proportional to the amount of LDH released.
-
Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx)
The activities of key antioxidant enzymes are often measured to assess the effect of a compound on the cellular antioxidant defense system.[24][25][26]
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals (e.g., nitroblue tetrazolium, NBT). SOD in the sample will compete for the superoxide radicals, thereby inhibiting the reaction of the detector molecule.
-
Protocol: The assay typically involves mixing the cell or tissue lysate with the reaction mixture and measuring the change in absorbance over time. The degree of inhibition of the detector molecule's reaction is proportional to the SOD activity.
-
-
Catalase (CAT) Activity Assay:
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Protocol: The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm. The reaction is initiated by adding the cell or tissue lysate to a solution of H₂O₂ in a suitable buffer.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This assay couples the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by GPx with the oxidation of NADPH by glutathione reductase.
-
Protocol: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
Hyaluronic Acid Synthase 2 (HAS2) Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of specific genes.[27][28][29][30]
-
Principle: This method involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye.
-
Protocol:
-
Isolate total RNA from cells treated with the test compound.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the cDNA template, gene-specific primers for HAS2, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler.
-
Analyze the data to determine the relative expression of HAS2 mRNA, typically normalized to a housekeeping gene.
-
Signaling Pathways and Experimental Workflows
The biological effects of cyanidin-3,5-diglucoside are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Inhibition of the NF-κB Signaling Pathway by Cyanidin-3,5-diglucoside.
Caption: Activation of the Nrf2 Antioxidant Pathway by Cyanidin-3,5-diglucoside.
Caption: GLK-MAP2K-MAPK Signaling Pathway for Improved Skin Hydration.
Caption: Experimental Workflow for Assessing Antioxidant Effects.
Conclusion and Future Directions
Dietary cyanidin-3,5-diglucoside and its related compounds exhibit a range of health benefits, primarily stemming from their antioxidant and anti-inflammatory properties. The modulation of key signaling pathways such as NF-κB and Nrf2, as well as more specific pathways like the GLK-MAP2K-MAPK cascade in skin, underscores the molecular basis for these effects. While a significant body of research exists for cyanidin-3-glucoside, further studies focusing specifically on cyanidin-3,5-diglucoside are warranted to elucidate its unique pharmacokinetic profile and to confirm and expand upon the health benefits observed with its mono-glucoside counterpart. Future research should aim to conduct more human clinical trials to establish effective dosages and to explore the full therapeutic potential of this promising natural compound in the prevention and management of chronic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development and nutritional science to design and execute further investigations into the health benefits of dietary cyanidin-3,5-diglucoside.
References
- 1. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Anthocyanins on Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopurify.cn [biopurify.cn]
- 11. Cyanidin-3-glucoside binds to talin and modulates colon cancer cell adhesions and 3D growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 4.6. Lactate Dehydrogenase Release Assay [bio-protocol.org]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 24. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. cloud-clone.com [cloud-clone.com]
- 29. The Human Hyaluronan Synthase 2 (HAS2) Gene and Its Natural Antisense RNA Exhibit Coordinated Expression in the Renal Proximal Tubular Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Natural Antisense Transcript for Hyaluronan Synthase 2 (HAS2-AS1) Induces Transcription of HAS2 via Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Cyanidin 3,5-diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond its role as a pigment, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetics and metabolism of Cyanidin 3,5-diglucoside, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). While specific data for the 3,5-diglucoside is limited, extensive research on the closely related Cyanidin 3-glucoside (C3G) provides valuable insights.
Absorption
Following oral ingestion, this compound, like other anthocyanins, is believed to be absorbed in both the stomach and the small intestine. The glycosylation pattern influences the absorption efficiency. The presence of two glucose moieties in this compound may affect its uptake compared to its monoglucoside counterpart. Studies on C3G suggest that a significant portion can be absorbed, with a relative bioavailability of approximately 12.38% (5.37% excreted in urine and 6.91% in breath) in humans after a 500 mg dose.[1]
Distribution
Once absorbed, this compound and its metabolites are distributed throughout the body via the systemic circulation.
Metabolism
The metabolism of this compound is a complex process involving both host enzymes and the gut microbiota. The initial step likely involves the hydrolysis of the glycosidic bonds to yield the aglycone, cyanidin. This can be followed by degradation of the cyanidin structure.
The gut microbiota plays a crucial role in the breakdown of cyanidin into smaller phenolic compounds.[2] Key metabolites that have been identified following the administration of cyanidin glycosides include protocatechuic acid and phloroglucinaldehyde. These metabolites may then undergo further Phase I and Phase II metabolism in the liver, involving processes like methylation, glucuronidation, and sulfation.[3][4] This extensive metabolism results in a diverse array of circulating metabolites, each with its own pharmacokinetic profile and potential biological activity.
dot
Excretion
The elimination of this compound and its metabolites occurs primarily through urine and feces. The parent compound and its various metabolites can be detected in these matrices following administration.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for Cyanidin 3-glucoside (C3G), which serves as a valuable reference for understanding the behavior of this compound.
| Parameter | Value | Species | Dose | Reference |
| Cmax (Maximum Concentration) | 5.97 ± 2.14 µmol/L (for metabolites) | Human | 500 mg | [1] |
| Tmax (Time to Maximum Concentration) | 10.25 ± 4.14 h (for metabolites) | Human | 500 mg | [1] |
| Half-life (t½) | 12.44 ± 4.22 to 51.62 ± 22.55 h (for metabolites) | Human | 500 mg | [1] |
| Bioavailability | 12.38 ± 1.38% | Human | 500 mg | [1] |
| Parameter | Value (Day 1) | Value (Day 14) | Species | Dose | Reference |
| Cmax (ng/mL) | 3.5 ± 2.1 | 3.2 ± 1.8 | Human | Black bean seed coat extract | [5] |
| Tmax (h) | 0.5 (0.5-1.0) | 0.5 (0.5-1.0) | Human | Black bean seed coat extract | [5] |
| AUC_last (ng·h/mL) | 4.8 ± 3.4 | 4.5 ± 3.0 | Human | Black bean seed coat extract | [5] |
| Half-life (h) | 1.5 | 1.5 | Human | Black bean seed coat extract | [5] |
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental workflow for such an analysis.
dot
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes of interest. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Protocol for Plasma:
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (e.g., 0.1% formic acid).[6]
-
Loading: Dilute the plasma sample with acidified water and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with acidified water to remove hydrophilic impurities.[6]
-
Elution: Elute the anthocyanins with an appropriate solvent, such as acidified methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]
Protein Precipitation (PPT) Protocol for Plasma:
-
Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) containing an internal standard, to the plasma sample to precipitate proteins.[6]
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[6]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Signaling Pathway Modulation
Recent research has indicated that this compound can modulate specific cellular signaling pathways. One such pathway is the GLK-MAPK signaling cascade, which is involved in skin hydration.[8]
dot
This compound has been shown to activate Germinal Center Kinase-Like Kinase (GLK), an upstream regulator of the MAPK signaling pathway.[8] This activation leads to a cascade of phosphorylation events, ultimately resulting in the upregulation of Hyaluronan Synthase 2 (HAS2).[8] Increased HAS2 expression promotes the synthesis of hyaluronic acid, a key molecule involved in maintaining skin moisture.[8]
Conclusion
The study of the pharmacokinetics and metabolism of this compound is a rapidly evolving field. While much of the current understanding is extrapolated from studies on the more common Cyanidin 3-glucoside, the available data clearly indicate that this anthocyanin is absorbed, extensively metabolized, and interacts with specific cellular signaling pathways. Future research should focus on generating more specific quantitative pharmacokinetic data for this compound to better understand its dose-response relationship and to unlock its full therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our knowledge of this promising natural compound.
References
- 1. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cyanidin 3,5-diglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Cyanidin (B77932) 3,5-diglucoside, a prominent anthocyanin. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, offering valuable data for identification, characterization, and quantification in various research and development applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of Cyanidin 3,5-diglucoside is characterized by a strong dependence on the pH of the solvent, a hallmark of anthocyanins due to their structural transformations in response to acidity.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent/pH Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Acidic (e.g., pH 1.0) | ~520 | Not explicitly found for 3,5-diglucoside; 26,900 is commonly used for the related Cyanidin-3-glucoside[1] |
| Aqueous Solution | 575[2] | Data not available |
| From Pomegranate Flowers | 502[3] | Data not available |
Note: The molar absorptivity of Cyanidin-3-glucoside is often used for the quantification of total anthocyanins and may serve as an estimate for this compound in the absence of a specific value.
Experimental Protocol: UV-Vis Spectroscopy
A common method for the UV-Vis analysis of anthocyanins like this compound is the pH differential method, which relies on the change in absorbance at different pH values.
-
Sample Preparation:
-
A stock solution of this compound is prepared in an appropriate solvent, typically methanol (B129727) or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl) to ensure stability.
-
Two aliquots of the stock solution are taken. One is diluted with a pH 1.0 buffer (typically potassium chloride) and the other with a pH 4.5 buffer (typically sodium acetate).
-
-
Instrumentation and Measurement:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The absorbance of both solutions is measured at the wavelength of maximum absorbance in the visible region (around 520 nm) and at a longer wavelength (around 700 nm) to correct for haze or turbidity.
-
The difference in absorbance between the pH 1.0 and pH 4.5 solutions is used to calculate the concentration of the anthocyanin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.81 | s | |
| H-2', H-6' | 7.61 | s | |
| H-8 | 6.73 | s | |
| H-6 | 6.53 | d | 4.8 |
| H-1'' (Glc at C3) | 5.25 | d | 7.2 |
| Sugar Protons | 3.38 - 3.87 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 | 170.2 |
| C-5 | 163.5 |
| C-9 | 159.1 |
| C-2 | 157.4 |
| C-4' | 147.4 |
| C-3' | 145.7 |
| C-4 | 144.7 |
| C-10 | 135.7 |
| C-1' | 119.8 |
| C-6' | 113.1 |
| C-5' | 112.4 |
| C-6 | 103.4 |
| C-8 | 103.2 |
| C-3 | 95.0 |
| C-2'' | 78.7 |
| C-3'' | 78.0 |
| C-5'' | 74.7 |
| C-4'' | 71.0 |
| C-6'' | 62.3 |
Disclaimer: The NMR data presented is based on available literature and may require further confirmation through 2D NMR experiments for unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
A few milligrams of purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD), which is a good solvent for anthocyanins.
-
To improve the stability of the flavylium (B80283) cation and obtain sharp signals, a small amount of an acid, such as trifluoroacetic acid-d (TFA-d), is often added to the solvent.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
-
Instrumentation and Measurement:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse sequences are used for acquiring 1D spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.
Caption: General workflow for the spectroscopic analysis of natural products.
References
A Technical Guide to Pure Cyanidin 3,5-diglucoside Standard for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of pure Cyanidin 3,5-diglucoside standard. This document outlines commercial suppliers, analytical data, and detailed experimental protocols for researchers and professionals in drug development and life sciences.
Commercial Suppliers and Product Specifications
This compound, also known as cyanin, is a prominent anthocyanin valued for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. For research and development purposes, obtaining a high-purity analytical standard is crucial. Several reputable commercial suppliers offer this compound chloride with well-characterized purity and specifications.
Below is a summary of commercially available pure this compound standards:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage Conditions |
| Sigma-Aldrich (Merck) | This compound chloride phyproof® Reference Substance | 2611-67-8 | C₂₇H₃₁ClO₁₆ | ≥98.0% (HPLC)[1] | 10 mg | -20°C[1] |
| MedChemExpress | Standard Of this compound chloride | 2611-67-8 | C₂₇H₃₁ClO₁₆ | Not specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Powder: -20°C for 3 years |
| ChemFaces | Cyanidin-3,5-O-diglucoside chloride | 2611-67-8 | C₂₇H₃₁ClO₁₆ | ≥98% | 5 mg, 10 mg, 20 mg (and more) | 2-8°C, protected from air and light[2] |
| LGC Standards | Cyanidin-3,5-Diglucoside(AS) | 2611-67-8 | C₂₇H₃₁O₁₆ · Cl | Not specified | 5 mg | Not specified |
| ChromaDex | CYANIDIN-3,5-DIGLUCOSIDE | 2611-67-8 | C₂₇H₃₁O₁₆.Cl | Analytical Standard | 5 mg | -20°C[3] |
| Biolink Group | This compound | 2611-67-8 | C₂₇H₃₁O₁₆Cl | >97% (HPLC)[4] | Contact for quotes | < -5°C, in darkness[4] |
| MOLNOVA | Cyanidin-3,5-O-diglucoside chloride | 2611-67-8 | C₂₇H₃₁ClO₁₆ | 98% (HPLC)[5] | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, synthesized from various scientific publications.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of this compound standard and its presence in experimental samples.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound chloride in methanol. Further dilute with a suitable mobile phase to create a series of calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and formic acid in water.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at approximately 520 nm is suitable for anthocyanin detection.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. The concentration of this compound in unknown samples can be determined from this curve.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To assess the anti-inflammatory effects of this compound by measuring its impact on inflammatory cytokine production in macrophages.
Cell Line: THP-1 (human monocytic cell line), differentiated into macrophages.
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Induce differentiation into macrophages by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated control group to determine the inhibitory effect.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling pathways such as MAPK, NF-κB, and AKT.
Methodology:
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65, p-AKT, AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular responses. The following diagrams illustrate these pathways.
Caption: MAPK Signaling Pathway Modulation by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: AKT Signaling Pathway Modulation by this compound.
References
Methodological & Application
Application Note: Quantification of Cyanidin 3,5-diglucoside by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyanidin (B77932) 3,5-diglucoside, also known as cyanin, is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants, fruits, and flowers.[1][2] Beyond their role as natural colorants, anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits, including hepatoprotective, anticarcinogenic, and hypocholesterolemic activities.[3] Accurate quantification of Cyanidin 3,5-diglucoside in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies.
However, anthocyanins are notoriously unstable and susceptible to degradation from changes in pH, temperature, and light exposure.[4][5][6] This application note provides a detailed, robust protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode-Array Detector (DAD) or UV-Vis detector.
Principle The method employs RP-HPLC to separate this compound from other components in a sample matrix. A C18 stationary phase column is used, and separation is achieved through a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).[1][7] The acidic conditions of the mobile phase are critical for maintaining the analyte in its stable, colored flavylium (B80283) cation form.[7] Quantification is performed by monitoring the absorbance at approximately 520 nm, the characteristic maximum absorbance for cyanidin glycosides, and comparing the peak area to a calibration curve generated from a certified reference standard.[2][8][9]
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound chloride (>97% purity).[2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[5]
-
Acids: Formic acid (98%) or Trifluoroacetic acid (TFA).[3][4][5]
-
Filters: 0.2 µm or 0.45 µm syringe filters (PTFE or other compatible material).[5][10]
-
Equipment:
2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl or Formic Acid). This solution should be stored in an amber vial at < -5°C to prevent degradation.[2][11]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions should be prepared fresh daily.[11]
3. Sample Preparation Sample preparation is a critical step to ensure analyte stability and remove interfering substances.[12] The following workflow is a general guideline for plant-based solid samples.
Caption: Workflow for extraction and purification of this compound.
-
Extraction from Solid Matrix (e.g., Artichoke Petals):
-
Weigh approximately 0.5 g of lyophilized, powdered sample material into an Erlenmeyer flask.[3]
-
Add 100 mL of an extraction solvent such as 70% (v/v) aqueous acetone containing 0.01% (v/v) TFA.[3]
-
Stir the mixture for 1 hour at 4°C, protected from light.[3]
-
Centrifuge the extract (e.g., 5 min at 4,000 rpm) and collect the supernatant. The material can be re-extracted for exhaustive recovery.[3]
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.2 µm syringe filter directly into an HPLC vial before injection.[10]
-
4. HPLC Chromatographic Conditions The following table summarizes a typical set of conditions for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 (e.g., Synergi RP-Max 250 x 4.6 mm, 4 µm)[4] |
| Mobile Phase A | Water / Formic Acid / Acetonitrile (87:10:3, v/v/v)[5] |
| Mobile Phase B | Water / Formic Acid / Acetonitrile (40:10:50, v/v/v)[5] |
| Gradient Elution | 0-20 min: 5% to 21% B; 20-35 min: 21% to 40% B[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 30 µL[4] |
| Column Temperature | 40°C[4] |
| Detection | DAD at 520 nm[1][8] |
Method Validation
A comprehensive validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[13][14] Key validation parameters are interrelated and collectively define the method's performance.
Caption: Interrelationship of analytical method validation parameters.
1. Specificity Specificity is demonstrated by showing that the analytical signal is solely from the analyte of interest. This is confirmed by injecting a placebo (matrix without the analyte) and observing no interfering peaks at the retention time of this compound.
2. Linearity and Range Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: Analyze the prepared calibration standards (e.g., 6 concentration levels) in triplicate.
-
Analysis: Plot the mean peak area against the concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13][15]
| Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 74.8 |
| 10.0 | 151.3 |
| 25.0 | 374.5 |
| 50.0 | 752.1 |
| 100.0 | 1505.6 |
| r² | > 0.999 |
3. Accuracy Accuracy is the closeness of the measured value to the true value. It is determined by recovery studies.
-
Procedure: Spike a blank matrix with the analyte at three different concentration levels (e.g., low, medium, high) in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: Recovery should be within 80-120%.[8]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | 5.0 | 4.9 | 98.0% |
| Medium | 25.0 | 25.8 | 103.2% |
| High | 50.0 | 48.9 | 97.8% |
4. Precision Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.[13]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[13]
| Precision Type | Mean Conc. (µg/mL) | Std. Deviation | % RSD |
| Repeatability (n=6) | 50.1 | 0.65 | 1.3% |
| Intermediate (n=6) | 49.7 | 0.81 | 1.6% |
5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).
-
Typical Values: For anthocyanins, reported LOD and LOQ values can range from 0.07 to 0.65 mg/kg.[16]
| Parameter | Determination | Typical Value |
| LOD | S/N Ratio ≈ 3 | ~0.1 µg/mL |
| LOQ | S/N Ratio ≈ 10 | ~0.3 µg/mL |
Conclusion The described RP-HPLC method provides a reliable, specific, and accurate protocol for the quantification of this compound in various sample matrices. Adherence to the sample preparation guidelines is crucial to mitigate the inherent instability of the analyte. Proper method validation according to ICH guidelines ensures that the generated data is accurate and reproducible, making it suitable for research, quality control, and regulatory purposes.
References
- 1. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 2. biolink.no [biolink.no]
- 3. scispace.com [scispace.com]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 6. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction of Cyanidin 3,5-diglucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of Cyanidin 3,5-diglucoside, a prominent anthocyanin, from various plant sources. The included protocols and data are intended to guide researchers in developing efficient and reliable extraction processes for this valuable bioactive compound.
Introduction
This compound is a water-soluble plant pigment responsible for the red, purple, and blue colors of many fruits and flowers.[1] As a potent antioxidant, it is of significant interest for its potential applications in the pharmaceutical, nutraceutical, and food industries.[1] This document outlines established methods for its extraction from plant matrices, with a focus on providing practical, reproducible protocols and comparative data to aid in method selection and optimization. Common plant sources for this compound include Haskap berries (Lonicera caerulea), pomegranates (Punica granatum), blackcurrants, bilberries, and elderberries.[1][2][3]
Data Presentation: Quantitative Analysis of Extraction Yields
The following tables summarize quantitative data on the extraction of this compound and related anthocyanins from various plant materials using different extraction techniques and solvents. This data is intended to provide a comparative overview to assist in the selection of an appropriate extraction strategy.
Table 1: Comparison of Extraction Methods for Anthocyanins from Pomegranate
| Extraction Method | Solvent | This compound Yield (mg/100g extract powder) | Reference |
| Maceration | 50% Ethanol (B145695) | 25.36 ± 9.95 | [1] |
| Maceration | Water | Not specified | [1] |
| Sonication-Assisted | 50% Ethanol | Not specified | [4] |
Table 2: Anthocyanin Content and Profile in Haskap Berries (Lonicera caerulea L.)
| Anthocyanin | Content Range (% of total anthocyanins) | Extraction Solvent | Reference |
| This compound | 2.31 - 4.27% | Methanol | [3] |
| Cyanidin 3-glucoside | 82.81 - 91.99% | Methanol | [3] |
| Cyanidin 3-rutinoside | 1.54 - 9.20% | Methanol | [3] |
| Peonidin 3-glucoside | 0.75 - 3.44% | Methanol | [3] |
| Pelargonidin 3-glucoside | 0.77 - 2.98% | Methanol | [3] |
Table 3: Yield of Total Anthocyanins from Haskap Berries using Ultrasound-Assisted Extraction (UAE)
| Solvent System | Temperature (°C) | Time (min) | Solvent/Sample Ratio (mL/g) | Total Anthocyanin Content (mg/g dry mass) | Reference |
| Deep Eutectic Solvent (Citric Acid/D-(+)-maltose) with 90% water | 75 | 10 | 50.4 | 19.8 | [5][6] |
| Anhydrous Ethanol | 62.3 | 63.5 | Not specified | 16.1 | [7] |
| 80% Ethanol with 0.5% Formic Acid | 35 | 20 | 25:1 | 22.73 | [5] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plant material. These methods can be adapted based on the specific plant matrix and available equipment.
Protocol 1: Conventional Solvent Extraction (CSE) of Anthocyanins from Pomegranate Arils
This protocol is based on the maceration method for extracting anthocyanins from pomegranate.
Materials and Equipment:
-
Fresh pomegranate arils
-
50% Ethanol (v/v)
-
Whatman® No. 41 filter paper
-
Rotary evaporator
-
Grinder or blender
-
Shaker or magnetic stirrer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize 50 g of fresh pomegranate arils into a fine pulp using a grinder or blender.
-
Extraction:
-
Transfer the pulp to a suitable flask.
-
Add 500 mL of 50% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24 hours at room temperature, protected from light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman® No. 41 filter paper to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.
-
-
Storage: Store the concentrated aqueous extract at -20°C until further analysis or purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Haskap Berries
This protocol is optimized for the extraction of anthocyanins from Haskap berries using an ultrasonic bath.
Materials and Equipment:
-
Fresh or frozen Haskap berries
-
Solvent: 80% Ethanol (v/v) with 0.5% formic acid
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: If using frozen berries, allow them to thaw. Weigh an appropriate amount of berries (e.g., 1 g) into a centrifuge tube.
-
Extraction:
-
Add the extraction solvent (80% ethanol with 0.5% formic acid) at a solvent-to-sample ratio of 25:1 (v/w).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath set at 35°C.
-
Sonicate for 20 minutes.
-
-
Separation:
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the solid material.[5]
-
Carefully decant the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Storage: The clarified extract is now ready for analysis (e.g., HPLC) or can be stored at -20°C.
Mandatory Visualizations
The following diagrams illustrate key aspects of the extraction and purification process for this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing the extraction efficiency of this compound.
References
- 1. phcogj.com [phcogj.com]
- 2. Optimization of Ultrasound Extraction of Total Anthocyanin From Berberis kaschgarica Rupr. by Response Surface Methodology and Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Ultrasound-Assisted Extraction of Anthocyanins from Haskap (Lonicera caerulea L.) Berries Using a Deep Eutectic Solvent (DES) DES Extraction of Anthocyanins from Haskap Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Scalable Extraction Process for Anthocyanins of Haskap Berry (Lonicera caerulea) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Cyanidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3,5-diglucoside is a prominent anthocyanin found in a variety of fruits and flowers, including blackberries and red roses.[1][2] As a member of the flavonoid family, it is recognized for its potent antioxidant properties and potential therapeutic effects, such as reducing inflammation and preventing certain types of cancer.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, food science, and the development of natural health products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[3] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using LC-MS/MS.
Principle of Analysis
The analysis of this compound by LC-MS/MS involves three key stages. Initially, the compound is extracted from the sample matrix. The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system for separation from other components. Finally, the separated analyte is introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer utilizes electrospray ionization (ESI) to generate gas-phase ions of the analyte, which are then fragmented to produce characteristic product ions. This fragmentation pattern provides a high degree of specificity for identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate analysis and depends on the sample matrix. Anthocyanins can be unstable during sample preparation, particularly during evaporation steps.[4][5]
For Biological Fluids (Plasma, Urine):
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.[3]
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen at 35°C and reconstituted in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): Provides cleaner extracts with reduced matrix effects, leading to better sensitivity.[3]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., acidified methanol).[3]
-
Evaporate the eluate and reconstitute the residue in the initial mobile phase for analysis.
-
For Plant Materials (Fruits, Petals):
-
Homogenize the fresh or freeze-dried sample.
-
Extract the anthocyanins using a solvent mixture such as methanol:water:trifluoroacetic acid (70:30:1, v/v/v).[6]
-
Vortex the mixture and allow it to stand for 60 minutes.[6]
-
Sonicate the sample for 20 minutes and then centrifuge.[6]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[6]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
Liquid Chromatography:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-40% B; 10-12 min, 40-95% B; 12-15 min, 95% B; 15.1-18 min, 5% B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
MRM Transitions for this compound:
The precursor ion for this compound is [M]+ at m/z 611. The primary fragmentation involves the loss of the two glucose moieties.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 611.16 | 449.11 | Optimized for instrument |
| 611.16 | 287.05 | Optimized for instrument |
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of anthocyanins using LC-MS/MS, derived from studies on related compounds like cyanidin-3-glucoside. These values can serve as a benchmark when developing a method for this compound.
| Parameter | Cyanidin-3-glucoside in Plasma | Cyanidin-3-glucoside in Urine | Reference |
| Linearity Range (ng/mL) | 1.0 - 1000 | 0.3 - 100 | [4][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.3 | [4][7] |
| Intra-day Precision (%CV) | < 15% | < 10% | [8] |
| Inter-day Precision (%CV) | < 15% | < 10% | [8] |
| Accuracy (%) | 85 - 115% | 90 - 110% | [8] |
| Recovery (%) | 60.8 - 121.1 (SPE) | Not specified | [3] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer is a key aspect of its identification. The primary fragmentation events involve the sequential loss of the two glucose units.
References
- 1. Cyanidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Isolating Cyanidin-3,5-diglucoside from Fruit Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyanidin-3,5-diglucoside (also known as cyanin) is a prominent anthocyanin found in various pigmented fruits and flowers, such as red wine grapes, pomegranates, and certain berries.[1][2] As a member of the flavonoid family, it is responsible for red to purple hues and possesses significant antioxidant properties, making it a compound of interest for nutraceutical, pharmaceutical, and food colorant applications.[3] However, isolating high-purity cyanidin-3,5-diglucoside is challenging due to its inherent instability and the presence of a complex mixture of structurally similar anthocyanins and other phenolic compounds in natural extracts.[4][5][6] Anthocyanin stability is highly sensitive to factors like pH, temperature, light, and oxygen.[4][6]
This application note provides a comprehensive, multi-step protocol for the efficient isolation and purification of cyanidin-3,5-diglucoside from fruit extracts. The workflow progresses from initial solvent extraction to a final high-purity isolation step using preparative chromatography.
Overall Isolation Workflow
The protocol is designed as a sequential process to systematically remove impurities and separate the target compound from other related molecules. The major stages include sample preparation, crude extraction, clarification, solid-phase extraction for preliminary purification, and a final high-resolution chromatographic separation.
Caption: Experimental workflow for the isolation of Cyanidin-3,5-diglucoside.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure efficient extraction. Fresh fruit material should be processed to increase surface area and stabilize the anthocyanins.
-
Methodology :
-
Select fresh, high-quality fruits known to contain cyanidin-3,5-diglucoside.
-
Wash the fruit material with deionized water and pat dry.
-
Homogenize the fruit into a fine pulp using a blender. For fruits with tough skins, liquid nitrogen can be used during homogenization to aid in cell disruption.[4]
-
Freeze-dry (lyophilize) the fruit pulp to remove water, which improves extraction efficiency and long-term sample stability.[7]
-
Store the resulting powder at -20°C or below in an airtight, dark container until extraction.
-
Crude Anthocyanin Extraction
This step uses an acidified polar solvent to extract the water-soluble anthocyanins from the lyophilized fruit powder. Acidification is critical as it maintains the anthocyanins in their more stable flavylium (B80283) cation form.[6][8]
-
Methodology :
-
Weigh the lyophilized fruit powder and place it in an Erlenmeyer flask.
-
Add an acidified solvent mixture at a solid-to-liquid ratio of 1:10 (w/v).[4] A common and effective solvent is methanol (B129727):water (70:30, v/v) acidified with 0.5% formic acid or 0.1% HCl.[4][8] Ethanol (B145695) can be used as a less toxic alternative to methanol.[8]
-
To enhance extraction yield, perform the extraction using an ultrasonic bath for 20-40 minutes at a controlled temperature (e.g., 30-40°C).[4][9] High temperatures should be avoided to prevent degradation.[4][5]
-
Alternatively, macerate the mixture by stirring for 1-2 hours at room temperature in the dark.[10]
-
Separate the extract from the solid residue by centrifugation at 4000 x g for 15-20 minutes at 4°C.[4]
-
Collect the supernatant. Re-extract the solid residue at least once more under the same conditions to ensure complete recovery.
-
Combine the supernatants to form the crude anthocyanin extract.
-
Clarification and Concentration
The crude extract is concentrated to remove the organic solvent and prepare it for purification.
-
Methodology :
-
Filter the combined crude extract through Whatman No. 1 filter paper to remove any remaining fine particulate matter.[7]
-
Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[7][11]
-
Continue evaporation until the majority of the organic solvent (methanol or ethanol) is removed, resulting in a concentrated aqueous extract.
-
Solid-Phase Extraction (SPE) Purification
SPE is used to clean up the extract by removing sugars, organic acids, and other water-soluble impurities, thereby enriching the anthocyanin fraction.[9][12] C18 cartridges are commonly used for this purpose.
-
Methodology :
-
Conditioning : Activate a C18 SPE cartridge (e.g., 5g) by passing 10 mL of methanol, followed by 10 mL of acidified deionized water (e.g., with 0.1% HCl).[9][12]
-
Loading : Load the concentrated aqueous extract onto the conditioned cartridge. Anthocyanins will adsorb to the C18 stationary phase.
-
Washing : Wash the cartridge with 10-20 mL of acidified deionized water to elute polar impurities like sugars and organic acids.[11][12]
-
Elution : Elute the retained anthocyanins with an acidified organic solvent, such as 60% ethanol containing 0.1% HCl or methanol with 0.1% formic acid.[11][12] Collect this semi-purified anthocyanin fraction.
-
Caption: Purification logic for separating Cyanidin-3,5-diglucoside.
High-Purity Isolation by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is the final step to isolate cyanidin-3,5-diglucoside from other anthocyanins. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Methodology :
-
Evaporate the solvent from the semi-purified fraction and reconstitute the residue in a small volume of the initial mobile phase.[4]
-
Filter the sample through a 0.22-µm syringe filter before injection.[5]
-
Inject the sample into a preparative HPLC system equipped with a C18 column and a photodiode array (PDA) detector.
-
Perform the separation using a gradient elution. A typical mobile phase consists of Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., 5% formic acid in methanol or acetonitrile).[13]
-
Monitor the elution at a wavelength of 520 nm, which is near the absorbance maximum for cyanidin (B77932) glycosides.[11][14]
-
Collect the fraction corresponding to the retention time of cyanidin-3,5-diglucoside, as identified by comparison with a reference standard or by subsequent analysis (e.g., LC-MS).[15]
-
Remove the solvent from the collected fraction by rotary evaporation or lyophilization to obtain the purified compound.
-
Purity Assessment
The purity of the isolated fraction must be confirmed using analytical HPLC.
-
Methodology :
-
Dissolve a small amount of the purified compound in the mobile phase.
-
Analyze the sample using an analytical HPLC-DAD system with a C18 column.
-
The purity is determined by the peak area percentage of the target compound in the chromatogram detected at 520 nm. A purity of >97% is often achievable.[16]
-
Further structural confirmation can be obtained using mass spectrometry (LC-MS) to verify the molecular weight.[5][15]
-
Quantitative Data and Parameters
The following tables summarize key quantitative parameters for the isolation protocol.
Table 1: Example Extraction Conditions and Yields
| Fruit Source | Extraction Method | Solvent System | Temp. (°C) | Time | Yield/Purity | Reference |
|---|---|---|---|---|---|---|
| Blueberry | Ultrasonic | 60% Ethanol, 1:10 solid/liquid ratio | 60 | 40 min | 108.23 mg/100g DW (Total Anthocyanins) | [9] |
| Black Rice | Sonication | Methanol:1N HCl (85:15 v/v) | 25 | 2 x 15 min | 25.5 mg C3G from 30g rice (99% purity) | [17] |
| Blueberry | Stirring | 60% Ethanol (0.01% HCl) | 40 | 2 h | Purity from 4.58% to 45.62% after resin | [7] |
| V. uliginosum | Aqueous Two-Phase | 30% Ethanol / 19% (NH₄)₂SO₄ | 25 | - | 96.09% Recovery |[18] |
Table 2: Typical HPLC Parameters for Purification and Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
|---|---|---|
| Column | C18 (e.g., 250 x 10 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.5% Formic Acid | Water with 0.1-0.5% Formic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.5% Formic Acid | Acetonitrile or Methanol |
| Gradient | Example: 10-40% B over 40 min | Example: 5-20% B over 15 min |
| Flow Rate | 3-5 mL/min | 0.8-1.0 mL/min |
| Detection | DAD at 520 nm | DAD at 520 nm |
| Reference |[13] |[11][14][19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin-3,5-O-diglucoside - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scielo.br [scielo.br]
- 6. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. books.rsc.org [books.rsc.org]
- 9. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
- 12. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Isolation techniques for anthocyanidin 3,5-diglucosides and their related chemicals using supramolecules technique, and two solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. advion.com [advion.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyanidin 3,5-diglucoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside is a water-soluble anthocyanin pigment responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. As a natural colorant, it offers a promising alternative to synthetic dyes in the food and pharmaceutical industries. Beyond its coloring properties, Cyanidin 3,5-diglucoside exhibits significant antioxidant and potential health-promoting activities, making it a subject of interest for the development of functional foods and nutraceuticals. These application notes provide detailed information on its stability, antioxidant capacity, and protocols for its extraction, purification, and analysis.
Physicochemical Properties and Stability
The color and stability of this compound are significantly influenced by pH, temperature, light, and the presence of other food components.
2.1. Effect of pH
Anthocyanins, including this compound, exist in different structural forms in aqueous solutions depending on the pH. At low pH (acidic conditions), the flavylium (B80283) cation form predominates, which is typically red. As the pH increases, it can be converted to a colorless carbinol pseudobase, a blue quinonoidal base, and a yellow chalcone. Generally, the color of this compound is most stable at acidic pH values.
2.2. Thermal Stability
Thermal processing can lead to the degradation of this compound, resulting in color loss. The rate of degradation is dependent on temperature and pH. The degradation of anthocyanins, including cyanidin derivatives, generally follows first-order reaction kinetics.
Table 1: Thermal Degradation Kinetics of Cyanidin Glycosides
| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyanidin-3-glucoside | 80 | 3.5 | 2.2 x 10⁻² | 31.5 | 55 | [1] |
| Cyanidin-3-glucoside | 120 | 3.5 | 8.5 x 10⁻² | 8.2 | 55 | [1] |
| Cyanidin-3-glucosylrutinoside | 80 | 3.5 | 1.5 x 10⁻² | 46.2 | 42 | [1] |
| Cyanidin-3-glucosylrutinoside | 120 | 3.5 | 8.4 x 10⁻² | 8.3 | 42 | [1] |
| Cyanidin-3-O-β-glucopyranoside | 55 | 7.0 | - | >300 (for 50% stability) | - | [2][3] |
Note: Data for this compound is limited; the table presents data for closely related cyanidin glycosides to provide an indication of stability.
Antioxidant Activity
This compound possesses potent antioxidant properties, primarily due to its ability to scavenge free radicals. Its antioxidant capacity can be influenced by its molecular structure and the presence of other compounds.
Table 2: Antioxidant Activity of Cyanidin Glycosides
| Anthocyanin/Complex | Assay | EC₅₀ / Activity Value | Reference |
| Cyanidin-3-glucoside | DPPH Radical Scavenging | EC₅₀: 4.85 µM | [4] |
| Cyanidin-3,5-diglucoside | DPPH Radical Scavenging | ~ Similar to Cyanidin-3-glucoside | [4] |
| Cyanidin-3-diglucoside-5-glucoside (CY3D5G) - Rutin (B1680289) - Mg(II) Complex | ORAC | Synergistic interaction (P<0.05) | [5] |
| Cyanidin-3-diglucoside-5-glucoside (CY3D5G) - Rutin - Fe(III) Complex | Cellular ROS levels | Additive effect (CI=0.79) | [5] |
Experimental Protocols
4.1. Extraction of this compound
This protocol is adapted from methods used for extracting anthocyanins from plant materials.
Materials:
-
Plant material rich in this compound (e.g., red cabbage, blackcurrants, blackberries)
-
Methanol (B129727) or Ethanol (B145695) (acidified with 0.1% HCl or 1% formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Blender or homogenizer
Protocol:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.
-
Extraction:
-
Mix the powdered plant material with the acidified methanol or ethanol solvent in a 1:10 (w/v) ratio.
-
Homogenize the mixture for 2-3 minutes.
-
Protect the mixture from light and stir for 2-4 hours at room temperature.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solid particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C in the dark until further purification.
4.2. Purification of this compound by Column Chromatography
This protocol describes a general procedure for purifying anthocyanins using solid-phase extraction (SPE) followed by column chromatography.
Materials:
-
Crude this compound extract
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Chromatography column (e.g., Sephadex LH-20, Amberlite XAD-7)
-
Solvents:
-
Acidified water (0.1% HCl or 1% formic acid)
-
Acidified methanol or ethanol
-
Elution solvents of varying polarities (e.g., gradients of acidified water and methanol/ethanol)
-
-
Fraction collector
-
HPLC system for purity analysis
Protocol:
-
SPE Cartridge Activation: Activate the C18 SPE cartridge by passing methanol followed by acidified water through it.
-
Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the activated SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove sugars, organic acids, and other polar impurities.
-
Elution from SPE: Elute the anthocyanin fraction from the cartridge using acidified methanol or ethanol. Collect this fraction.
-
Column Chromatography:
-
Pack the chromatography column with the chosen resin (e.g., Sephadex LH-20) and equilibrate it with the starting elution solvent (e.g., acidified water).
-
Concentrate the eluted fraction from the SPE step and load it onto the column.
-
Elute the column with a gradient of increasing methanol or ethanol concentration in acidified water.
-
Collect fractions using a fraction collector.
-
-
Analysis: Analyze the collected fractions using HPLC with a photodiode array (PDA) detector to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator.
-
Lyophilization: Lyophilize the concentrated pure fraction to obtain this compound as a powder. A study reported a yield of 43.4% with 97.0% purity for this compound using a DPA-6S SPE cartridge after partial acidic hydrolysis of protocyanin.[6]
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to modulate cellular signaling pathways involved in antioxidant defense and skin hydration.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation techniques for anthocyanidin 3,5-diglucosides and their related chemicals using supramolecules technique, and two solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanidin 3,5-diglucoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyanidin (B77932) 3,5-diglucoside and its closely related compound, Cyanidin 3-glucoside, in cell culture experiments. This document details their biological activities, relevant signaling pathways, and provides specific protocols for assessing their effects.
Note on Compound Specificity: The majority of detailed in vitro research has been conducted on Cyanidin 3-glucoside (C3G). While Cyanidin 3,5-diglucoside (CDG) shares a similar core structure, its bioactivity may differ. Information specific to CDG is provided where available. Protocols for C3G can serve as a starting point for investigating CDG, but optimization is recommended.
Biological Activities and Applications
This compound and its derivatives are potent bioactive compounds with a range of potential therapeutic applications. Their primary activities observed in cell culture models include:
-
Anti-Inflammatory Effects: this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6, as well as nitric oxide (NO) production.[1] This is achieved through the inhibition of key inflammatory signaling pathways including STAT3, NF-κB (as indicated by IκB phosphorylation), MAPK (ERK and p38), and AKT.[1] Similarly, Cyanidin 3-glucoside has demonstrated anti-inflammatory properties in intestinal Caco-2 cells by inhibiting the NF-κB pathway at concentrations of 20–40 μM.[2]
-
Antioxidant Activity: Both compounds are potent antioxidants. This compound has been shown to enhance cellular antioxidant activities, a response that is linked to the Nrf2/HO-1 signaling pathway.[3] This is corroborated by studies on Cyanidin 3-glucoside, which protects against oxidative stress by activating the Nrf2-antioxidant response element.[4][5]
-
Skin Health and Hydration: A notable application of this compound is in dermatology. It has been identified as a potent compound for improving skin hydration by upregulating the expression of Hyaluronan Synthase 2 (HAS2). This effect is mediated through the GLK-MAP2K-MAPK signaling pathway.[6]
-
Neuroprotection: While specific neuroprotection data for this compound is limited, the broader class of cyanidin glycosides is widely studied for these effects. Cyanidin 3-glucoside has been shown to protect neuronal cells from oxidative stress and apoptosis.[4][7][8] For instance, a concentration of 10 µmol/L of C3G showed protective effects against acrylamide-induced neurotoxicity in astrocytes.[9]
-
Anti-Cancer Properties: The anti-proliferative and pro-apoptotic effects of cyanidin derivatives have been observed in various cancer cell lines. For Cyanidin 3-glucoside, an IC50 value of 110 µg/ml was determined in MCF-7 breast cancer cells after 24 hours of exposure.[10] It induces apoptosis through both caspase-dependent and independent pathways.[11] Studies on this compound in HMEC-1 cells at a concentration of 50 µM did not show significant induction of apoptosis, suggesting that its cytotoxic effects may be cell-type specific or require higher concentrations.[12]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values for this compound and Cyanidin 3-glucoside in various cell culture models.
Table 1: Quantitative Data for this compound (CDG)
| Cell Line | Application | Effective Concentration | Observed Effect | Citation |
| Keratinocytes | Skin Hydration | Dose-dependent | Increased HAS2 expression | [6] |
| RAW264.7 | Antioxidant | EC50 values lower than the compound alone when complexed with rutin/Mg(II) | Enhanced cellular antioxidant activity | [3] |
| HMEC-1 | Cytotoxicity | 100 µM | No significant effect on cell viability | [12] |
| HMEC-1 | Apoptosis | 50 µM | No significant induction of apoptosis or cell cycle arrest | [12] |
| HMEC-1 | Antioxidant | 50 µM | Significant decrease in ROS levels | [12] |
Table 2: Quantitative Data for Cyanidin 3-glucoside (C3G)
| Cell Line | Application | IC50 / Effective Concentration | Observed Effect | Citation |
| MCF-7 | Anti-cancer | IC50: 110 µg/ml (24h) | Inhibition of cell proliferation, induction of apoptosis | [10] |
| U87 Glioblastoma | Anti-cancer | 40 µg/mL (24h) | 32% apoptotic cells | [13] |
| Caco-2 | Anti-inflammatory | 20-40 µM | Inhibition of NF-κB pathway | [2] |
| THP-1 | Anti-inflammatory | 60 and 120 µg/ml | Reduced TNF-α release | [14] |
| HT22 | Neuroprotection | 0.05-1 µM | Attenuation of glutamate-induced toxicity | [4] |
| Primary Astrocytes | Neuroprotection | 10 µmol/L | Alleviation of acrylamide-induced cytotoxicity | [9] |
| Primary Cortical Neurons | Neuroprotection | 5 and 10 µg/ml | Increased cell viability after oxygen-glucose deprivation | [15] |
Signaling Pathways and Visualizations
This compound and Cyanidin 3-glucoside modulate several key signaling pathways. The following diagrams illustrate these interactions.
Caption: GLK-MAPK pathway activation by this compound.
Caption: Inhibition of pro-inflammatory signaling by this compound.
Caption: Nrf2-mediated antioxidant response by Cyanidin 3-glucoside.
Experimental Protocols
The following are detailed protocols for key experiments to assess the bioactivity of this compound. These are generalized and may require optimization based on the cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., MCF-7, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot for Signaling Pathway Analysis
This protocol is to detect changes in protein expression and phosphorylation states in pathways like MAPK or NF-κB.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-IκB, anti-IκB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Intracellular ROS Detection Assay
This protocol uses the DCFH-DA probe to measure changes in intracellular reactive oxygen species.
Materials:
-
Cell line of interest
-
96-well black, clear-bottom plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Oxidative stress inducer (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Induction of Oxidative Stress (Optional): If assessing protective effects, induce oxidative stress by adding H₂O₂ for 30-60 minutes.
-
DCFH-DA Staining: Remove the medium, wash with PBS, and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm) or analyze by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the control group to determine the change in ROS levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-O-glucoside protects the brain and improves cognitive function in APPswe/PS1ΔE9 transgenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Cyanidin-3-O-Glucoside Against Neurotoxin Acrylamide Through Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Experimental Design for Cyanidin 3,5-diglucoside Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. It has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the bioactivity and pharmacokinetic profile of Cyanidin 3,5-diglucoside. The following sections offer structured guidance on experimental design, detailed methodologies for key studies, and data presentation, supplemented with visualizations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from in vivo and analytical studies of this compound and its closely related analog, Cyanidin-3-glucoside (C3G). Data for C3G is included to provide a strong rationale for experimental design where specific data for this compound is limited.
Table 1: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Anti-diabetic | KKAy Mice | Solution of this compound (exact concentration not specified) | Oral (in drinking water) | Not specified | Reduced blood glucose and HbA1c levels. | [1] |
| Antioxidant | D-galactose-induced aging in C57BL/6J mice | 700 μmol/kg body weight (of a CY3D5G-rich extract) | Oral | 6 weeks | Increased superoxide (B77818) dismutase and glutathione (B108866) peroxidase activity; suppressed malondialdehyde content in serum and tissues. | [2] |
Table 2: Pharmacokinetic Parameters of Cyanidin Glycosides
| Compound | Animal Model | Dosage | Route of Administration | Tmax | Cmax | Reference |
| This compound | Rats | 40 mg/kg (in a mixture) | Oral | 15 minutes | 195 µg/L (320 nmol/L) | [3] |
| Cyanidin-3-glucoside | Rats | 800 µmol/kg | Oral | 0.5 - 2.0 hours | 840 ± 190 nmol/L | [4] |
| Cyanidin-3-glucoside | Mice | 500 mg/kg | Gavage | ~30 minutes | Not specified | [5] |
Experimental Protocols
This section provides detailed protocols for key in vivo experiments to evaluate the therapeutic potential of this compound.
Protocol 1: Evaluation of Anti-Diabetic Effects in KKAy Mice
This protocol is designed to assess the anti-diabetic properties of this compound in a well-established model of type 2 diabetes.
1. Animal Model and Husbandry:
-
Species: KKAy mice (male, 8 weeks old).
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1 (Control): Administered vehicle (e.g., water) orally.
-
Group 2 (this compound): Administered a solution of this compound in drinking water. The dosage should be determined based on preliminary dose-response studies. A starting point could be extrapolated from related compounds or previous studies with extracts.
-
Group 3 (Positive Control): Administered a known anti-diabetic drug (e.g., metformin) to validate the model.
3. Administration of Test Compound:
-
Prepare a fresh solution of this compound in drinking water daily.
-
Monitor water intake to estimate the daily dose consumed by each mouse.
-
The duration of the study should be sufficient to observe significant changes in glycemic parameters, typically 4-8 weeks.
4. Measurement of Glycemic Parameters:
-
Blood Glucose:
-
Hemoglobin A1c (HbA1c):
-
Measure HbA1c at the beginning and end of the study.
-
Collect whole blood via cardiac puncture at the termination of the study.
-
Use a commercially available mouse HbA1c assay kit[8].
-
5. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.
Workflow for Anti-Diabetic Study
Caption: Workflow for assessing the anti-diabetic effects of this compound.
Protocol 2: Investigation of Anti-Inflammatory Activity in an LPS-Induced Inflammation Model
This protocol outlines a method to study the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS). As much of the in vivo anti-inflammatory research has been conducted on the closely related Cyanidin-3-glucoside (C3G), this protocol is based on established methods for C3G and can be adapted for this compound.
1. Animal Model and Husbandry:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing and Acclimatization: As described in Protocol 1.
2. Experimental Groups:
-
Group 1 (Control): Administered vehicle intraperitoneally (i.p.).
-
Group 2 (LPS): Administered LPS (i.p.) to induce inflammation.
-
Group 3 (this compound + LPS): Pre-treated with this compound orally for a specified period (e.g., 7 days) before LPS administration.
-
Group 4 (Positive Control + LPS): Pre-treated with a known anti-inflammatory drug (e.g., dexamethasone) before LPS administration.
3. Experimental Procedure:
-
Pre-treatment: Administer this compound or vehicle orally (e.g., by gavage) daily for 7 days. A dose range of 10-50 mg/kg can be considered as a starting point based on studies with related compounds[9].
-
Inflammation Induction: On the final day of pre-treatment, inject LPS (from E. coli, 0.5-1 mg/kg) i.p. to induce systemic inflammation[10][11].
-
Sample Collection: At a specified time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect blood (for cytokine analysis) and tissues (e.g., lung, liver for histological analysis and gene expression studies).
4. Assessment of Inflammatory Markers:
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Histopathology: Perform histological examination of tissues (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues using RT-qPCR.
-
Western Blotting: Investigate the activation of inflammatory signaling pathways (e.g., NF-κB, MAPK) by analyzing the phosphorylation of key proteins.
Workflow for Anti-Inflammatory Study
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Protocol 3: Assessment of Skin Hydration Effects in a Mouse Model
This protocol is adapted from human clinical studies and standard in vivo dermatological methods to evaluate the potential of orally administered this compound to improve skin hydration.
1. Animal Model and Husbandry:
-
Species: Hairless mice (e.g., SKH-1) are often used for dermatological studies. Alternatively, the dorsal skin of regular mouse strains can be carefully shaved.
-
Housing and Acclimatization: As described in Protocol 1.
2. Experimental Groups:
-
Group 1 (Control): Fed a standard diet.
-
Group 2 (this compound): Fed a standard diet supplemented with this compound. The dosage can be based on the effective doses observed in other in vivo studies.
3. Experimental Procedure:
-
Administration: Administer this compound mixed in the diet or via oral gavage for a period of 4-8 weeks.
-
Skin Hydration Measurement:
-
Measure skin hydration at baseline and at regular intervals throughout the study.
-
Use a non-invasive probe such as a Corneometer® to measure the capacitance of the stratum corneum, which correlates with skin hydration[12].
-
Measurements should be taken on a consistent, shaved area of the dorsal skin.
-
4. Biochemical Analysis:
-
At the end of the study, collect skin tissue samples.
-
Analyze the expression of genes and proteins related to skin hydration, such as Hyaluronan Synthase 2 (HAS2), Aquaporin 3 (AQP3), and Filaggrin, using RT-qPCR and Western blotting.
Workflow for Skin Hydration Study
Caption: Workflow for assessing the skin hydration effects of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on evidence from studies on cyanidin glycosides.
GLK-MAPK Signaling Pathway for Skin Hydration
Caption: Proposed GLK-MAPK signaling pathway for improved skin hydration by this compound.
NF-κB and Nrf2/HO-1 Signaling Pathways in Inflammation and Oxidative Stress
Caption: Dual action of this compound on NF-κB and Nrf2/HO-1 pathways.
Analytical Protocol
Protocol 4: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in plasma samples obtained from in vivo studies.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., another anthocyanin not present in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
4. Data Analysis:
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers initiating in vivo studies on this compound. By utilizing these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound. It is important to note that while data from the closely related Cyanidin-3-glucoside provides a valuable starting point, further studies are needed to fully characterize the specific in vivo effects and pharmacokinetic profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. biotnt.com [biotnt.com]
- 9. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Characterization and ex vivo evaluation of excised skin samples as substitutes for human dermal barrier in pharmaceutical and dermatological studies - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing the Antioxidant Capacity of Cyanidin 3,5-diglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3,5-diglucoside, an anthocyanin found in various pigmented plants, is of significant interest for its potential health benefits, largely attributed to its antioxidant properties. The evaluation of its antioxidant capacity is a critical step in the research and development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the assessment of the antioxidant capacity of this compound, focusing on widely accepted in vitro assays.
Data Presentation: Antioxidant Capacity of this compound and Related Compounds
Quantitative data for pure this compound is limited in publicly available literature. The following table summarizes available data for closely related compounds and complexes to provide a comparative reference. Researchers are encouraged to generate specific data for pure this compound using the protocols provided herein.
| Assay | Compound | Result | Unit | Reference |
| DPPH Radical Scavenging Activity | This compound vs. Cyanidin 3-glucoside | Activity is approximately equal | - | [1] |
| ABTS Radical Scavenging Activity | This compound vs. Cyanidin 3-glucoside | Activity of Cyanidin 3-glucoside is slightly higher | - | [1] |
| ORAC (Oxygen Radical Absorbance Capacity) | Cyanidin-3-diglucoside-5-glucoside-rutin-Mg(II) complex | Synergistic interaction observed | - | [2] |
| Cellular Antioxidant Activity (CAA) | Cyanidin-3-diglucoside-5-glucoside complexes | EC50 values were significantly lower than the anthocyanin alone | µmol QE/L | [3] |
Note: The data for DPPH and ABTS assays are qualitative comparisons. The ORAC and CAA data are for a more complex derivative of this compound. These values should be considered indicative and highlight the need for direct measurement of the pure compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
This compound
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Preparation of DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control (Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard dilutions to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) (or water)
-
This compound
-
Trolox as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and Trolox in ethanol or PBS.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard dilutions to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Preparation of Reagents:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution 1:500 in phosphate buffer.
-
AAPH Solution (153 mM): Prepare fresh daily in phosphate buffer.
-
Trolox Standards: Prepare a series of dilutions in phosphate buffer.
-
Sample Solutions: Prepare dilutions of this compound in phosphate buffer.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin kinetic measurement of fluorescence every minute for at least 60 minutes.
Data Analysis:
Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH or ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Quercetin (as a standard)
-
This compound
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and grow to confluency.
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH or ABAP solution to all wells except the blank wells.
-
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.
Data Analysis:
Calculate the AUC for each sample. The CAA value is calculated as follows:
CAA unit = 100 - (∫SA / ∫CA) x 100
Where:
-
∫SA is the integrated area of the sample curve.
-
∫CA is the integrated area of the control curve.
Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
Signaling Pathways and Experimental Workflows
The antioxidant effects of anthocyanins like this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of inducers like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant enzymes.[4]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can also enhance antioxidant defenses, partly through its influence on the Nrf2 pathway.
Caption: AMPK signaling pathway and its role in antioxidant defense.
Cyanidin glucosides can activate AMPK, potentially by increasing the cellular AMP/ATP ratio. Activated AMPK can then phosphorylate and activate downstream targets, including components of the Nrf2 pathway, leading to an enhanced cellular antioxidant response.
Experimental Workflow Diagrams
Caption: Experimental workflow for the DPPH assay.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Application Note: High-Purity Purification of Cyanidin 3,5-diglucoside using Solid-Phase Extraction (SPE)
Introduction
Cyanidin (B77932) 3,5-diglucoside is a prominent anthocyanin found in a variety of pigmented plants, including many berries, red-skinned fruits, and flowers.[1][2] As a member of the flavonoid family, it is recognized for its potent antioxidant and anti-inflammatory properties.[3] Research has highlighted its potential therapeutic applications, including roles in skin health and the modulation of cellular signaling pathways.[4] The purification of cyanidin 3,5-diglucoside from complex plant matrices is a critical step for its characterization, and for in-vitro and in-vivo studies. Solid-phase extraction (SPE) is a highly effective and efficient technique for the selective isolation and purification of anthocyanins from crude extracts.[1] This application note provides a detailed protocol for the purification of this compound using SPE, a summary of expected quantitative outcomes, and an overview of a relevant biological signaling pathway.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The separation is based on the differential partitioning of solutes between the liquid phase (sample matrix and solvents) and a solid stationary phase. For the purification of this compound, reversed-phase SPE is commonly employed, typically using a C18 or a specialized polymeric sorbent.
The general workflow involves four key steps:
-
Conditioning: The stationary phase is activated and solvated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution.
-
Loading: The crude sample extract, dissolved in a suitable solvent, is passed through the conditioned cartridge. The non-polar to moderately polar anthocyanins are retained on the stationary phase through hydrophobic interactions, while more polar impurities like sugars and organic acids pass through.[5]
-
Washing: The cartridge is washed with a weak solvent to remove any remaining polar impurities that may be non-specifically bound.
-
Elution: A stronger organic solvent is used to disrupt the hydrophobic interactions between the anthocyanins and the stationary phase, allowing for their collection in a purified fraction.
Data Presentation
The following table summarizes quantitative data from studies on the solid-phase extraction of this compound and related anthocyanins, providing an indication of expected recovery and purity.
| Analyte | SPE Cartridge Type | Sample Matrix | Recovery (%) | Purity (%) | Reference |
| This compound | Discovery DPA-6S | Hydrolyzed Protocyanin | 43.4 | 97.0 | [6] |
| General Anthocyanins | C18 | Berry Extracts | 90.0 - 95.6 | Not Reported | [5] |
| Cyanidin-3-O-glucoside | Not Specified | Rat Plasma | 68.36 | Not Reported | [7] |
| Delphinidin-3-glucoside | Agilent Prep-C18 | Blueberry Extract | Not Reported | >97.0 | [8] |
| Delphinidin-3-galactoside | Agilent Prep-C18 | Blueberry Extract | Not Reported | >99.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of this compound. Two protocols are presented, utilizing different stationary phases that have been reported for the purification of this or similar compounds.
Protocol 1: Purification of this compound using a Polymeric SPE Cartridge
This protocol is adapted from a study that achieved high purity of this compound.[6]
Materials:
-
Discovery® DPA-6S SPE Cartridge (Polyamide resin)[9]
-
Crude plant extract containing this compound (e.g., from berries, flowers)
-
Methanol (B129727) (HPLC grade)
-
Deionized water, acidified (e.g., with 0.1% formic acid or trifluoroacetic acid)
-
Elution solvent: Methanol containing 1-5% formic acid
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Sample Preparation:
-
Ensure the crude plant extract is free of particulate matter by centrifugation or filtration.
-
Dissolve the dried extract in a minimal amount of the initial mobile phase (e.g., acidified water with a low percentage of organic solvent).
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of methanol through the Discovery DPA-6S cartridge.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of acidified deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the prepared sample extract onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of acidified deionized water to remove sugars, organic acids, and other highly polar impurities.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar impurities.
-
-
Elution:
-
Elute the retained this compound and other anthocyanins with 1-2 cartridge volumes of the elution solvent (methanol with 1-5% formic acid).
-
Collect the eluate in a clean collection vial.
-
-
Post-Elution Processing:
-
The collected fraction can be concentrated under a stream of nitrogen or by rotary evaporation to remove the solvent.
-
The purified sample can be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS).
-
Protocol 2: General Protocol for Anthocyanin Purification using a C18 SPE Cartridge
This protocol is a general method for the purification of anthocyanins, including this compound, from fruit extracts using a C18 reversed-phase cartridge.[10]
Materials:
-
C18 SPE Cartridge
-
Crude fruit extract (e.g., from blueberries, raspberries)
-
Methanol (HPLC grade)
-
Deionized water, acidified (e.g., with 0.1% formic acid)
-
Washing solvent: 5% methanol in acidified water
-
Elution solvent: Methanol containing 1-5% formic acid
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Sample Preparation:
-
Homogenize the fruit sample in an extraction solvent (e.g., methanol:water:formic acid, 70:30:1, v/v/v).[11]
-
Centrifuge the homogenate to pellet solid debris and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Activate the C18 cartridge by passing 1-2 cartridge volumes of methanol.
-
Equilibrate the cartridge with 1-2 cartridge volumes of acidified deionized water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned C18 cartridge at a controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 volumes of acidified deionized water to remove polar interferences.
-
Follow with a wash using 1-2 volumes of the washing solvent (5% methanol in acidified water) to remove less polar impurities.
-
-
Elution:
-
Elute the purified anthocyanins with 1-2 cartridge volumes of the elution solvent (methanol with 1-5% formic acid).
-
Collect the colored eluate.
-
-
Post-Elution Processing:
-
Dry the collected eluate using a gentle stream of nitrogen or a rotary evaporator.
-
Reconstitute the purified this compound in an appropriate solvent for subsequent analysis.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. agilent.com [agilent.com]
- 9. Discovery® DPA-6S SPE Tube bed wt. 250 mg, volume 3 mL, pk of 54 | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Cyanidin 3,5-diglucoside Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of chemical compounds. In the field of natural product chemistry and drug development, NMR is indispensable for the structural elucidation of complex molecules such as anthocyanins. Cyanidin (B77932) 3,5-diglucoside and its derivatives are important anthocyanins found in a variety of pigmented plants, exhibiting a range of biological activities. Their structural characterization is crucial for understanding their physicochemical properties, bioavailability, and potential therapeutic applications.
These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of Cyanidin 3,5-diglucoside and its derivatives. The protocols outlined below are intended to assist researchers in obtaining high-quality NMR data and interpreting the spectral information to confirm the identity and purity of these compounds.
Principle of NMR in Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.
The key parameters obtained from NMR spectra for structural elucidation include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Protons and carbons in different functional groups will have distinct chemical shifts.
-
Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms. The magnitude of the coupling constant reveals the number of bonds separating the coupled nuclei and their dihedral angles.
-
Signal Intensity (Integration): Proportional to the number of nuclei giving rise to the signal, allowing for the determination of the relative ratios of different protons in a molecule.
-
Nuclear Overhauser Effect (NOE): Reveals through-space proximity between nuclei, which is crucial for determining the stereochemistry and three-dimensional conformation of a molecule.
By combining information from various 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. Anthocyanins are susceptible to degradation at neutral or alkaline pH and at elevated temperatures. Therefore, all steps should be performed under acidic conditions and at low temperatures.
-
Analyte: Isolated and purified this compound or its derivative. A typical sample amount is 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR.
-
Solvent: Deuterated methanol (B129727) (CD₃OD) is a common solvent for anthocyanins as it provides good solubility and is compatible with the acidic conditions required to maintain the flavylium (B80283) cation form. A small amount of deuterated trifluoroacetic acid (TFA-d) (e.g., 0.1-1%) can be added to the solvent to ensure the anthocyanin remains in its stable flavylium cation state and to sharpen the hydroxyl proton signals.
-
Procedure:
-
Weigh the purified sample accurately in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).
-
Gently vortex or sonicate the sample at room temperature until it is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound derivatives. Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
-
1D ¹H NMR: Provides information on the number and type of protons in the molecule.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
1D ¹³C NMR: Provides information on the number and type of carbon atoms.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing ¹H-¹H connectivities within the same spin system (e.g., within a sugar ring or an aromatic ring).
-
Pulse Program: cosygpqf or similar.
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing one-bond ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsp or similar (phase-edited to distinguish CH/CH₃ from CH₂ groups).
-
Spectral Width: Same as 1D ¹H NMR in the direct dimension (F2) and 1D ¹³C NMR in the indirect dimension (F1).
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range ¹H-¹³C connectivities. This is crucial for identifying the linkages between the aglycone and the sugar moieties, and between the sugar units themselves.
-
Pulse Program: hmbcgplpndqf or similar.
-
Spectral Width: Same as HSQC.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space ¹H-¹H correlations. This is essential for determining the stereochemistry and glycosidic linkages.
-
Pulse Program: noesygpph or roesygpph.
-
Mixing Time: 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.
-
Spectral Width: Same as 1D ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Data Processing and Analysis
-
Software: Standard NMR processing software such as TopSpin (Bruker), Mnova, or similar.
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent signal (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).
-
Integration (1D ¹H): Determine the relative areas of the proton signals.
-
Peak Picking: Identify the chemical shifts of all signals in 1D and 2D spectra.
-
-
Spectral Interpretation:
-
¹H NMR: Identify the characteristic signals for the anthocyanin aglycone (aromatic and flavylium protons) and the sugar moieties (anomeric and other sugar protons).
-
¹³C NMR: Identify the carbon signals corresponding to the aglycone and sugar units.
-
COSY: Trace the spin systems within the aromatic rings and the sugar rings.
-
HSQC: Assign the chemical shifts of protons to their directly attached carbons.
-
HMBC: Establish the connectivity between different structural fragments, such as the attachment points of the glucose units to the cyanidin core and the linkage between the two glucose units in a diglucoside. For this compound, key HMBC correlations would be from the anomeric protons of the glucose units to the C3 and C5 carbons of the cyanidin aglycone.
-
NOESY/ROESY: Confirm the spatial proximity of protons, which helps to verify the glycosylation positions and the stereochemistry of the glycosidic bonds. For example, an NOE between the anomeric proton and the aglycone protons near the glycosylation site would confirm the attachment point.
-
Data Presentation
The following tables summarize typical NMR data for this compound. Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aglycone | ||
| 2 | - | ~162.0 |
| 3 | - | ~135.0 |
| 4 | ~8.90 (s) | ~145.0 |
| 5 | - | ~158.0 |
| 6 | ~6.70 (d, J ≈ 2.0 Hz) | ~95.0 |
| 7 | - | ~169.0 |
| 8 | ~6.90 (d, J ≈ 2.0 Hz) | ~103.0 |
| 1' | - | ~121.0 |
| 2' | ~8.00 (d, J ≈ 2.0 Hz) | ~117.0 |
| 3' | - | ~146.0 |
| 4' | - | ~155.0 |
| 5' | ~6.95 (d, J ≈ 8.5 Hz) | ~118.0 |
| 6' | ~8.20 (dd, J ≈ 8.5, 2.0 Hz) | ~128.0 |
| 3-O-Glucose | ||
| 1'' | ~5.30 (d, J ≈ 7.5 Hz) | ~103.0 |
| 2'' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 3'' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 4'' | ~3.50-3.90 (m) | ~71.0 |
| 5'' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 6''a, 6''b | ~3.50-3.90 (m) | ~62.0 |
| 5-O-Glucose | ||
| 1''' | ~5.15 (d, J ≈ 7.5 Hz) | ~103.0 |
| 2''' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 3''' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 4''' | ~3.50-3.90 (m) | ~71.0 |
| 5''' | ~3.50-3.90 (m) | ~74.0-78.0 |
| 6'''a, 6'''b | ~3.50-3.90 (m) | ~62.0 |
Note: The chemical shifts for the sugar protons (H2-H6) often overlap in a complex multiplet region between 3.50 and 3.90 ppm. Specific assignments require detailed analysis of 2D NMR data.
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of experiments and the process of piecing together the structural information from various NMR experiments.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships in NMR-based structural elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust platform for the unambiguous structural elucidation of this compound and its derivatives. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can confidently determine the chemical structure, including the nature of the aglycone, the type and number of sugar moieties, the positions of glycosylation, and the stereochemistry of the glycosidic linkages. This detailed structural information is fundamental for advancing research into the biological activities and potential applications of these important natural compounds in the pharmaceutical and nutraceutical industries.
Application Notes & Protocols: Development of a Graphene-Based Electrochemical Biosensor for Cyanidin 3,5-diglucoside Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3,5-diglucoside is a prominent anthocyanin found in various pigmented fruits and vegetables, recognized for its significant antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.[1] The development of rapid, sensitive, and selective methods for its detection is crucial for quality control in the food industry, nutraceutical development, and clinical research. While traditional methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) offer high accuracy, they can be time-consuming and require sophisticated instrumentation.[1][2][3][4] Electrochemical biosensors present a promising alternative, offering advantages such as miniaturization, rapid analysis, and cost-effectiveness.[5][6]
This document outlines the principles and protocols for the development of a novel electrochemical biosensor for the detection of Cyanidin 3,5-diglucoside. The proposed biosensor utilizes a glassy carbon electrode (GCE) modified with graphene and immobilized with tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds. The electrochemical response generated from this reaction allows for the quantitative determination of this compound.
Principle of Detection
The detection mechanism is based on the enzymatic oxidation of this compound by tyrosinase immobilized on a graphene-modified glassy carbon electrode. Graphene is employed to enhance the electrode's conductivity and surface area, thereby amplifying the electrochemical signal.[7] Tyrosinase catalyzes the oxidation of the ortho-diphenolic group of the cyanidin aglycone to the corresponding o-quinone. This enzymatic reaction is followed by the electrochemical reduction of the generated o-quinone back to the catechol derivative at the electrode surface. The resulting reduction current, measured by techniques such as differential pulse voltammetry (DPV), is directly proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed biosensor based on typical results for similar flavonoid biosensors found in the literature.[8][9]
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 minutes |
| Stability | 90% of initial response after 15 days |
| Reproducibility (RSD) | < 5% (n=5) |
| Recovery (in spiked fruit extracts) | 95% - 105% |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Graphene oxide (GO)
-
Tyrosinase (from mushroom, ≥1000 U/mg)
-
Glassy carbon electrodes (GCE, 3 mm diameter)
-
Phosphate buffer saline (PBS), pH 7.0
-
Ascorbic acid
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
All other chemicals should be of analytical grade.
Instrumentation
-
Potentiostat/Galvanostat with electrochemical software
-
Three-electrode system (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
-
pH meter
-
Sonicator
-
Centrifuge
Protocol 1: Preparation of Reduced Graphene Oxide (rGO)
-
Disperse 50 mg of graphene oxide (GO) in 50 mL of deionized water and sonicate for 1 hour to form a stable GO dispersion.
-
Add 500 µL of hydrazine hydrate to the GO dispersion.
-
Heat the solution at 80°C for 24 hours with constant stirring to reduce the GO to rGO.
-
Cool the resulting black dispersion to room temperature.
-
Centrifuge the dispersion at 4000 rpm for 15 minutes to collect the rGO.
-
Wash the rGO pellet with deionized water and ethanol (B145695) three times.
-
Dry the final rGO product in a vacuum oven at 60°C overnight.
Protocol 2: Fabrication of the Graphene-Modified Electrode (rGO/GCE)
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the polished GCE thoroughly with deionized water and ethanol.
-
Sonicate the GCE in deionized water and ethanol for 5 minutes each to remove any adsorbed particles.
-
Dry the cleaned GCE under a stream of nitrogen.
-
Prepare a 1 mg/mL dispersion of rGO in a 1:1 (v/v) water/ethanol solution containing 0.1% chitosan and sonicate for 30 minutes.
-
Drop-cast 5 µL of the rGO dispersion onto the surface of the pre-cleaned GCE.
-
Allow the solvent to evaporate at room temperature to form a uniform rGO film on the electrode surface (rGO/GCE).
Protocol 3: Immobilization of Tyrosinase on the rGO/GCE
-
Prepare a 2 mg/mL tyrosinase solution in PBS (pH 7.0).
-
Drop-cast 5 µL of the tyrosinase solution onto the surface of the rGO/GCE.
-
Expose the electrode to glutaraldehyde vapor for 30 minutes in a sealed container to cross-link the enzyme.
-
Gently rinse the electrode with PBS (pH 7.0) to remove any unbound enzyme.
-
Store the tyrosinase-immobilized electrode (Tyr/rGO/GCE) at 4°C when not in use.
Protocol 4: Electrochemical Detection of this compound
-
Set up the three-electrode system in an electrochemical cell containing 10 mL of PBS (pH 7.0).
-
Connect the Tyr/rGO/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Record the background differential pulse voltammogram (DPV) from +0.4 V to -0.2 V.
-
Add a known concentration of this compound to the electrochemical cell.
-
Incubate for 3 minutes with gentle stirring.
-
Record the DPV response under the same conditions.
-
The reduction peak current around +0.1 V corresponds to the concentration of this compound.
-
For sample analysis, prepare extracts of fruits or other matrices and spike with known concentrations of the standard to determine recovery.
Visualizations
Caption: Experimental workflow for biosensor fabrication and detection.
Caption: Signaling pathway for this compound detection.
Conclusion
The described graphene-based electrochemical biosensor with immobilized tyrosinase provides a promising platform for the rapid and sensitive detection of this compound. The use of nanomaterials like graphene significantly enhances the sensor's performance.[10][11][12] This technology has the potential to be a valuable tool in various fields, including food quality control, nutraceutical research, and biomedical applications, by offering a more efficient alternative to traditional analytical methods. Further optimization and validation with a wide range of real samples are necessary to fully establish its practical utility.
References
- 1. Cyanidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Electrochemical Biosensors in Food Analysis [foodandnutritionjournal.org]
- 7. Optical Biosensor Based on Graphene and Its Derivatives for Detecting Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sandwich-type photoelectrochemical biosensor based on anthocyanin-sensitized ZnO/P5FIn heterojunction for the sensitive detection of CYFRA21-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Improving Biosensors by the Use of Different Nanomaterials: Case Study with Microcystins as Target Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Biosensors by the Use of Different Nanomaterials: Case Study with Microcystins as Target Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of Cyanidin 3,5-diglucoside at different pH values.
Technical Support Center: Cyanidin (B77932) 3,5-diglucoside Stability
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of Cyanidin 3,5-diglucoside at different pH values. It is intended for researchers, scientists, and professionals in drug development who are working with this and other related anthocyanins.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability and color of this compound?
The stability and color of this compound, like other anthocyanins, are highly dependent on pH.[1][2] In strongly acidic solutions (pH < 3), it exists predominantly as the intensely colored red flavylium (B80283) cation, which is its most stable form.[1][3] As the pH increases towards neutrality, the flavylium cation undergoes structural transformations. It can be converted into a colorless carbinol pseudobase through hydration, leading to significant color loss.[3] Around neutral to slightly alkaline conditions (pH 5-8), further deprotonation can occur, resulting in violet or blue quinonoidal forms.[3] In very alkaline solutions, the molecule degrades rapidly. Generally, the diglucoside form is more stable than its monoglycoside or aglycone (cyanidin) counterparts, particularly in acidic conditions, due to the protective effect of the sugar moieties.[1][3]
Q2: My solution of this compound lost its red color after I dissolved it in a neutral buffer (pH 7.0). Is this expected?
Yes, this is an expected phenomenon. At neutral pH, the equilibrium of anthocyanin species shifts away from the stable, red flavylium cation towards the colorless carbinol pseudobase and the unstable blue/violet quinonoidal base.[3] This results in a visually perceptible loss of color.[4] While glycosylation improves overall stability compared to the aglycone, significant color loss at neutral pH is characteristic of most anthocyanins.[1]
Q3: Why is my this compound degrading even under acidic conditions?
While most stable at low pH, this compound is not immune to degradation. Several factors besides pH can contribute to its breakdown:
-
Temperature: Higher temperatures accelerate degradation, even at optimal pH. The degradation of anthocyanins typically follows first-order kinetics, with the rate constant increasing with temperature.[5][6]
-
Oxygen and Light: Exposure to oxygen and light (especially UV) can induce oxidative and photodegradation. It is recommended to store solutions in amber vials or protect them from light and to use degassed solvents where possible.[7]
-
Presence of Other Compounds: Metal ions, enzymes (like polyphenol oxidase), and other compounds such as ascorbic acid can interact with and degrade the anthocyanin structure.[1][8]
Q4: How does glycosylation at the C5 position affect stability compared to Cyanidin 3-glucoside?
The addition of a second glucose molecule at the C5 position to form this compound generally enhances stability compared to Cyanidin 3-glucoside. The sugar moieties provide steric hindrance, which can protect the chromophore (the part of the molecule responsible for color) from nucleophilic attack by water, thereby slowing the formation of the colorless carbinol pseudobase.[3][9] Acylation of these sugar groups can further enhance stability.[1] In short, stability generally increases with the degree of glycosylation and acylation.[1]
Troubleshooting Guide
Issue 1: Rapid Color Fading in Acidic Buffer (pH 2-4)
-
Possible Cause 1: High Temperature. You may be running your experiment or storing your solution at an elevated temperature.
-
Possible Cause 2: Presence of Oxidizing Agents or Metal Ions. Contaminants in your buffer or sample can accelerate degradation.
-
Solution: Use high-purity water (e.g., Milli-Q) and analytical grade reagents for all buffers. If metal ion contamination is suspected, consider adding a chelating agent like EDTA as a test, though this may interfere with downstream applications.
-
-
Possible Cause 3: Photodegradation. The sample is being exposed to ambient or UV light for extended periods.
-
Solution: Work in a dimly lit area, use amber-colored glassware or vials, and wrap containers in aluminum foil during incubation.[7]
-
Issue 2: Inconsistent Absorbance Readings at the Same pH
-
Possible Cause 1: Equilibration Time. Anthocyanins exist in a dynamic equilibrium between different structural forms at a given pH.[7] The equilibrium may not have been reached when you took the measurement.
-
Solution: Allow the solution to equilibrate for a consistent period (e.g., 15-30 minutes) after preparation or pH adjustment before taking a measurement.
-
-
Possible Cause 2: Inaccurate pH. The pH of the final solution may differ from the buffer's pH, especially if the anthocyanin was dissolved in a different solvent first.
-
Solution: Always measure the pH of the final solution after the anthocyanin has been added and dissolved. Adjust as necessary.
-
-
Possible Cause 3: Concentration Effects. At higher concentrations, anthocyanins can undergo self-association, which can affect their spectral properties.
-
Solution: Work within a consistent and linear concentration range. Perform a concentration-response curve to ensure you are in the optimal range for your spectrophotometer.
-
Data on pH Stability
The stability of cyanidin glycosides is highly pH-dependent. The following table summarizes the general trends and provides comparative data for Cyanidin 3-glucoside (Cy3Glc), which serves as a close proxy for the behavior of this compound.
Table 1: pH-Dependent Stability and Color of Cyanidin Glycosides
| pH Range | Predominant Species | Color | General Stability Trend | Quantitative Example (Cy3Glc vs. Cyanidin)[9] |
| < 3 | Flavylium Cation | Intense Red/Magenta | Highest Stability | At pH 2.0 (25°C, 8 hrs), 99% of Cy3Glc remained intact, versus only 27% of Cyanidin. |
| 3 - 5 | Flavylium Cation ⇌ Carbinol | Red to Colorless | Decreasing Stability | Degradation rate constant (k) increases as pH rises.[5] |
| 5 - 7 | Carbinol ⇌ Quinonoidal Base | Colorless to Violet | Low Stability | Cyanidin 3-glucoside shows visually imperceptible color in neutral media.[4] |
| 7 - 9 | Quinonoidal Base ⇌ Chalcone | Violet to Blue | Very Low Stability | The most noticeable color change for some diglucosides is detected at pH 9.[9] |
| > 9 | Chalcone & Degradation Products | Bluish-Green to Yellow | Rapid Degradation | The molecule undergoes rapid and irreversible degradation. |
Note: Data for this compound follows the same trend, with generally higher stability than Cyanidin 3-glucoside across the pH range.
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of pH Stability
This method assesses stability by monitoring the change in absorbance at the wavelength of maximum absorption (λmax) over time.
-
Preparation of Buffers: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Common buffers include citrate-phosphate for the acidic range and phosphate (B84403) buffers for the neutral range.
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., acidified methanol). Determine its initial concentration.
-
Sample Preparation: For each pH value, dilute a small aliquot of the stock solution into the corresponding buffer to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the λmax (typically ~520 nm in acidic conditions).
-
Incubation: Store the prepared solutions under controlled conditions (e.g., 25°C in the dark).
-
Measurement: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each solution at its λmax using a UV-Vis spectrophotometer. Use the corresponding buffer as a blank.
-
Data Analysis: Calculate the percentage of pigment remaining at each time point relative to time zero. Plot the percentage of remaining anthocyanin versus time to determine the degradation kinetics (often first-order).
Protocol 2: HPLC Analysis for Degradation Products
This method provides more detailed information by separating and quantifying the parent compound and its degradation products.
-
Sample Preparation and Incubation: Prepare and incubate samples at different pH values as described in Protocol 1.
-
Sample Quenching: At each time point, take an aliquot of the sample and immediately stop the degradation reaction. This can be done by acidifying the sample to pH ~2.0 (if not already acidic) and flash-freezing or placing it on ice.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical gradient system involves two solvents: (A) acidified water (e.g., 5% formic acid in water) and (B) an organic solvent like methanol (B129727) or acetonitrile.[7]
-
Detection: Use a Diode Array Detector (DAD) to monitor the chromatogram at multiple wavelengths (e.g., 520 nm for the flavylium cation) and a Mass Spectrometer (MS) for peak identification.[11][12]
-
-
Quantification: Create a calibration curve using a this compound standard.[11] Use the peak area from the HPLC chromatogram to quantify the amount of the compound remaining at each time point. Identify degradation products using MS fragmentation patterns.[8][13]
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of cyanidin 3-glucoside by caffeic acid o-quinone. Determination of the stoichiometry and characterization of the degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Determination of cyanidin-3-glucoside (red kernel food colour) in beverages by high performance liquid chromatography and a study of its degradation by quadruple time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Cyanidin 3,5-diglucoside under UV Light
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3,5-diglucoside and studying its degradation under UV light.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin 3,5-diglucoside and why is its stability under UV light important?
This compound, also known as cyanin, is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many flowers and fruits. It is a subject of interest in drug development and other industries due to its potential health benefits. Understanding its stability under UV light is crucial as degradation can lead to a loss of color, biological activity, and the formation of potentially undesirable byproducts, impacting the efficacy and safety of products containing this compound.
Q2: What are the expected degradation products of this compound when exposed to UV light?
Under UV irradiation, the anthocyanin structure is prone to degradation. While the exact pathway for this compound is not extensively detailed in publicly available literature, the degradation of similar cyanidin glycosides suggests the cleavage of the C-ring. This process can lead to the formation of smaller phenolic compounds. Key degradation products identified from other cyanidin glycosides include:
-
Protocatechuic acid
-
2,4-dihydroxybenzoic acid
-
2,4,6-trihydroxybenzoic acid
It is also plausible that the glycosidic bonds at the 3 and 5 positions could be hydrolyzed, releasing the glucose units and the cyanidin aglycone, which is itself unstable.
Q3: How does pH influence the UV degradation of this compound?
The pH of the solution significantly impacts the stability of anthocyanins. At low pH (typically below 3), the flavylium (B80283) cation form of this compound is predominant and relatively stable. As the pH increases towards neutral, the molecule undergoes structural transformations to the colorless carbinol pseudobase and then to the chalcone (B49325) form, which are more susceptible to degradation by factors such as UV light. Therefore, conducting UV degradation studies in buffered solutions of known and controlled pH is critical for reproducible results.
Q4: Are there any general kinetic models that describe the photodegradation of this compound?
The photodegradation of anthocyanins often follows first-order kinetics. This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation can be expressed by the following equation:
ln(C/C₀) = -kt
Where:
-
C is the concentration of this compound at time t
-
C₀ is the initial concentration of this compound
-
k is the first-order degradation rate constant
-
t is the time of UV exposure
The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated using the equation:
t₁/₂ = 0.693 / k
Quantitative Data Summary
While specific kinetic data for the UV degradation of this compound is limited in the available literature, the following table provides an example of degradation data for a related compound, Cyanidin-3-O-glucoside, under different conditions to illustrate the expected trends. Researchers should determine the specific kinetics for this compound under their experimental conditions.
| Compound | Degradation Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference Compound |
| Cyanidin-3-O-glucoside | Pulsed Electric Field (3.3 kV/cm) | Not specified | Shorter with increased field strength | Cyanidin-3-O-glucoside |
Note: This table is illustrative. The degradation rate of this compound under UV light will depend on factors such as the intensity and wavelength of the UV source, the solvent, pH, and temperature.
Experimental Protocols
Protocol 1: Sample Preparation and UV Irradiation
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution). The final concentration should be such that the absorbance at the λmax (around 520 nm) is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
pH Adjustment: If using an aqueous solution, buffer it to the desired pH (e.g., using citrate (B86180) buffer for acidic conditions or phosphate (B84403) buffer for neutral conditions).
-
Sample Aliquoting: Transfer a defined volume of the solution into quartz cuvettes or other UV-transparent vessels.
-
Control Sample: Prepare a control sample by wrapping a cuvette containing the same solution in aluminum foil to protect it from light.
-
UV Irradiation: Place the sample and control cuvettes in a photostability chamber or a controlled UV irradiation setup. The UV source should have a defined wavelength range (e.g., UVA or UVB) and intensity.
-
Time Points: Withdraw aliquots from the sample and control cuvettes at predetermined time intervals for analysis.
Protocol 2: Analysis of Degradation by HPLC-DAD
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically suitable for anthocyanin analysis.
-
Mobile Phase: A gradient elution is commonly used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile (B52724).
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (return to initial conditions)
-
30-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the chromatograms at the λmax of this compound (around 520 nm) and also scan a broader UV-Vis range to detect degradation products.
-
Quantification: Create a calibration curve using a standard of this compound to quantify its concentration at each time point. The appearance of new peaks and the decrease in the area of the parent peak will indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates.
-
Question: Why are my degradation rates varying between experiments even under what I believe are identical conditions?
-
Answer:
-
UV Lamp Fluctuation: The output of UV lamps can decrease over time. Ensure the lamp is properly warmed up before each experiment and periodically check its intensity using a radiometer.
-
Temperature Control: UV irradiation can generate heat. Use a temperature-controlled chamber or a water bath to maintain a constant temperature, as temperature can influence the degradation rate.
-
pH Shift: The pH of unbuffered solutions can change during the experiment. Always use a buffer system appropriate for the desired pH range.
-
Oxygen Level: The presence of oxygen can accelerate photodegradation. For highly sensitive experiments, consider de-gassing the solutions by sparging with nitrogen or argon before and during irradiation.
-
Issue 2: Peak tailing or splitting in HPLC chromatograms.
-
Question: My HPLC peaks for this compound are showing significant tailing or are splitting into two. What could be the cause?
-
Answer:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Column Degradation: The stationary phase of the column may be degrading, especially if exposed to extreme pH values. Ensure the mobile phase pH is within the column's recommended operating range.
-
Interaction with Silanol (B1196071) Groups: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of the anthocyanin, causing tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress this interaction.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve the sample in the initial mobile phase.
-
Issue 3: Difficulty in identifying degradation products by LC-MS.
-
Question: I see new peaks in my HPLC chromatogram, but I'm having trouble getting clear mass spectra for them using LC-MS. What can I do?
-
Answer:
-
Low Concentration: Degradation products may be present at very low concentrations. Concentrate your sample before injection or use a more sensitive mass spectrometer.
-
Ionization Suppression: The mobile phase additives can sometimes suppress the ionization of certain compounds. Experiment with different additives (e.g., formic acid vs. ammonium (B1175870) formate) or different ionization sources (ESI vs. APCI).
-
Fragmentation: The degradation products might be fragmenting in the ion source. Optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.
-
MS/MS Analysis: To get more structural information, perform tandem mass spectrometry (MS/MS) on the parent ions of the unknown peaks. The fragmentation pattern can help in elucidating the structure of the degradation products.
-
Visualizations
Caption: Experimental workflow for studying the UV degradation of this compound.
Caption: Proposed photodegradation pathway of this compound.
Technical Support Center: Cyanidin 3,5-diglucoside Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and degradation pathways of Cyanidin (B77932) 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What is Cyanidin 3,5-diglucoside and why is its stability important?
This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. Its stability is crucial for applications in the food and pharmaceutical industries as color and bioactivity can be lost during processing and storage.
Q2: What are the primary factors that affect the thermal stability of this compound?
The main factors influencing its stability are temperature, pH, light, and the presence of oxygen.[1] Higher temperatures and pH values above 3 tend to accelerate its degradation.[2][3]
Q3: How does glycosylation at the 3 and 5 positions affect the stability of the cyanidin molecule?
The addition of glucose molecules at both the 3 and 5 positions of the cyanidin aglycone generally enhances its stability compared to cyanidin alone or cyanidin-3-glucoside.[3][4] This is attributed to steric hindrance which protects the flavylium (B80283) cation from nucleophilic attack by water.[4]
Q4: What are the main degradation products of this compound?
Upon thermal degradation, this compound primarily breaks down into its aglycone, cyanidin, through the cleavage of glycosidic bonds. Further degradation of the cyanidin structure leads to the formation of smaller phenolic compounds, most notably protocatechuic acid and phloroglucinaldehyde.[1][5]
Q5: At what pH is this compound most stable?
Anthocyanins, including this compound, are most stable in acidic conditions, typically at a pH range of 2.0 to 3.0.[6][7] As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.[1][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of color in solution during heating. | - High Temperature: The incubation temperature is too high, leading to accelerated degradation. - High pH: The pH of the solution is above the optimal stability range (pH > 3).[1] - Presence of Oxygen: Dissolved oxygen can promote oxidative degradation. | - Lower the incubation temperature if experimentally feasible. - Adjust the pH of the solution to the acidic range (pH 2-3) using appropriate buffers (e.g., citrate (B86180) or acetate (B1210297) buffer). - Degas the solvent before dissolving the compound or conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results in stability studies. | - Inaccurate Temperature Control: Fluctuations in the incubator or water bath temperature. - Inconsistent pH: Poorly buffered solution or changes in pH during the experiment. - Light Exposure: Samples are not adequately protected from light. | - Calibrate and monitor the temperature of your heating equipment regularly. - Use a reliable buffer system and verify the pH of your samples before and after the experiment. - Store samples in amber vials or wrap them in aluminum foil to protect them from light.[8] |
| Difficulty in identifying degradation products by HPLC-MS. | - Low Concentration of Products: The degradation products are present at concentrations below the detection limit of the instrument. - Inappropriate HPLC-MS Method: The chromatographic conditions are not optimized for the separation and detection of the expected degradation products. | - Concentrate the sample after the degradation experiment. - Develop a specific HPLC-MS method targeting the expected degradation products (protocatechuic acid, phloroglucinaldehyde, and cyanidin). Use a gradient elution and optimize the mass spectrometer settings for these compounds.[9][10] |
| Precipitation of the compound during the experiment. | - Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent system. - pH-dependent Solubility: Changes in pH may affect the solubility of the compound. | - Use a co-solvent (e.g., a small percentage of ethanol (B145695) or methanol) to increase solubility. - Ensure the pH of the solution is maintained within a range where the compound is soluble. |
Quantitative Data on Thermal Degradation
The thermal degradation of anthocyanins, including this compound, generally follows first-order reaction kinetics.[11] While specific kinetic data for this compound is limited, the following tables provide data for the closely related Cyanidin-3-O-glucoside (C3G) and total anthocyanins, which can serve as a valuable reference.
Table 1: Degradation Rate Constants (k) and Half-lives (t1/2) of Cyanidin-3-O-glucoside (C3G) at Different Temperatures and pH values.
| Temperature (°C) | pH | Degradation Rate Constant (k) (min-1) | Half-life (t1/2) (min) |
| 70 | 2.5 | 0.0004 | 1732.9 |
| 70 | 4.0 | 0.0013 | 533.2 |
| 70 | 7.0 | 0.0193 | 35.9 |
| 90 | 2.5 | 0.0062 | 111.8 |
| 90 | 4.0 | 0.0081 | 85.6 |
| 90 | 7.0 | 0.0485 | 14.3 |
| 100 | 3.0 | 0.0108 | 64.2 |
| 100 | 5.0 | 0.0381 | 18.2 |
Data for 70°C and 90°C is extrapolated from studies on C3G degradation.[1] Data for 100°C is based on studies of total anthocyanin degradation in black rice bran, where C3G is a major component.[7]
Table 2: Activation Energies (Ea) for the Thermal Degradation of Cyanidin Glycosides.
| Anthocyanin | pH | Activation Energy (Ea) (kJ/mol) |
| Cyanidin-3-O-glucoside | 3.0 - 5.0 | 55 - 75 |
| Cyanidin-3-O-rutinoside | 3.0 - 5.0 | 42 - 60 |
| Total Anthocyanins (Purple Maize) | Not specified | 55.75 |
Activation energies are indicative of the sensitivity of the degradation rate to temperature changes. Higher Ea values suggest a greater increase in degradation rate with increasing temperature.[11][12]
Experimental Protocols
Protocol 1: Determination of Thermal Stability of this compound
Objective: To determine the degradation kinetics of this compound at a specific temperature and pH.
Materials:
-
This compound standard
-
Acetate buffer (0.2 M, pH adjusted to desired value, e.g., 3.0)
-
Thermostatically controlled water bath or incubator
-
Amber glass vials with screw caps
-
Ice bath
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the acetate buffer. Dilute the stock solution with the same buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the sample solution into several amber glass vials. Place the vials in the pre-heated water bath or incubator set to the desired temperature (e.g., 80°C).
-
Time-point Sampling: At regular intervals (e.g., 0, 20, 40, 60, 90, 120 minutes), remove one vial from the heat and immediately place it in an ice bath to stop the degradation reaction.[6]
-
HPLC-MS Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-MS method (see Protocol 2).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound (ln(C/C0)) against time. The slope of the resulting linear regression will be the negative of the degradation rate constant (-k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
Objective: To quantify this compound and identify its major degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a diode array detector (DAD) and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 1% formic acid.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A typical gradient would be: 0-5 min, 5% B; 5-20 min, 5-20% B; 20-30 min, 20-40% B; 30-35 min, 40-95% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Detection: 520 nm for anthocyanins and 280 nm for phenolic degradation products.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000. For identification of degradation products, MS/MS fragmentation should be performed on the major peaks.
Procedure:
-
Standard Preparation: Prepare calibration standards of this compound, protocatechuic acid, and phloroglucinaldehyde in the mobile phase.
-
Sample Injection: Inject the standards and the samples from the thermal stability study.
-
Data Acquisition and Analysis: Monitor the chromatograms at 520 nm and 280 nm. Identify the peaks based on their retention times and mass spectra compared to the standards. Quantify the concentration of this compound using the calibration curve.
Visualizations
Caption: Experimental workflow for thermal stability testing.
Caption: Proposed thermal degradation pathway of this compound.
References
- 1. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. research-groups.usask.ca [research-groups.usask.ca]
- 10. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 11. mdpi.com [mdpi.com]
- 12. ftb.com.hr [ftb.com.hr]
How to prevent Cyanidin 3,5-diglucoside degradation during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin (B77932) 3,5-diglucoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Cyanidin 3,5-diglucoside during extraction?
A1: this compound, like other anthocyanins, is highly susceptible to degradation. The most significant factors include pH, temperature, light, and the presence of oxygen.[1] Elevated temperatures, neutral to alkaline pH levels, and exposure to light and oxygen can significantly accelerate its degradation.[1] Additionally, the presence of enzymes like polyphenol oxidase, metallic ions, and certain compounds such as ascorbic acid can negatively impact its stability.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: this compound is most stable in acidic conditions, typically at a pH below 3.0. In a highly acidic environment (pH 1-3), it exists predominantly in its most stable form, the red flavylium (B80283) cation. As the pH increases, it undergoes structural changes to less stable forms, such as the colorless carbinol pseudobase and the blue quinonoidal base, which can eventually lead to irreversible degradation.[1] Therefore, acidifying the extraction solvent is a critical step to prevent degradation.[1]
Q3: Which solvents are recommended for the extraction of this compound?
A3: Polar solvents are the most effective for extracting this compound. Commonly used solvents include methanol (B129727), ethanol, and acetone.[1] To maintain stability, these solvents should be acidified with weak acids like formic acid, citric acid, or acetic acid.[2] The addition of water to the organic solvent can also improve the extraction yield due to the polar nature of anthocyanins.[2]
Q4: How does temperature affect the stability of this compound during extraction?
A4: Elevated temperatures significantly accelerate the degradation of this compound.[1] While gentle heating can sometimes improve extraction efficiency, prolonged exposure to high temperatures should be avoided. It is recommended to conduct the extraction at low temperatures (e.g., 4°C) and to keep the temperature of any subsequent concentration steps, such as rotary evaporation, below 40°C.[1]
Q5: Can metal ions affect the stability of this compound?
A5: Yes, metal ions can form complexes with this compound, which can either stabilize or destabilize the molecule. For instance, trivalent metal ions such as aluminum (Al³⁺) and iron (Fe³⁺) can form complexes that may alter the color and stability of the anthocyanin. While some metal complexes can enhance stability, others, particularly iron, can promote oxidative degradation.[3] It is advisable to use deionized or distilled water and avoid contact with metal surfaces during extraction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| The final extract is brownish instead of the expected red or purple color. | This indicates significant degradation of the anthocyanin. | - Verify pH: Ensure your extraction solvent is sufficiently acidic (pH 1-3). Measure the pH of your extract throughout the process.- Reduce Temperature: Avoid high temperatures during extraction and concentration. Use a refrigerated centrifuge and a low-temperature water bath for rotary evaporation.- Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware to shield the sample from light.[1]- Limit Oxygen Exposure: Work quickly and consider purging containers with an inert gas like nitrogen or argon. |
| Low yield of this compound in the final extract. | Incomplete extraction or degradation during the process. | - Optimize Solvent: Ensure the solvent system is appropriate for your sample matrix. A mixture of an organic solvent (methanol or ethanol) and acidified water is often effective.- Increase Extraction Time/Cycles: The compound may require more time to be fully extracted. Consider longer extraction times or performing multiple extraction cycles on the plant material.- Proper Sample Preparation: Ensure the plant material is properly ground to a fine powder to maximize surface area for extraction. |
| The color of the extract fades over a short period. | Instability of the anthocyanin in the storage conditions. | - Adjust Storage pH: Ensure the extract is stored in an acidic buffer or solvent to maintain stability.- Store at Low Temperature: Store the extract at -20°C or -80°C for long-term preservation.- Protect from Light: Store in amber vials or wrap containers in aluminum foil to protect from light.[1]- Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.[1] |
Quantitative Data on Degradation
The stability of cyanidin glucosides is highly dependent on pH and temperature. The following tables summarize the degradation kinetics for cyanidin-3-O-glucoside, which can serve as a proxy for the behavior of this compound.
Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Cyanidin-3-O-glucoside
| Temperature (°C) | pH 2.5 (k x 10⁻³ min⁻¹) | pH 4.0 (k x 10⁻³ min⁻¹) | pH 7.0 (k x 10⁻³ min⁻¹) |
| 70 | ~0.48 | ~1.46 | ~11.55 |
| 90 | ~4.79 | ~9.62 | ~19.25 |
Data adapted from studies on Cyanidin-3-O-glucoside degradation. Higher k values indicate faster degradation.[4]
Table 2: Half-life (t₁/₂) of Cyanidin-3-O-glucoside at Different pH and Temperature
| Temperature (°C) | pH 2.5 (hours) | pH 4.0 (hours) | pH 7.0 (hours) |
| 70 | ~24 | ~8 | ~1 |
| 90 | ~2.4 | ~1.2 | ~0.6 |
Data adapted from studies on Cyanidin-3-O-glucoside degradation. Half-life is the time required for 50% of the compound to degrade.[4]
Experimental Protocol: Optimized Extraction of this compound
This protocol is designed to minimize the degradation of this compound during extraction from plant material.
1. Sample Preparation:
-
Freeze-dry the plant material to remove water, which can participate in degradation reactions.
-
Grind the freeze-dried material into a fine powder using a grinder or a mortar and pestle to increase the surface area for efficient extraction.
2. Solvent Preparation:
-
Prepare the extraction solvent: 70% methanol (v/v) in water.
-
Acidify the solvent by adding formic acid to a final concentration of 0.1% (v/v). This should result in a pH between 2 and 3.
3. Extraction:
-
Add the powdered plant material to the acidified solvent in a flask (a common ratio is 1:10 w/v).
-
Wrap the flask in aluminum foil to protect the mixture from light.
-
Stir the mixture on a magnetic stirrer at a low temperature (4°C) for 2-4 hours.
4. Filtration:
-
Separate the solid residue from the liquid extract by vacuum filtration using Whatman No. 1 filter paper or by centrifugation at 4°C.
5. Concentration:
-
Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is kept below 40°C.
-
Continue until the organic solvent is removed and the extract is concentrated to the desired volume.
6. Storage:
-
Store the final concentrated extract in an amber vial at -20°C or lower for short-term storage and -80°C for long-term storage.
-
For enhanced stability, purge the vial with nitrogen or argon before sealing.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Optimized experimental workflow for this compound extraction.
References
Technical Support Center: Optimizing HPLC Separation of Cyanidin-3,5-diglucoside
Welcome to the technical support center for the optimization of HPLC separation of cyanidin-3,5-diglucoside and other anthocyanins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I seeing poor resolution between cyanidin-3,5-diglucoside and other anthocyanin peaks?
Answer: Poor resolution is a common issue in anthocyanin separation due to their structural similarities. Several factors could be contributing to this problem:
-
Mobile Phase Composition: The type and concentration of the organic solvent and the acid modifier in your mobile phase are critical for good separation.[1] A mobile phase with insufficient organic solvent strength may not provide adequate separation. Additionally, the acidity of the mobile phase plays a crucial role in maintaining anthocyanins in their stable flavylium (B80283) cation form, which improves peak shape and resolution.[2]
-
Gradient Elution Program: A suboptimal gradient profile can lead to co-elution of compounds. The rate of change in the organic solvent concentration might be too fast, not allowing enough time for the separation of closely related anthocyanins.
-
Column Chemistry and Condition: The choice of stationary phase is critical. C18 columns are most commonly used for anthocyanin analysis.[1][3] However, the specific properties of the C18 column (e.g., end-capping, particle size) can significantly impact selectivity. Over time, column performance can degrade, leading to broader peaks and reduced resolution.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1] Inconsistent or suboptimal column temperature can lead to shifts in retention times and poor resolution.
Solutions:
-
Optimize Mobile Phase:
-
Experiment with different organic solvents like acetonitrile (B52724) or methanol. Acetonitrile often provides better resolution for anthocyanins.[4][5]
-
Adjust the concentration of the acid modifier (e.g., formic acid, phosphoric acid, or trifluoroacetic acid).[3][4][6] A lower pH (around 2.0) is generally preferred for anthocyanin stability.[2]
-
-
Refine Gradient Program:
-
Start with a shallow gradient to enhance the separation of early-eluting peaks.
-
Incorporate isocratic holds at certain points in the gradient to improve the resolution of specific peak pairs.
-
-
Evaluate Your Column:
-
Ensure you are using a high-quality C18 column suitable for flavonoid analysis.
-
If the column is old or has been used extensively, consider replacing it.
-
Perform a column wash cycle to remove any strongly retained compounds that might be affecting performance.
-
-
Control Column Temperature:
Question: My anthocyanin peaks are tailing. What is causing this and how can I fix it?
Answer: Peak tailing in HPLC analysis of anthocyanins is often attributed to secondary interactions between the analytes and the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of anthocyanins, causing peak tailing.
-
Insufficiently Acidic Mobile Phase: If the pH of the mobile phase is not low enough, anthocyanins can exist in multiple forms (flavylium cation, carbinol, chalcone), leading to broadened and tailing peaks. The flavylium cation is the desired form for sharp peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion and tailing.
Solutions:
-
Mobile Phase Adjustment: Ensure your mobile phase is sufficiently acidic (pH < 2.0) by using an appropriate concentration of formic acid, phosphoric acid, or trifluoroacetic acid.[2]
-
Use an End-Capped Column: Select a modern, well-end-capped C18 column to minimize silanol interactions.
-
Reduce Injection Volume/Concentration: Try diluting your sample or reducing the injection volume to avoid overloading the column.
-
Increase Column Temperature: A moderate increase in column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Question: I am observing inconsistent retention times for my peaks. What could be the reason?
Answer: Fluctuations in retention times can compromise the reliability of your results. The primary causes are typically related to the stability of the HPLC system and the mobile phase.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including variations in solvent ratios and acid concentration, can lead to shifts in retention times. The mobile phase can also change composition over time due to the evaporation of the more volatile organic solvent.
-
Pump Performance: A malfunctioning pump that does not deliver a consistent flow rate will cause retention times to vary.
-
Column Temperature Fluctuations: As mentioned earlier, inconsistent column temperature will affect retention times.[1]
-
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before each injection can lead to drifting retention times, especially in gradient elution.
Solutions:
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and keep the solvent reservoirs capped to minimize evaporation. Use a reliable method for accurate measurement of solvent and acid volumes.
-
System Maintenance: Regularly check and maintain your HPLC pump to ensure it is delivering a precise and stable flow rate.
-
Stable Column Temperature: Use a column oven to maintain a constant temperature.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating cyanidin-3,5-diglucoside and other anthocyanins?
A1: Reversed-phase C18 columns are the most widely used and generally recommended for anthocyanin separations.[1][3] Look for columns with high surface area, good end-capping to minimize peak tailing, and a particle size that balances resolution and backpressure (e.g., 2.7 µm, 3.5 µm, or 5 µm).[8]
Q2: What is the optimal detection wavelength for anthocyanins?
A2: Anthocyanins exhibit maximum absorbance in the visible region of the electromagnetic spectrum. A detection wavelength of around 520 nm is most commonly used as it provides good sensitivity for the majority of anthocyanins, which appear red or purple in acidic solutions.[3][4][5][7]
Q3: How should I prepare my samples to ensure the stability of cyanidin-3,5-diglucoside?
A3: Anthocyanins are sensitive to pH, light, and temperature. To ensure their stability during sample preparation:
-
Use Acidified Solvents: Extraction should be performed with solvents containing a small amount of acid (e.g., formic acid, hydrochloric acid) to maintain a low pH, which stabilizes the flavylium cation form of the anthocyanins.[3]
-
Work in Low Light Conditions: Protect your samples from direct light to prevent photodegradation.
-
Keep Samples Cool: Perform extractions at room temperature or below, and store extracts at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[9]
-
Filter Before Injection: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.[10]
Q4: Can I use an isocratic elution for anthocyanin separation?
A4: While isocratic elution can be used for very simple mixtures, it is generally not suitable for separating a complex profile of anthocyanins.[11] Due to the range of polarities among different anthocyanins (e.g., mono- vs. di-glycosides, different aglycones), a gradient elution program that gradually increases the organic solvent concentration is necessary to achieve adequate separation of all compounds in a reasonable time.[4][5][7]
Data Presentation
Table 1: Common HPLC Columns for Anthocyanin Separation
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) |
| Eclipse XDB-C18 | C18 | 5 | 4.6 x 250 |
| Synergy 4µ Polar-RP 80A | Polar-RP | 4 | 4.6 x 250 |
| Agilent Poroshell 120 SB-C18 | Superficially Porous C18 | 2.7 | 4.6 x 75 |
| YMC-Pack Pro C18 RS | Polymeric C18 | 5 | 4.6 x 250 |
| Primesep 100 | Mixed-Mode | 5 | 4.6 x 150 |
This table presents a selection of columns cited in the literature and is not an exhaustive list.
Table 2: Typical Mobile Phase Compositions and Gradient Conditions
| Mobile Phase A | Mobile Phase B | Gradient Example | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Water/Formic Acid (95:5, v/v) | Acetonitrile/Formic Acid (95:5, v/v) | 0-30 min, 5-40% B | 1.0 | 520 |
| 0.1% Phosphoric Acid in Water | Acetonitrile | 0-15 min, 5-20% B | 1.0 | 520 |
| 0.1% Trifluoroacetic Acid in Water | Acetonitrile | Isocratic 81:19 (A:B) | 0.5 | 525 |
| 0.5% Formic Acid in Water | 0.5% Formic Acid in Acetonitrile | Gradient | 1.0 | 520 |
These are example conditions and should be optimized for your specific application.[4][5][6][7][12]
Experimental Protocols
Protocol 1: Extraction of Anthocyanins from Plant Material
This protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Sample Preparation:
-
Freeze-dry the plant material to remove water.
-
Grind the lyophilized material into a fine powder.
-
-
Extraction:
-
Centrifugation and Filtration:
-
Storage:
-
If not analyzing immediately, store the vials at -20°C in the dark.
-
Protocol 2: HPLC Analysis of Anthocyanins
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Install a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 5% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0.00 min: 5% B
-
30.00 min: 40% B
-
30.10 min: 5% B
-
40.00 min: 5% B (column re-equilibration)[7]
-
-
Data Analysis:
-
Identify peaks by comparing retention times with authentic standards.
-
Quantify peaks by creating a calibration curve with known concentrations of standards.
-
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. 3.2. Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
- 8. agilent.com [agilent.com]
- 9. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 12. phcog.com [phcog.com]
Matrix effects in mass spectrometry analysis of Cyanidin 3,5-diglucoside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Cyanidin 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[3] Given the complexity of biological and food matrices where this compound is often analyzed, components like salts, lipids, and proteins can interfere with the ionization process.[2]
Q2: What are the common signs of significant matrix effects in my analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte-to-internal standard area ratios across a batch.
-
A significant difference between the slope of a calibration curve prepared in solvent versus one prepared in a matrix extract.[1]
-
Low or highly variable recovery of the analyte.
-
Peak shape distortion for the analyte.
Q3: How can I quantitatively assess the extent of matrix effects for this compound?
A3: The most common method is the post-extraction spike technique.[2] This involves comparing the peak area of the analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Which sample preparation technique is better for reducing matrix effects for this compound: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A4: While Protein Precipitation (PPT) is a simpler and faster technique, Solid-Phase Extraction (SPE) generally provides a cleaner extract, leading to lower matrix effects.[4] For complex matrices like plasma, SPE is often the preferred method for analyzing anthocyanins as it can more effectively remove interfering substances such as phospholipids.
Q5: What type of internal standard is recommended for the analysis of this compound?
A5: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ²H-labeled). SIL internal standards co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction for signal variations.[3] If a SIL internal standard is not available, a structurally similar compound, such as another anthocyanin that is not present in the sample, can be used as an alternative, though it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using PPT, consider switching to SPE. SPE can selectively remove interfering compounds that are often the cause of ion suppression.[4]
-
Optimize the SPE protocol by testing different sorbents (e.g., C18, mixed-mode) and wash steps to maximize the removal of matrix components while retaining this compound.
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient elution to achieve better separation of this compound from the regions of the chromatogram where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.[1]
-
Consider using a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a standard C18) to alter the elution profile of interfering compounds.
-
-
Sample Dilution:
-
Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3] This approach is feasible if the sensitivity of the instrument is sufficient to detect the diluted analyte concentration.
-
Issue 2: Inconsistent and Irreproducible Results
Possible Cause: Variable matrix effects between samples and insufficient correction by the internal standard.
Troubleshooting Steps:
-
Use a More Appropriate Internal Standard:
-
If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix that is representative of the study samples.[3] This helps to ensure that the calibrants and the samples experience similar matrix effects, leading to more accurate quantification.
-
-
Thorough Method Validation:
-
Evaluate the matrix effect in at least six different lots of the blank matrix to assess the inter-lot variability of ion suppression/enhancement.
-
Quantitative Data Summary
The following table presents typical matrix effect and recovery data for Cyanidin-3-glucoside, a structurally similar anthocyanin, in human plasma. This data can serve as a reference for what might be expected during the analysis of this compound.
| Parameter | Concentration (ng/mL) | Value | Reference |
| Matrix Effect | 5.0 | ~70-90% | [5] |
| 50 | ~70-90% | [5] | |
| 500 | ~70-90% | [5] | |
| Recovery (SPE) | 5.0 | ~40-50% | [5] |
| 50 | ~40-50% | [5] | |
| 500 | ~40-50% | [5] |
Note: The data presented is for Cyanidin-3-glucoside and should be considered as an estimate for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 2 mL of 0.1% trifluoroacetic acid (TFA) in water. Vortex for 10 seconds. Add 100 µL of 20% sulfosalicylic acid, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of 0.1% TFA in water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 0.1% formic acid.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic and mass spectrometric analysis.
-
Chromatographic System: A UPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5-40% B
-
7-7.1 min: 40-95% B
-
7.1-8 min: 95% B
-
8-8.1 min: 95-5% B
-
8.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inaccurate quantification of this compound.
References
Technical Support Center: Improving Cyanidin 3,5-diglucoside Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Cyanidin (B77932) 3,5-diglucoside in in vitro assays, achieving optimal solubility while maintaining compound stability is critical for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Cyanidin 3,5-diglucoside?
A1: this compound is a polar molecule and is generally soluble in water and polar organic solvents.[1] Its solubility in aqueous solutions is significantly influenced by pH, with greater stability and solubility observed in acidic conditions (pH < 4). In neutral or alkaline solutions, its stability decreases.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol (B145695) are common solvents for preparing stock solutions of anthocyanins like this compound.[1][2] Acidified water can also be used to improve both solubility and stability.
Q3: Is there quantitative data available on the solubility of this compound in common solvents?
A3: Yes, the following table summarizes the available quantitative solubility data for this compound and its closely related analogs.
| Compound | Solvent | Solubility | Reference |
| This compound chloride | Water | 50 mg/mL (with sonication) | [3] |
| This compound chloride | Methanol | 100 µg/mL (used for stock solution) | |
| Cyanidin (aglycone) | DMSO | ~16 mg/mL | [2] |
| Cyanidin (aglycone) | Ethanol | ~16 mg/mL | [2] |
| Cyanidin (aglycone) | DMF | ~25 mg/mL | [2] |
| Cyanidin (aglycone) | DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [2] |
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A4: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5][6] However, sensitivity to DMSO is cell line-dependent, and it is always recommended to perform a vehicle control to assess the impact of the solvent on your specific cells.[7] Concentrations above 1-2% can be toxic to many cell lines.[7][8]
Troubleshooting Guide: Precipitation in Cell Culture Media
Encountering precipitation when adding a compound to cell culture media is a common issue. This guide provides a systematic approach to troubleshoot and resolve precipitation of this compound in your in vitro assays.
Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Solution: Lower the final concentration of the compound in your experiment. If a high concentration is necessary, consider using a solubilizing agent, but be sure to evaluate its potential effects on your experimental outcomes.
-
-
Solvent Shock: Rapidly adding a concentrated stock solution (especially in an organic solvent like DMSO) to the aqueous culture medium can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution dropwise to the final volume of the complete culture medium while gently swirling.
-
-
Temperature Fluctuations: Adding a cold stock solution to warm culture medium can decrease the solubility of the compound.
-
Solution: Pre-warm the stock solution, culture medium, and any intermediate dilution buffers to 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem: The cell culture medium appears cloudy or a precipitate forms over time during incubation.
Potential Causes and Solutions:
-
Compound Instability: Anthocyanins can be unstable in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4).[9] This instability can lead to degradation and precipitation over the course of an experiment.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment. Minimize the exposure of the compound to the culture medium before analysis. If long-term incubation is necessary, consider the stability of the compound under your specific experimental conditions by testing its concentration in the medium over time.
-
-
Interaction with Media Components: Components in the culture medium, such as salts, proteins in fetal bovine serum (FBS), or pH indicators, can interact with the compound and cause it to precipitate.[1][10]
-
Solution: If possible, test the solubility of this compound in the basal medium without serum first. If the compound is soluble, the issue may be with the serum. In this case, you could try using a different lot of serum or a serum-free medium if appropriate for your cell line.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution. The choice of solvent and concentration may need to be optimized based on experimental requirements.
Materials:
-
This compound chloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound chloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound chloride, which is 646.98 g/mol ).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the preparation of a final working solution from a DMSO stock solution to minimize precipitation.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate or flask containing pre-warmed complete medium to reach the desired final concentration. Add the solution dropwise while gently swirling the plate or flask to ensure rapid and even distribution.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of cells.
Visualizing Experimental Workflows
Caption: A logical workflow for preparing and using this compound in in vitro assays.
Caption: A troubleshooting workflow for addressing precipitation issues with this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Challenges in the quantification of Cyanidin 3,5-diglucoside in complex matrices.
Welcome to the technical support center for the analysis of Cyanidin 3,5-diglucoside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of this anthocyanin in complex matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous compounds in complex matrices can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]
-
Analyte Stability: this compound is sensitive to pH, temperature, and light.[2][3] Degradation can occur during sample collection, preparation, and analysis, resulting in lower recovery and underestimation.
-
Low Concentrations: In biological samples like plasma, the concentration of this compound can be very low, requiring highly sensitive analytical methods.[4][5]
-
Structural Isomers: The presence of other anthocyanins with similar structures can make specific quantification challenging without adequate chromatographic separation.[6]
-
Lack of Commercial Standards: Obtaining pure analytical standards for all related anthocyanins can be difficult and expensive.[7]
Q2: How does pH affect the stability and analysis of this compound?
A2: The pH of the solution significantly impacts the structure and, therefore, the color and UV-Vis spectrum of this compound.[8] At low pH (around 1-3), it exists predominantly as the stable, red-colored flavylium (B80283) cation.[3][8] As the pH increases, it can be converted to a colorless carbinol pseudobase (pH 4-5) and then to a blue quinonoidal base (pH 6-8).[3][8] For consistent and accurate quantification using UV-Vis detection, it is crucial to maintain a low and constant pH throughout the sample preparation and analysis. Acidified solvents are commonly used for extraction and as mobile phases in chromatography to ensure the analyte remains in its stable flavylium cation form.[8]
Q3: What is the impact of temperature on the stability of this compound during analysis?
A3: Elevated temperatures can accelerate the degradation of this compound, leading to a loss of the analyte and inaccurate quantification.[7][8] It is advisable to keep samples, extracts, and standard solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.[7][9] During analytical procedures, minimizing the exposure of samples to high temperatures is recommended. For instance, if using an autosampler with temperature control, it should be set to a low temperature.
Q4: What are matrix effects in LC-MS/MS analysis, and how can they be minimized for this compound quantification?
A4: Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][10] This can significantly impact the accuracy and reproducibility of quantification. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[7][11]
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to separate this compound from co-eluting matrix components.[12]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1] If unavailable, a structurally similar compound can be used.[7]
-
Standard Addition Method: This involves adding known amounts of the standard to the sample to create a calibration curve within the matrix itself.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of this compound.
HPLC-UV/Vis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Detector lamp is off.- No sample was injected.- Sample degradation. | - Ensure the detector lamp is on.- Check the autosampler for proper sample injection.- Prepare fresh samples and standards, ensuring they are stored correctly at low temperatures and protected from light.[8] |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Sample solvent incompatible with the mobile phase.- Blocked column frit.- Active sites on the column. | - Dilute the sample or inject a smaller volume.- Dissolve the sample in the initial mobile phase.- Reverse and flush the column. If the problem persists, replace the frit or the column.- Use a deactivated column or adjust the mobile phase pH. |
| Fluctuating Baseline | - Air bubbles in the pump or detector.- Leaks in the system.- Mobile phase not properly mixed or degassed. | - Purge the pump and detector to remove air.- Check all fittings for leaks.- Ensure the mobile phase is thoroughly mixed and degassed. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure consistent mixing.- Use a column oven to maintain a stable temperature.[7]- Replace the column if it has degraded. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | - Matrix effects from co-eluting compounds.- Inefficient ionization.- Sample degradation. | - Improve sample cleanup using SPE.[11]- Optimize chromatographic separation to resolve the analyte from interferences.[12]- Adjust ion source parameters (e.g., spray voltage, gas flows, temperature).- Use a stable isotope-labeled internal standard to compensate for suppression.[1] |
| High Signal Variability | - Inconsistent sample preparation.- Unstable spray in the ion source.- Matrix effects. | - Ensure consistent and reproducible sample preparation.- Check the spray needle for clogging and ensure a stable spray.- Employ an internal standard to normalize the response.[1] |
| Inaccurate Quantification | - Matrix effects.- Non-linearity of the calibration curve.- Analyte degradation. | - Evaluate and mitigate matrix effects using methods described in the FAQs.[1]- Prepare a calibration curve in a matrix that closely matches the samples or use the standard addition method.[1]- Ensure sample stability throughout the process.[2] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted for the extraction of anthocyanins from plasma.[11]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex the mixture and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute the anthocyanins with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
HPLC-UV/Vis Analysis
This is a general HPLC method for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 520-525 nm.[7]
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of this compound and related anthocyanins.
Table 1: Sample Preparation Method Comparison
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Principle | Protein denaturation and removal by organic solvent. | Analyte retention on a solid sorbent and elution. | [11] |
| Recovery (%) | 4.2 - 18.4 | 60.8 - 121.1 | [7][11] |
| Matrix Effect | Higher potential for matrix effects. | Generally lower matrix effects due to cleaner extracts. | [11] |
Table 2: LC-MS/MS Method Validation Parameters for Anthocyanins in Plasma
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL | [4] |
| Linearity (r²) | ≥ 0.99 | [5][6] |
| Intra-day Precision (CV%) | < 15% | [4][5] |
| Inter-day Precision (CV%) | < 15% | [4][5] |
| Accuracy (%) | 85 - 115% | [4][5] |
Visualizations
Experimental Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic for Low Analyte Signal
Caption: Decision tree for troubleshooting low signal intensity issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Co-pigmentation Effects on Cyanidin 3,5-diglucoside Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the co-pigmentation effects on Cyanidin (B77932) 3,5-diglucoside stability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during co-pigmentation experiments with Cyanidin 3,5-diglucoside.
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Precipitation of Co-pigment in Solution | - Low Solubility: The co-pigment may have low solubility in the aqueous buffer system. - High Concentration: The concentration of the co-pigment may exceed its solubility limit. - pH Effects: The pH of the solution may be unfavorable for co-pigment solubility. | - Solvent System: Consider adding a small percentage of an organic solvent (e.g., ethanol, methanol) to the buffer to increase co-pigment solubility. Ensure the solvent concentration does not interfere with the anthocyanin stability or the co-pigmentation interaction. - Concentration Optimization: Perform a concentration-response curve to determine the optimal co-pigment concentration that provides a stabilizing effect without precipitation. - pH Adjustment: Adjust the pH of the buffer system. Many phenolic co-pigments are more soluble at slightly higher pH values, but be mindful of the impact on anthocyanin stability. |
| Inconsistent or Non-reproducible Spectrophotometric Readings | - Instrument Instability: Fluctuations in the spectrophotometer's lamp or detector. - Sample Degradation: The anthocyanin may be degrading during the measurement process. - Interference from Co-pigment: The co-pigment may absorb light at the same wavelength as the anthocyanin, causing interference.[1] - Reaction Equilibration: The co-pigmentation reaction may not have reached equilibrium. | - Instrument Calibration: Ensure the spectrophotometer is properly calibrated and warmed up before taking measurements. - Minimize Measurement Time: Take readings as quickly as possible after preparing the solutions to minimize degradation. - Spectral Correction: Scan the absorbance of the co-pigment alone at the analytical wavelength and subtract this value from the absorbance of the co-pigmented solution.[1] - Equilibration Time: Allow the anthocyanin and co-pigment solution to equilibrate for a standardized period (e.g., 15-30 minutes) in the dark before measurement. |
| Unexpected Color Changes or Shifts in λmax | - pH Fluctuation: The pH of the solution may have changed, leading to a shift in the anthocyanin's chemical equilibrium and color. - Metal Ion Contamination: Trace metal ions in the reagents or glassware can form complexes with the anthocyanin, causing color changes. - Oxidation: The anthocyanin may be oxidizing, leading to browning or color loss. | - Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. - Use High-Purity Reagents: Utilize high-purity water and reagents to minimize metal ion contamination. Glassware should be acid-washed. - Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Broad or Tailing Peaks in HPLC Chromatogram | - Column Overload: Injecting too high a concentration of the sample. - Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. - Column Degradation: The HPLC column may be degrading or contaminated. - Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the separation. | - Dilute Sample: Dilute the sample before injection. - Sample Filtration: Filter the sample through a 0.45 µm syringe filter before injection. - Column Washing: Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. - Mobile Phase Optimization: Adjust the pH of the mobile phase (typically acidic for anthocyanins) and the gradient of the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for studying the co-pigmentation of this compound?
A1: The optimal pH for studying co-pigmentation is typically in the range of 3.0 to 4.5. In this range, the flavylium (B80283) cation (the colored form of the anthocyanin) is predominant, but the colorless hemiketal form is also present, allowing for the stabilizing effect of the co-pigment to be observed. At very low pH (<3), the flavylium cation is highly stable on its own, making it difficult to discern the effect of the co-pigment. Above pH 4.5, the concentration of the flavylium cation decreases significantly.
Q2: Which co-pigments are most effective at stabilizing this compound?
A2: Flavonoids (such as quercetin, rutin, and catechin) and phenolic acids (such as ferulic acid, caffeic acid, and sinapic acid) are known to be effective co-pigments.[2][3] The effectiveness of a co-pigment depends on its chemical structure, particularly the presence of aromatic rings and hydroxyl groups that can interact with the anthocyanin molecule through π-π stacking and hydrogen bonding.
Q3: How does temperature affect the stability of co-pigmented this compound?
A3: Increased temperature generally accelerates the degradation of anthocyanins, including co-pigmented forms.[4] However, the presence of a co-pigment can increase the activation energy for degradation, meaning that the co-pigmented anthocyanin will be more resistant to thermal degradation than the free anthocyanin. Kinetic studies at different temperatures are necessary to quantify this effect.
Q4: What is the ideal molar ratio of this compound to co-pigment?
A4: The ideal molar ratio can vary depending on the specific co-pigment used. Generally, a molar excess of the co-pigment is required to achieve a significant stabilizing effect. Common ratios tested in research range from 1:1 to 1:100 (anthocyanin:co-pigment).[5] It is recommended to perform a titration experiment with varying co-pigment concentrations to determine the optimal ratio for your specific system.
Quantitative Data on Co-pigmentation Effects
The following tables summarize quantitative data on the stability of cyanidin glycosides in the presence of various co-pigments. While specific data for this compound is limited, the data for Cyanidin 3-glucoside provides a strong indication of the expected trends.
Table 1: Thermal Degradation Kinetics of Mulberry Anthocyanins (Primarily Cyanidin-3-O-glucoside) with Phenolic Acid Co-pigments at pH 3.5. [5]
| Co-pigment (1:20 ratio) | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| Control (No Co-pigment) | 70 | 0.0028 | 247.55 |
| 80 | 0.0045 | 154.03 | |
| 90 | 0.0071 | 97.63 | |
| Ferulic Acid | 70 | 0.0019 | 364.81 |
| 80 | 0.0032 | 216.61 | |
| 90 | 0.0053 | 130.78 | |
| Caffeic Acid | 70 | 0.0017 | 407.73 |
| 80 | 0.0029 | 239.02 | |
| 90 | 0.0048 | 144.41 | |
| Vanillic Acid | 70 | 0.0021 | 330.07 |
| 80 | 0.0035 | 198.04 | |
| 90 | 0.0058 | 119.51 |
Table 2: Effect of Co-pigmentation on the Color Stability of Blackcurrant Anthocyanins (including Cyanidin-3-O-glucoside) at pH 3.0 during storage at 20°C. [6]
| Co-pigment (5:1 ratio) | Half-life (t₁/₂) (days) |
| Control | 24.9 |
| Ferulic Acid | 27.2 |
| Caffeic Acid | 26.1 |
| Chlorogenic Acid | 28.5 |
| Rosmarinic Acid | 23.8 |
Experimental Protocols
Protocol 1: Evaluation of Co-pigmentation Effect by UV-Vis Spectrophotometry
Objective: To determine the hyperchromic and bathochromic shifts induced by a co-pigment on this compound.
Materials:
-
This compound standard
-
Co-pigment (e.g., quercetin, ferulic acid)
-
Buffer solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 3.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the buffer.
-
Prepare a stock solution of the co-pigment (e.g., 10 mM) in the buffer.
-
-
Prepare Test Solutions:
-
Control: In a cuvette, mix the this compound stock solution with the buffer to achieve the desired final concentration (e.g., 0.1 mM).
-
Co-pigmented Sample: In a separate cuvette, mix the this compound stock solution and the co-pigment stock solution with the buffer to achieve the desired final concentrations (e.g., 0.1 mM anthocyanin and 1 mM co-pigment).
-
-
Equilibration: Allow the solutions to equilibrate in the dark at room temperature for 15-30 minutes.
-
Spectrophotometric Measurement:
-
Scan the absorbance of the control and co-pigmented samples over the visible range (e.g., 380-700 nm).
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value at λmax.
-
-
Data Analysis:
-
Bathochromic Shift (Δλ): Calculate the difference in λmax between the co-pigmented sample and the control. A positive value indicates a bathochromic (red) shift.
-
Hyperchromic Effect (ΔA): Calculate the percentage increase in absorbance at λmax for the co-pigmented sample compared to the control.
-
Protocol 2: Thermal Degradation Kinetic Study
Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of this compound with and without a co-pigment at a specific temperature.
Materials:
-
This compound
-
Co-pigment
-
Buffer solution (pH 3.5)
-
Thermostatic water bath
-
UV-Vis Spectrophotometer or HPLC-DAD system
Procedure:
-
Prepare Samples: Prepare control and co-pigmented solutions of this compound in the buffer as described in Protocol 1.
-
Thermal Treatment:
-
Place the sample vials in a pre-heated water bath set to the desired temperature (e.g., 80°C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a vial from the water bath and immediately place it in an ice bath to stop the degradation reaction.
-
-
Analysis:
-
Analyze the concentration of this compound remaining in each sample using either UV-Vis spectrophotometry (measuring absorbance at λmax) or HPLC-DAD (measuring peak area at the detection wavelength, typically around 520 nm).
-
-
Data Analysis:
-
The degradation of anthocyanins often follows first-order kinetics. Plot the natural logarithm of the concentration (or absorbance) of this compound versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Molecular interaction in co-pigmentation.
Caption: Experimental workflow for co-pigmentation stability analysis.
References
- 1. Eliminating interference by anthocyanin in chlorophyll estimation of sweet potato (Ipomoea batatas L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 5. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Impact of enzymatic activity on Cyanidin 3,5-diglucoside during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the enzymatic degradation of Cyanidin (B77932) 3,5-diglucoside during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of Cyanidin 3,5-diglucoside during sample preparation?
A1: The primary enzymes of concern are Polyphenol Oxidases (PPOs) and β-glucosidases. PPOs indirectly cause degradation through the oxidation of other phenolic compounds, which then react with and degrade the anthocyanin structure. β-glucosidases can cleave the glucose moieties from the cyanidin backbone, forming less stable aglycones that are more susceptible to degradation.[1]
Q2: Why is my sample extract turning brown instead of the expected red or purple color?
A2: A brown color in your extract is a common indicator of significant enzymatic degradation, particularly by Polyphenol Oxidase (PPO). When PPO is active, it oxidizes phenols in the sample to quinones. These quinones are highly reactive and can polymerize and also react with anthocyanins, leading to the formation of brown pigments. This indicates that the enzymatic activity was not sufficiently inhibited during your sample preparation.
Q3: What is the optimal pH for maintaining the stability of this compound during extraction?
A3: this compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH between 1 and 3.[1] In this pH range, it exists predominantly in its most stable form, the red flavylium (B80283) cation. As the pH increases, it can be converted to colorless or less stable forms, making it more prone to degradation. Therefore, it is crucial to acidify your extraction solvent.
Q4: Can freezing the samples alone prevent enzymatic degradation?
A4: While freezing is a critical step in preserving samples, it may not be sufficient to completely halt all enzymatic activity, especially during slow freezing or thawing. Freezing can actually damage cell structures, which may lead to an increased interaction between enzymes and this compound upon thawing. For long-term storage and to minimize enzymatic activity, rapid freezing with liquid nitrogen followed by storage at -80°C is recommended, along with the use of enzyme inhibitors during the extraction process itself.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Recovery of this compound in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Enzyme Inactivation | - Thermal Inactivation: Ensure proper blanching (e.g., 70-100°C for 1-10 minutes) of the sample before homogenization. Verify that the internal temperature of the sample reaches the target for the specified time.[2] - Chemical Inactivation: Confirm that the extraction solvent is sufficiently acidified (pH 1-3) with an appropriate acid (e.g., formic acid, citric acid, or dilute HCl). - Quenching: For metabolomics-level preservation, implement a rapid quenching step by flash-freezing the sample in liquid nitrogen immediately after harvesting.[3][4][5][6] |
| Degradation During Homogenization | - Perform homogenization on ice or in a pre-chilled homogenizer to maintain a low temperature. - Use an acidified extraction solvent during the homogenization step to immediately create an enzyme-inhibiting environment. |
| Extended Exposure to Unfavorable Conditions | - Minimize the time between sample harvesting, processing, and analysis. - Protect samples from light by using amber-colored tubes and working in a dimly lit area. - Keep samples on ice at all stages of the preparation process. |
Issue 2: High Variability in Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Enzyme Inactivation | - Standardize the time and temperature for thermal inactivation across all samples. - Ensure uniform and rapid mixing of the sample with the acidified extraction solvent. |
| Non-homogenous Sample | - Ensure the sample is thoroughly homogenized to a uniform consistency before taking aliquots for extraction. |
| Inconsistent Thawing of Frozen Samples | - Thaw all samples uniformly and rapidly, preferably on ice, just before extraction to minimize the time for enzymatic reactions to occur. |
Data Presentation
The stability of this compound is influenced by its glycosylation pattern, which generally confers greater stability compared to its monoglycoside or aglycone counterparts. Acylation can further enhance this stability.[7][8][9]
Table 1: Qualitative Stability Comparison of Cyanidin Glycosides Against Enzymatic Degradation
| Compound | Susceptibility to β-glucosidase | Susceptibility to PPO (Indirect) | General Stability |
| Cyanidin (Aglycone) | N/A | High | Low |
| Cyanidin 3-glucoside | Moderate | Moderate | Moderate |
| This compound | Lower | Lower | Higher |
| Acylated Cyanidin Glycosides | Low | Low | High |
Note: This table is a qualitative summary based on general principles of anthocyanin stability. Actual degradation rates can vary depending on specific experimental conditions.
Table 2: Factors Influencing Enzymatic Degradation of this compound
| Factor | Condition that Increases Degradation | Condition that Decreases Degradation |
| pH | Neutral to alkaline (pH > 4) | Acidic (pH 1-3) |
| Temperature | Elevated temperatures (e.g., > 40°C) | Low temperatures (e.g., < 4°C) |
| Oxygen | Presence of oxygen | Anaerobic or vacuum conditions |
| Presence of PPO Substrates (e.g., chlorogenic acid) | High concentrations | Low concentrations |
Experimental Protocols
Protocol: Sample Preparation for HPLC Analysis of this compound with Prevention of Enzymatic Degradation
This protocol outlines the steps for preparing plant or biological samples for the accurate quantification of this compound, with a focus on minimizing enzymatic loss.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-20°C) acidified methanol (B129727) (0.1% HCl in methanol, v/v)
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Procedure:
-
Quenching: Immediately after harvesting, flash-freeze the sample by immersing it in liquid nitrogen.[3][4][5][6] This step is crucial to halt all enzymatic activity instantly.
-
Homogenization:
-
For solid samples, grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the frozen powder to a pre-chilled tube containing cold, acidified methanol.
-
Homogenize the sample in the acidified methanol using a homogenizer at high speed for 30-60 seconds. Keep the sample on ice throughout this process.
-
-
Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate the sample at 4°C for at least 1 hour (or overnight for exhaustive extraction) with occasional vortexing. Ensure the tubes are protected from light.
-
-
Clarification:
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Proceed with HPLC analysis immediately. If storage is necessary, store the extracts at -80°C.
-
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-increasing effects of anthocyanin glycosyl acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cyanidin 3,5-diglucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Cyanidin (B77932) 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of Cyanidin 3,5-diglucoside?
A1: The primary challenges in achieving high oral bioavailability for this compound stem from its inherent chemical instability in the gastrointestinal (GI) tract and its poor absorption characteristics. Like many anthocyanins, it is susceptible to degradation under the neutral to alkaline pH conditions of the small intestine. Furthermore, its hydrophilic nature limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. Rapid metabolism and clearance from the body also contribute to its low systemic availability.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Current research highlights three main strategies to overcome the bioavailability limitations of this compound:
-
Nanoencapsulation: This technique involves enclosing the anthocyanin within nanocarriers such as liposomes, nanoparticles, or nanoemulsions. This approach protects the molecule from degradation in the GI tract, can improve its solubility, and facilitates its uptake by intestinal cells.
-
Complexation with Bioenhancers: Co-administration of this compound with natural compounds known as bioenhancers can improve its absorption. These molecules can inhibit metabolizing enzymes or enhance intestinal permeability.
-
Structural Modification: Although a more complex approach, chemical modification of the this compound structure can be employed to improve its lipophilicity and stability, thereby enhancing its absorption.
Q3: How is the bioavailability of this compound and its enhanced formulations assessed?
A3: The bioavailability is typically determined through pharmacokinetic studies in animal models (e.g., rats, mice) or human clinical trials. The process involves oral administration of the compound, followed by the collection of blood samples at various time points. The concentration of this compound and its metabolites in the plasma is then quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are calculated to evaluate bioavailability.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in nanoparticles.
| Potential Cause | Troubleshooting Step |
| Incompatible polymer/carrier system | The choice of encapsulating material is crucial. For anthocyanins, biopolymers like chitosan (B1678972), alginate, and whey protein have shown promise. Experiment with different carrier materials to find one that has good affinity for this compound. |
| Suboptimal process parameters | Factors such as pH, temperature, and stirring speed during nanoparticle formation can significantly impact encapsulation efficiency. Systematically optimize these parameters. For instance, the pH should be maintained at a level where the anthocyanin is stable (typically acidic pH). |
| Incorrect ratio of core to wall material | The concentration of this compound relative to the encapsulating polymer is a critical factor. A high core loading can lead to poor encapsulation. Perform experiments with varying ratios to determine the optimal loading capacity. |
Issue 2: Inconsistent results in in vivo bioavailability studies.
| Potential Cause | Troubleshooting Step |
| Animal handling and dosing variability | Ensure consistent and proper oral gavage techniques to minimize stress on the animals and ensure accurate dosing. Fasting the animals for a standardized period before administration is also critical as food can affect absorption. |
| Inappropriate blood sampling time points | Anthocyanins are often absorbed and metabolized relatively quickly. Ensure that your blood sampling schedule includes early time points (e.g., 15, 30, 60 minutes post-administration) to accurately capture the absorption phase (Cmax and Tmax). |
| Sample degradation after collection | Anthocyanins are prone to degradation. Process blood samples immediately after collection to separate plasma. Add a stabilizing agent (e.g., an acidic buffer) and store the plasma samples at -80°C until analysis. |
| Analytical method not sensitive enough | The concentration of this compound in plasma can be very low. Ensure your HPLC-MS/MS method is validated and has a sufficiently low limit of quantification (LOQ) to accurately measure the expected concentrations. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Cyanidin Glycosides in Plasma
| Compound | Formulation | Dose | Cmax (µg/L) | Tmax (min) | AUC (µg·h/L) | Reference |
| Cyanidin-3-glucoside & Cyanidin-3,5-diglucoside | Mixture | 320 mg/kg & 40 mg/kg (rats) | 1563 (C3G), 195 (C3,5dG) | 15 | - | [1] |
| Cyanidin-3-glucoside & Cyanidin-3,5-diglucoside | Mixture | 2.7 mg/kg & 0.25 mg/kg (humans) | 11 (C3G), Trace (C3,5dG) | 30 | - | [1] |
| Cyanidin-3-glucoside | Assembled with low-viscosity alginate | - | 27.4% increase vs. free C3G | - | - | [2][3] |
| Cyanidin-3-glucoside | Nanoencapsulated | - | 2.16 times increase in permeability | - | - | [4] |
Note: Data for Cyanidin-3,5-diglucoside is often reported in combination with Cyanidin-3-glucoside (C3G). The data for C3G is presented as a close structural analog and is indicative of the potential for bioavailability enhancement.
Experimental Protocols
Protocol 1: Nanoencapsulation of this compound using Chitosan/Alginate Nanoparticles
This protocol describes the preparation of chitosan-alginate nanoparticles for the encapsulation of this compound via ionic gelation.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium alginate
-
Acetic acid
-
Calcium chloride (CaCl2)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution (1 mg/mL): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare Alginate Solution (1 mg/mL): Dissolve 100 mg of sodium alginate in 100 mL of deionized water. Stir for at least 4 hours at room temperature.
-
Prepare this compound Solution: Dissolve the desired amount of this compound in the chitosan solution.
-
Nanoparticle Formation:
-
Add the alginate solution dropwise to the chitosan-anthocyanin solution under constant magnetic stirring.
-
Continue stirring for 30 minutes to allow for the formation of polyelectrolyte complexes.
-
-
Cross-linking: Add a solution of CaCl2 (e.g., 0.2 M) dropwise to the nanoparticle suspension while stirring to cross-link the alginate.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove unencapsulated anthocyanin and other reagents. Repeat the washing step twice.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. Store at 4°C in the dark.
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN) with 1% formic acid (ice-cold)
-
Internal standard (e.g., a related anthocyanin not present in the sample)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the bioavailability of enhanced this compound formulations.
Caption: GLK-MAP2K-MAPK signaling pathway activated by this compound.[5][6]
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by cyanidin glycosides.[5][7][8][9]
References
- 1. Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembling cyanidin-3-O-glucoside by using low-viscosity alginate to improve its in vitro bioaccessibility and in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-glucoside and its phenolic acid metabolites attenuate visible light-induced retinal degeneration in vivo via activation of Nrf2/HO-1 pathway and NF-κB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Cyanidin 3,5-diglucoside and Cyanidin 3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two prominent anthocyanins: Cyanidin (B77932) 3,5-diglucoside and Cyanidin 3-glucoside. The objective is to furnish researchers with a detailed analysis of their respective antioxidant capacities, supported by available experimental data, methodologies, and an exploration of the underlying biochemical pathways.
Executive Summary
Cyanidin 3-glucoside (C3G) is one of the most abundant and well-researched anthocyanins, known for its potent antioxidant and anti-inflammatory effects.[1][2] Cyanidin 3,5-diglucoside, while sharing the same cyanidin aglycone, possesses an additional glucose moiety at the 5-position. This structural difference is pivotal in determining its antioxidant potential. While direct comparative quantitative data is limited, structure-activity relationship studies consistently indicate that increased glycosylation, particularly at the 5-position, tends to diminish antioxidant activity due to steric hindrance. This guide synthesizes the available data to provide a clear comparison.
Quantitative Antioxidant Activity
Direct head-to-head comparisons of the antioxidant activity of this compound and Cyanidin 3-glucoside in the same experimental setup are scarce in the current literature. However, by compiling data from various studies, we can draw meaningful comparisons.
| Compound | Assay | IC50 (µM) | Source |
| Cyanidin 3-glucoside | DPPH | 31.16 | [3] |
| This compound | DPPH | N/A | - |
| Cyanidin 3-glucoside | ABTS | N/A | - |
| This compound | ABTS | N/A | - |
Note: The IC50 value for Cyanidin 3-glucoside was converted from 0.014 mg/mL using a molar mass of 449.38 g/mol . "N/A" indicates that specific, reliable IC50 values from peer-reviewed studies were not found during the literature search. The absence of quantitative data for this compound highlights a gap in the current research landscape.
Based on established structure-activity relationships for anthocyanins, the presence of a second sugar group at the 5-position in this compound is expected to result in a higher IC50 value (lower antioxidant activity) compared to Cyanidin 3-glucoside in radical scavenging assays like DPPH and ABTS. This is primarily attributed to the steric hindrance caused by the additional glucose molecule, which can impede the donation of a hydrogen atom to a free radical.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below to facilitate further research and direct comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound and Cyanidin 3-glucoside) in methanol.
-
Reaction: In a 96-well microplate or a cuvette, add a specific volume of the sample to the DPPH working solution. A typical ratio is 20 µL of the sample to 200 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample)) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the antioxidant standard or sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Both Cyanidin 3-glucoside and this compound are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism.
Upon entering the cell, these anthocyanins can lead to the dissociation of Nrf2 from its inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's overall antioxidant capacity.
While both compounds likely activate the Nrf2 pathway, the extent of activation may differ due to variations in their bioavailability and cellular uptake, which can be influenced by the degree of glycosylation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of antioxidant activity.
Nrf2 Signaling Pathway
Caption: The Nrf2-ARE signaling pathway activated by cyanidin glycosides.
References
Comparing the stability of Cyanidin 3,5-diglucoside and other anthocyanins.
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of natural pigments, anthocyanins stand out for their vibrant colors and potential health benefits. However, their inherent instability presents a significant hurdle for their application in pharmaceuticals and functional foods. This guide provides a detailed comparison of the stability of Cyanidin (B77932) 3,5-diglucoside against other common anthocyanins, supported by experimental data and detailed methodologies.
Unveiling the Stability Landscape of Anthocyanins
The stability of an anthocyanin is intricately linked to its molecular structure, particularly the substitution patterns on its core flavylium (B80283) cation structure. Factors such as pH, temperature, and light play a critical role in their degradation. Generally, increased hydroxylation of the B-ring decreases stability, while methoxylation enhances it. Glycosylation, especially at the 5-position, can also confer additional stability.
The Influence of Molecular Structure
The structure of an anthocyanin is a primary determinant of its stability. Anthocyanins with more hydroxyl groups, such as delphinidin, are generally less stable than those with fewer hydroxyl groups, like pelargonidin. The presence of methoxyl groups, as seen in malvidin (B83408) and peonidin, significantly enhances stability by protecting the molecule from hydrophilic attack.
Cyanidin 3,5-diglucoside possesses two glucoside moieties, which generally improve stability compared to its aglycone form, cyanidin. The additional sugar at the 5-position is thought to provide steric hindrance, protecting the chromophore from degradation.
Quantitative Stability Comparison
To provide a clear and objective comparison, the following tables summarize the degradation kinetics of various anthocyanins under different conditions. The data, presented as half-life (t½) and degradation rate constants (k), has been collated from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Thermal Degradation at pH 3.5
| Anthocyanin | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (x 10⁻³ h⁻¹) |
| This compound | 90 | 25.4 | 27.3 |
| Cyanidin 3-glucoside | 90 | 18.2 | 38.1 |
| Delphinidin 3-glucoside | 80 | 1.5 | 462 |
| Malvidin 3-glucoside | 90 | 45.5 | 15.2 |
| Pelargonidin 3-glucoside | 90 | 22.7 | 30.5 |
| Peonidin 3-glucoside | 90 | 34.5 | 20.1 |
Degradation at 25°C Across Different pH Values
| Anthocyanin | pH | Half-life (t½) (days) | Degradation Rate Constant (k) (x 10⁻³ day⁻¹) |
| This compound | 3.0 | 120 | 5.8 |
| This compound | 5.0 | 35 | 19.8 |
| Cyanidin 3-glucoside | 3.0 | 95 | 7.3 |
| Cyanidin 3-glucoside | 5.0 | 28 | 24.8 |
| Malvidin 3-glucoside | 3.0 | 150 | 4.6 |
| Malvidin 3-glucoside | 5.0 | 50 | 13.9 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability comparison of anthocyanins.
Anthocyanin Extraction and Purification
-
Source Material : Obtain plant material rich in the target anthocyanin (e.g., blackcurrants for Delphinidin 3-glucoside, strawberries for Pelargonidin 3-glucoside).
-
Extraction : Macerate the plant material in an acidified methanol (B129727) solution (0.1% HCl in methanol) at a 1:10 solid-to-solvent ratio.
-
Filtration and Concentration : Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
Purification : Purify the crude extract using column chromatography on an Amberlite XAD-7 resin. Elute with acidified ethanol (B145695) and collect the anthocyanin-rich fraction.
Stability Analysis: pH Differential Method
This method is used to determine the total monomeric anthocyanin content.
-
Buffer Preparation : Prepare two buffer systems: 0.025 M potassium chloride buffer (pH 1.0) and 0.4 M sodium acetate (B1210297) buffer (pH 4.5).
-
Sample Preparation : Dilute an aliquot of the purified anthocyanin extract with the pH 1.0 buffer and another aliquot with the pH 4.5 buffer to an absorbance reading within the spectrophotometer's linear range.
-
Spectrophotometric Measurement : After a 15-minute incubation period, measure the absorbance of both diluted samples at the λvis-max of the anthocyanin (e.g., ~520 nm for cyanidin derivatives) and at 700 nm (to correct for haze).
-
Calculation : Calculate the monomeric anthocyanin concentration using the following formula: Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × L) where:
-
A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5
-
MW = Molecular weight of the anthocyanin
-
DF = Dilution factor
-
ε = Molar absorptivity of the anthocyanin
-
L = Pathlength (1 cm)
-
Stability Analysis: HPLC-DAD Quantification
This method is used to quantify the degradation of individual anthocyanins over time.
-
Sample Preparation : Prepare solutions of the purified anthocyanin in buffers of the desired pH.
-
Stress Conditions : Subject the samples to the desired stress conditions (e.g., elevated temperature in a water bath or light exposure in a controlled chamber).
-
Time-point Sampling : At regular intervals, withdraw an aliquot of the sample and immediately cool it on ice to halt the degradation reaction.
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of (A) 5% formic acid in water and (B) 100% methanol.
-
Flow Rate : 1.0 mL/min.
-
Detection : Diode-array detector (DAD) at the λvis-max of the anthocyanin.
-
-
Data Analysis : Quantify the peak area of the target anthocyanin at each time point. Calculate the degradation rate constant (k) and half-life (t½) by fitting the data to a first-order kinetic model: ln(Cₜ/C₀) = -kt.
Visualizing Anthocyanin Degradation and Experimental Workflow
To better understand the processes involved in anthocyanin instability and its assessment, the following diagrams have been generated using Graphviz.
A Comparative Analysis of the Bioavailability of Mono- and Di-glucosylated Cyanidins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of mono- and di-glucosylated forms of cyanidin (B77932), a prominent anthocyanin. The information presented herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for research and development in the fields of nutrition, pharmacology, and drug delivery.
Executive Summary
The degree of glycosylation significantly influences the bioavailability of cyanidins. Experimental evidence consistently indicates that cyanidin-3-glucoside (a mono-glucoside) exhibits greater absorption and overall bioavailability compared to its di-glucosylated counterpart, cyanidin-3,5-diglucoside. This difference is attributed to variations in their physicochemical properties, particularly hydrophilicity, and their interaction with intestinal transporters.
Quantitative Bioavailability Comparison
The following tables summarize key pharmacokinetic parameters from comparative studies, highlighting the differences in absorption and excretion between mono- and di-glucosylated cyanidins.
Table 1: Comparative Plasma Concentrations of Cyanidin-3-glucoside (Cy-3-G) and Cyanidin-3,5-diglucoside (Cy-3,5-dG) after Oral Administration
| Species | Compound | Dose | Time Point | Maximum Plasma Concentration (Cmax) |
| Rat | Cyanidin-3-glucoside | 320 mg/kg | 15 min | 1563 µg/L (3490 nmol/L)[1] |
| Cyanidin-3,5-diglucoside | 40 mg/kg | 15 min | 195 µg/L (320 nmol/L)[1] | |
| Human | Cyanidin-3-glucoside | 2.7 mg/kg | 30 min | Average of 11 µg/L (24 nmol/L)[1] |
| Cyanidin-3,5-diglucoside | 0.25 mg/kg | 30 min | Trace amounts detected[1] |
Table 2: Comparative Urinary Excretion of Cyanidin-3-glucoside and Cyanidin-3,5-diglucoside in Humans
| Compound | Percentage of Administered Dose Excreted in Urine (24h) | Elimination Half-life (t1/2) |
| Cyanidin-3-glucoside | 0.06% | 1.53 ± 0.36 h |
| Cyanidin-3,5-diglucoside | 0.16% | 1.25 ± 0.25 h |
*Data from a study involving the consumption of elderberry juice. The higher percentage of urinary excretion for the di-glucoside in this particular study may reflect differences in the initial composition of the consumed juice and does not necessarily contradict the plasma data indicating lower absorption.
Key Findings and Discussion
The data consistently demonstrates the superior absorption of cyanidin-3-glucoside over cyanidin-3,5-diglucoside. In a direct comparative study in rats, the maximum plasma concentration of the mono-glucoside was significantly higher than that of the di-glucoside, even when administered at a lower dose.[1] This trend was even more pronounced in humans, where only trace amounts of the di-glucoside were detected in plasma, while the mono-glucoside was present at measurable concentrations.[1]
The lower bioavailability of cyanidin-3,5-diglucoside is likely due to its increased hydrophilic character conferred by the second glucose moiety, which may hinder its passive diffusion across the lipophilic intestinal cell membrane. While both forms are absorbed as intact glycosides, the efficiency of this process appears to be significantly reduced for the di-glucosylated form.
Experimental Protocols
In Vivo Bioavailability Study (Adapted from Miyazawa et al., 1999)
-
Subjects: Male Sprague-Dawley rats and healthy human volunteers.
-
Test Compounds: A mixture of cyanidin-3-glucoside (Cy-g) and cyanidin-3,5-diglucoside (Cy-dg).
-
Administration:
-
Rats: Oral administration of a mixture containing 320 mg of Cy-g and 40 mg of Cy-dg per kg of body weight.
-
Humans: Oral intake of a beverage containing 2.7 mg of Cy-g and 0.25 mg of Cy-dg per kg of body weight.
-
-
Sample Collection:
-
Rats: Blood samples were collected from the portal vein at various time points, with the peak concentration observed at 15 minutes. Liver tissue was also collected.
-
Humans: Blood samples were collected 30 minutes after ingestion.
-
-
Analysis: Plasma and liver homogenates were analyzed by UV-HPLC to quantify the concentrations of Cy-g and Cy-dg.
In Vitro Intestinal Permeability Assay (General Protocol)
While a direct comparative Caco-2 permeability study for these specific cyanidins was not found, a general protocol for assessing anthocyanin permeability is as follows:
-
Cell Line: Caco-2 human colon adenocarcinoma cells, which differentiate into a monolayer with characteristics of intestinal enterocytes.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for monolayer formation and differentiation. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
The test compounds (cyanidin-3-glucoside and cyanidin-3,5-diglucoside) are added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentrations of the compounds in the basolateral samples are quantified by HPLC.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound on the basolateral side.
-
A is the surface area of the membrane.
-
C0 is the initial concentration on the apical side.
-
-
Visualizations
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow of the in vivo bioavailability study.
Proposed Signaling Pathway for Intestinal Absorption of Cyanidin Glucosides
Caption: Proposed intestinal absorption pathways.
Conclusion
The available evidence strongly suggests that mono-glucosylated cyanidins, such as cyanidin-3-glucoside, are more bioavailable than their di-glucosylated counterparts like cyanidin-3,5-diglucoside. This has important implications for the formulation of functional foods, dietary supplements, and pharmaceuticals aiming to deliver the health benefits of cyanidins. Future research should focus on direct comparative studies using in vitro models like Caco-2 cells to further elucidate the specific transport mechanisms and quantify the permeability differences between these two forms of cyanidin glucosides.
References
A Comparative Analysis of Cyanidin 3,5-diglucoside and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of the natural anthocyanin, Cyanidin (B77932) 3,5-diglucoside, against common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This document synthesizes available experimental data to highlight their respective performances in various antioxidant assays and delves into the underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
Direct quantitative antioxidant capacity values for Cyanidin 3,5-diglucoside are not extensively available in the literature. However, studies on closely related anthocyanins, such as Cyanidin-3-glucoside, provide valuable insights. Research indicates that the antioxidant reactivity of Cyanidin-3-glucoside is comparable to that of this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and slightly lower in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays[1]. It is important to note that diglucosylation at the C3 and C5 positions may slightly lower the antioxidant activity compared to the aglycone form[1].
The following table summarizes the reported antioxidant activities of common synthetic antioxidants in various assays. These values can serve as a benchmark for contextualizing the potential efficacy of this compound.
| Antioxidant | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| BHA | DPPH | 35.35 - 112.05 | - | - |
| BHT | DPPH | 32.06 - 202.35 | 1.29 | - |
| Trolox | DPPH | 3.77 - 4.0 | 1.0 (by definition) | Standard |
| This compound | DPPH | Data not available | - | - |
| ABTS | Data not available | Data not available | Data not available | |
| ORAC | Data not available | Data not available | Data not available |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC and ORAC values are relative measures of antioxidant capacity compared to Trolox. The data presented is a range compiled from multiple sources and may vary depending on specific experimental conditions.
Mechanism of Action: A Tale of Two Strategies
Natural and synthetic antioxidants employ distinct strategies to mitigate oxidative stress.
This compound and other anthocyanins primarily exert their antioxidant effects through two main mechanisms:
-
Direct Radical Scavenging: Anthocyanins can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction[2].
-
Upregulation of Endogenous Antioxidant Defenses: A key mechanism for many natural antioxidants, including cyanidin glycosides, is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway [3][4]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like anthocyanins, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.
Synthetic antioxidants like BHA and BHT are hindered phenols that primarily act as direct radical scavengers . They interrupt the free-radical chain reactions of oxidation by donating a hydrogen atom from their phenolic hydroxyl group to a free radical, thus forming a stable radical that does not readily participate in further propagation of the oxidative process.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of antioxidant efficacy. The following are detailed methodologies for the most commonly cited experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample and Standard Preparation: A series of concentrations of the test compound (this compound or synthetic antioxidant) and a standard (e.g., Trolox or Ascorbic Acid) are prepared in the same solvent.
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically, typically around 734 nm.
Methodology:
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: A range of concentrations of the test compound and a standard (Trolox) are prepared.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the adjusted ABTS•+ solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to scavenge these radicals is quantified by measuring the decay of the fluorescent signal over time.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (AAPH), and a standard (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample Preparation: The test compound is prepared in the same buffer.
-
Reaction Mixture: The fluorescent probe, the sample or standard, and the buffer are mixed in a microplate well and pre-incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to the wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizations
Signaling Pathway
References
Cross-validation of HPLC and spectrophotometric methods for Cyanidin 3,5-diglucoside.
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin (B77932) 3,5-diglucoside
For researchers, scientists, and drug development professionals, the accurate quantification of specific anthocyanins like Cyanidin 3,5-diglucoside is crucial for quality control, efficacy studies, and product development. This guide provides a comprehensive comparison of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This comparison is supported by experimental data to assist in selecting the most appropriate analytical strategy for your research needs.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity for the analysis of individual anthocyanins.[1] It allows for the separation, identification, and quantification of this compound, even in complex mixtures.[1][2]
UV-Visible Spectrophotometry , particularly the pH differential method, is a simpler and more rapid technique for the quantification of total monomeric anthocyanins.[1][3][4] While it does not distinguish between different anthocyanin compounds, it provides a valuable estimation of the total anthocyanin content.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation:
-
Extract anthocyanins from the sample using a suitable solvent, such as acidified methanol (B129727) (e.g., methanol with 0.1% HCl or 1% formic acid).
-
Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.[1]
-
For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and concentrate the anthocyanins.
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector is required.[1]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.[1]
-
Detection Wavelength: The detection wavelength is set at the visible maximum absorption of cyanidin derivatives, which is approximately 520-525 nm.[1][6][7]
-
Injection Volume: A 10-20 µL injection volume is standard.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is recommended for reproducible results.[5][6]
Quantification:
Individual anthocyanins, including this compound, are identified by comparing their retention times and UV-Vis spectra with those of authentic standards.[1] Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound.[8]
Spectrophotometric (pH Differential) Method
This method is based on the structural transformation of anthocyanins in response to pH changes, leading to a change in absorbance.
Reagents and Equipment:
-
UV-Visible Spectrophotometer
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate (B1210297) buffer (0.4 M), pH 4.5
-
This compound standard for calibration (optional, for expressing results as equivalents)
Procedure:
-
Prepare two dilutions of the sample extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15-30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for this compound (around 520 nm) and at 700 nm (to correct for haze).[4]
-
Calculate the absorbance difference (A) using the following equation: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5[1]
Quantification:
The total monomeric anthocyanin content, expressed as this compound equivalents, can be calculated using the following formula:
Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
Where:
-
A = Absorbance difference
-
MW = Molecular weight of this compound (581.5 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of this compound (a value for cyanidin-3-glucoside is 26,900 L/mol·cm, a specific value for the 3,5-diglucoside may need to be determined experimentally).[1]
-
l = Pathlength in cm (typically 1 cm).[1]
Performance Comparison
The selection of an analytical method depends on a balance between performance characteristics, speed, and cost.
Table 1: General Performance Comparison
| Parameter | HPLC Method | Spectrophotometric (pH Differential) Method |
| Specificity | High; separates and quantifies individual anthocyanins.[1] | Low; measures total monomeric anthocyanins without differentiation.[1] |
| Sensitivity | High; capable of detecting and quantifying trace amounts.[1] | Generally lower sensitivity compared to HPLC.[1] |
| Quantification | Provides quantitative data for each individual anthocyanin.[1] | Provides a total content value, typically expressed as an equivalent of a standard (e.g., cyanidin-3-glucoside).[1] |
| Speed | More time-consuming due to chromatographic separation.[1] | Rapid and high-throughput.[1] |
| Cost | Higher initial investment and operational costs. | More economical option.[4][9] |
| Application | Detailed characterization, research requiring high specificity, and studies on anthocyanin profiles.[1] | Routine quality control where a total anthocyanin value is sufficient.[1] |
Table 2: Validation Parameters (Illustrative Data)
Note: The following data is synthesized from various sources and may refer to total anthocyanins or closely related cyanidin glycosides due to the limited availability of a direct cross-validation study for this compound. It serves as a general comparison.
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Linearity (r²) | > 0.999[8][10] | > 0.995 |
| Accuracy (% Recovery) | 91.6 - 119%[10] | 98.8 - 103.3%[11] |
| Precision (RSD%) | Intra-day: < 6.2% Inter-day: < 8.5%[10] | < 1.5%[11] |
| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg[10] | ~0.186 µg/mL[11] |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg[10] | ~0.478 µg/mL |
It is important to note that a high linear correlation (r > 0.925) has been demonstrated between the total anthocyanin content determined by the pH differential method and HPLC in several studies.[1][3][4][9] However, the absolute values may differ depending on the sample matrix and the standard used for quantification.[1]
Visualizing the Workflow and Comparison
To better understand the processes and key differences, the following diagrams illustrate the cross-validation workflow and a logical comparison of the two methods.
Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Cyanidin 3,5-diglucoside Content in Diverse Plant Cultivars
A comprehensive analysis of scientific literature reveals significant variations in the content of Cyanidin 3,5-diglucoside, a prominent anthocyanin, across different cultivars of artichoke, pomegranate, and elderberry. This guide synthesizes quantitative data from key studies, details the experimental protocols for its measurement, and provides a visual representation of the analytical workflow, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably not only between different plant species but also among their specific cultivars. The following table summarizes the quantitative data extracted from peer-reviewed studies, providing a clear comparison of this bioactive compound in selected cultivars.
| Plant Species | Cultivar | Plant Part | This compound Content | Reference |
| Artichoke (Cynara scolymus L.) | 'Spinoso sardo' | Violet Petals | 8.8 mg/kg dry mass | Schütz et al., 2006 |
| 'Violetto di Toscana' | Violet Petals | 12.0 mg/kg dry mass | Schütz et al., 2006 | |
| 'Buette' | Violet Petals | 1.1 mg/kg dry mass | Schütz et al., 2006 | |
| 'Poivrade' | Violet Petals | 1.5 mg/kg dry mass | Schütz et al., 2006 | |
| Pomegranate (Punica granatum L.) | 'Mollar de Elche' (ME5) | Juice | Predominant in early maturation | Gil et al., 1996 |
| 'Mollar de Elche' (ME17) | Juice | Predominant in early maturation | Gil et al., 1996 | |
| 'Mollar de Elche' (MO6) | Juice | Predominant in early maturation | Gil et al., 1996 | |
| 'Mollar de Elche' (MA4) | Juice | Predominant in early maturation | Gil et al., 1996 | |
| Elderberry (Sambucus nigra subsp. canadensis) | 'Adams' | Juice | 1.83 µg/mL | Dwikarina et al., 2025 |
| 'Barry' | Juice | 1.95 µg/mL | Dwikarina et al., 2025 | |
| 'Bob Gordon' | Juice | 2.50 µg/mL | Dwikarina et al., 2025 | |
| 'Goodbarn' | Juice | 1.48 µg/mL | Dwikarina et al., 2025 | |
| 'Marge' | Juice | 1.88 µg/mL | Dwikarina et al., 2025 | |
| 'Pocahontas' | Juice | 1.34 µg/mL | Dwikarina et al., 2025 | |
| 'Ranch' | Juice | 1.97 µg/mL | Dwikarina et al., 2025 | |
| 'Scotia' | Juice | 1.58 µg/mL | Dwikarina et al., 2025 | |
| 'Victoria' | Juice | 1.76 µg/mL | Dwikarina et al., 2025 | |
| 'Wyldewood' | Juice | 1.89 µg/mL | Dwikarina et al., 2025 | |
| 'York' | Juice | 1.51 µg/mL | Dwikarina et al., 2025 |
Note: The study on pomegranate cultivars indicated that this compound was a major anthocyanin during the initial stages of fruit maturation, with its concentration decreasing as the fruit ripened. Specific quantitative values for the early stages were not provided in the available text.
Experimental Protocols
The methodologies employed for the extraction and quantification of this compound are crucial for the reproducibility and comparison of results. The following are detailed protocols from the cited studies.
Artichoke Cultivars (Schütz et al., 2006)
1. Sample Preparation:
-
Violet petals from artichoke florescences were frozen in liquid nitrogen and lyophilized (freeze-dried).
-
The lyophilized petals were ground into a fine powder.
-
Samples were stored at -18°C until analysis.
2. Extraction:
-
0.5 g of the pulverized flower leaves were weighed into Erlenmeyer flasks.
-
Extraction was performed with 100 mL of 70% (v/v) aqueous acetone (B3395972) containing 0.01% (v/v) trifluoroacetic acid (TFA) for 1 hour with stirring at 4°C.
-
The extract was centrifuged at 4,000 rpm for 5 minutes.
-
The plant material was re-extracted twice more with 100 mL of the acetone mixture for 45 and 30 minutes, respectively.
-
The organic solvent from the combined supernatants was removed under reduced pressure at ambient temperature.
-
The pH of the remaining aqueous phase was adjusted to 1.5 with TFA.
-
Non-anthocyanin phenolics were removed by extraction with ethyl acetate (B1210297) (3 x 50 mL).
3. Quantification:
-
High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) was used for quantification.
-
The system was calibrated using an external standard of this compound chloride.
-
Peak areas were correlated with concentrations based on the calibration curve.
Pomegranate Cultivars (Gil et al., 1996)
1. Sample Preparation:
-
Juice was extracted from the pomegranate arils using a liquefier.
-
The juice was then centrifuged for 20 minutes at 14,000 rpm.
-
The supernatant was collected and frozen at -20°C until analysis.
2. Quantification:
-
Analysis was performed using a High-Performance Liquid Chromatograph (HPLC).
-
The mobile phase consisted of a gradient of water and formic acid (19:1) (solution A) and methanol (B129727) (solution B).
-
Detection was carried out at a wavelength of 520 nm with an injection flow of 1 ml/min.
Elderberry Cultivars (Dwikarina et al., 2025)
1. Sample Preparation:
-
Juice samples were directly used for analysis.
2. Quantification:
-
An Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) system was used.
-
Separation was achieved using a linear gradient of 0.01% formic acid in water (A) and 0.01% formic acid in 100% acetonitrile (B52724) (B).
-
The MS/MS system was operated using electrospray ionization (ESI) in positive ionization mode.
-
Quantification was performed in the multi-reaction monitoring (MRM) mode, with optimized parameters for this compound.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound from plant materials, based on the common steps identified in the referenced methodologies.
Signaling Pathways
While this document focuses on the comparative content of this compound, it is important to note that its biosynthesis is part of the broader flavonoid and anthocyanin pathways in plants. The core pathway involves the conversion of phenylalanine through a series of enzymatic steps to produce the anthocyanidin core (cyanidin), which is then glycosylated by UDP-glucose dependent glycosyltransferases to form this compound.
A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Cyanidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of Cyanidin (B77932) 3,5-diglucoside. Due to the limited availability of comprehensive data for Cyanidin 3,5-diglucoside, this guide incorporates data from the closely related and extensively studied Cyanidin-3-glucoside (C3G) as a comparative proxy. This approach allows for a broader understanding of the antioxidant potential of cyanidin glycosides. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be assessed through various lenses. In vitro assays measure direct radical scavenging and reducing abilities in a controlled chemical environment. In contrast, in vivo studies reveal the physiological effects within a complex biological system, encompassing metabolism, bioavailability, and the activation of endogenous antioxidant defense mechanisms.
In Vitro Antioxidant Activity
In vitro assays are fundamental for initial screening of antioxidant potential. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Extract | Assay | IC50 / Activity | Source Organism | Reference |
| Mixture including this compound | DPPH | 2.20 µg/mL | Callistemon citrinus (flowers) | [1] |
| Cyanidin-3-glucoside (C3G) | LDL oxidation | 6.5 µM | Pigmented Oranges | [2][3] |
| Resveratrol (for comparison) | LDL oxidation | 34 µM | - | [2][3] |
| Ascorbic Acid (for comparison) | LDL oxidation | 212 µM | - | [2][3] |
Note: The IC50 value from Callistemon citrinus represents a mixture of anthocyanins, including this compound.
In Vivo Antioxidant Activity
In vivo studies provide a more holistic view of a compound's antioxidant efficacy by considering its absorption, metabolism, and interaction with cellular systems. Key indicators of in vivo antioxidant activity include the modulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and the reduction of oxidative stress markers like malondialdehyde (MDA).
A study on a Cyanidin-3-diglucoside-5-glucoside (a similar cyanidin diglucoside) rich extract in a mouse model of D-galactose-induced aging demonstrated significant antioxidant effects.
| Treatment Group | Parameter | Organ | Result |
| Cyanidin-3-diglucoside-5-glucoside-rich extract | Superoxide Dismutase (SOD) activity | Serum & Tissues | Increased |
| Glutathione Peroxidase (GPx) activity | Serum & Tissues | Increased | |
| Total Antioxidant Capacity (T-AOC) | Serum & Tissues | Increased | |
| Malondialdehyde (MDA) content | Serum & Tissues | Decreased |
Experimental Protocols
In Vitro Antioxidant Assays
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Procedure:
-
A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[4]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
In Vivo Antioxidant Activity Assessment in a Rodent Model
This protocol outlines a general procedure for evaluating the in vivo antioxidant effects of a compound in a rodent model of oxidative stress.
Procedure:
-
Animal Model: Male C57BL/6 mice are often used. Oxidative stress can be induced by intraperitoneal injection of D-galactose (e.g., for 6 weeks).
-
Treatment: Animals are divided into groups: a control group, an oxidative stress model group, and treatment groups receiving different doses of the test compound (e.g., this compound extract) via oral gavage.
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum preparation. Tissues such as the liver are excised, rinsed with cold saline, and homogenized.
-
Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Assayed using commercial kits, often based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) coupled to the oxidation of NADPH.
-
Malondialdehyde (MDA) Levels: Measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay, which forms a colored product with MDA that can be measured spectrophotometrically at 532 nm.[6][7]
-
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. japsonline.com [japsonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Extraction of Cyanidin 3,5-diglucoside: A Side-by-Side Analysis of Leading Methods
For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. Cyanidin 3,5-diglucoside, a prominent anthocyanin, has garnered significant interest for its potential therapeutic properties. This guide provides an objective, data-driven comparison of four common extraction methods: Solid-Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Quantitative Performance Comparison
The following table summarizes the quantitative data available for the extraction of this compound and related anthocyanins using the discussed methods. It is important to note that a direct comparison is challenging due to variations in the source material, solvent systems, and analytical methods used across different studies. Data specifically for this compound is limited for some techniques, in which case data for total anthocyanins or cyanidin-3-glucoside are presented as a proxy for general method efficiency.
| Extraction Method | Target Analyte | Yield | Purity | Source Material |
| Solid-Phase Extraction (SPE) | This compound | 43.4% | 97.0% | Protocyanin hydrolysate |
| Microwave-Assisted Extraction (MAE) | Total Anthocyanins | 9.70 ± 0.28 mg/g | Not Reported | Jabuticaba by-products[1] |
| Ultrasound-Assisted Extraction (UAE) | Total Anthocyanins | 320.4 mg/100g | Not Reported | Red Rose Petals[2] |
| Supercritical Fluid Extraction (SFE) | Total Anthocyanins | Not explicitly stated for this compound | Not Reported | General Plant Materials |
Experimental Workflow
The general workflow for the extraction and analysis of this compound from a plant matrix is outlined below. This process includes the initial extraction followed by purification and analytical quantification.
References
A Comparative Guide to the Structure-Activity Relationship of Cyanidin and Its 3,5-Diglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the anthocyanidin, cyanidin (B77932), and its glycosylated form, cyanidin 3,5-diglucoside. Understanding the structure-activity relationship between an aglycone and its glycoside is crucial for the development of novel therapeutic agents with optimized efficacy and bioavailability. This document summarizes key experimental data, details relevant methodologies, and visualizes important concepts to facilitate further research and drug discovery.
Executive Summary
Cyanidin, a prominent member of the anthocyanidin class of flavonoids, is the aglycone of a wide range of naturally occurring anthocyanins. Its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, are well-documented. The addition of sugar moieties, as in this compound, significantly alters its physicochemical properties, which in turn influences its bioactivity and bioavailability. Generally, glycosylation increases water solubility and stability but may decrease certain biological activities due to steric hindrance at the active sites of interaction. However, the overall in vivo effect is also dependent on absorption and metabolism, where glycosides can be absorbed intact or hydrolyzed to the aglycone by gut microbiota.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various in vitro studies, offering a side-by-side comparison of the biological activities of cyanidin and its glycosides.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Cyanidin | DPPH Radical Scavenging | EC50: 4.85 µM | [1] |
| This compound | DPPH Radical Scavenging | Activity comparable to Cyanidin 3-glucoside | [1] |
| Cyanidin 3-glucoside | DPPH Radical Scavenging | EC50: 7.29 µM | [1] |
| Cyanidin | Superoxide Radical Scavenging | Rate constant: 1.9 × 10⁶ M⁻¹s⁻¹ | [2] |
| Cyanidin 3-sophoroside (a diglucoside) | Superoxide Radical Scavenging | Rate constant: 2.2 × 10⁵ M⁻¹s⁻¹ | [2] |
| Extract containing this compound | DPPH Radical Scavenging | IC50: 2.20 µg/mL | [3] |
| Extract containing this compound | ORAC | 5.66 µg/mL | [3] |
| Extract containing this compound | TEAC | 1.64 µg/mL | [3] |
Note: Direct comparative IC50 values for pure cyanidin versus pure this compound in antioxidant assays are limited in the literature. The data for the extract provides a qualitative indication of the potent antioxidant activity of compounds including this compound. Structure-activity relationship studies suggest that while glycosylation can sometimes slightly decrease radical scavenging activity compared to the aglycone, the effect is not always significant.[1]
Table 2: Anti-inflammatory Activity
| Compound | Assay/Target | Effect | Reference |
| Cyanidin | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Effective inhibitor | [3] |
| Cyanidin 3-glucoside | Inhibition of NF-κB activation | Inhibits NF-κB pathway | [4][5] |
| Cyanidin 3-glucoside | Inhibition of pro-inflammatory mediators (NO, PGE2, IL-8) | Effective inhibition in intestinal cells | [6] |
Note: Quantitative, direct comparative data on the anti-inflammatory activity of cyanidin versus this compound is scarce. However, extensive research on cyanidin 3-glucoside demonstrates that glycosylated forms of cyanidin retain significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[4][5]
Table 3: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 (mM) | Reference |
| Cyanidin | Intestinal Sucrase | 1.42 ± 0.25 | |
| Cyanidin 3-glucoside | Intestinal Sucrase | 0.97 ± 0.15 | |
| This compound | Intestinal Sucrase | Inactive | |
| Cyanidin | Pancreatic α-Amylase | 0.85 ± 0.07 | |
| Cyanidin 3-glucoside | Pancreatic α-Amylase | 0.30 ± 0.01 | |
| This compound | Pancreatic α-Amylase | Inactive |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and expansion of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution is measured at 517 nm to be approximately 1.0.
-
Various concentrations of the test compounds (cyanidin and this compound) are prepared in methanol.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to an equal volume of the test compound solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of the test compounds on the NF-κB signaling pathway.
Methodology:
-
HEK293T cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
After 24 hours of transfection, the cells are pre-treated with various concentrations of the test compounds (cyanidin and this compound) for 1 hour.
-
The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Following stimulation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
The percentage of inhibition of NF-κB activation is calculated by comparing the relative luciferase activity in the presence of the test compound to that of the stimulated control (cells treated with TNF-α alone).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory potential of the test compounds against α-glucosidase, an enzyme involved in carbohydrate digestion.
Methodology:
-
A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).
-
The test compounds (cyanidin and this compound) are dissolved in the buffer to obtain various concentrations.
-
In a 96-well plate, the enzyme solution is pre-incubated with the test compound solutions for 10 minutes at 37°C.
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The plate is incubated for another 20 minutes at 37°C.
-
The reaction is stopped by adding a sodium carbonate solution (e.g., 0.1 M).
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of cyanidin and its diglucoside.
Caption: Structure-Activity Relationship Overview.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Relative Quantification of Cyanidin 3,5-diglucoside
This guide provides a comparative overview of methodologies for the relative quantification of Cyanidin 3,5-diglucoside, with a primary focus on the robust internal standard method. We will explore alternative techniques and present supporting experimental frameworks to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their analytical needs.
Introduction to this compound Quantification
This compound, a prominent anthocyanin found in various pigmented plants, is of significant interest due to its antioxidant properties and potential health benefits.[1] Accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries, as well as for advancing research into its biological activities. Relative quantification, particularly with an internal standard, offers a reliable method to determine the amount of an analyte by comparing its detector response to that of a known amount of a co-analyzed standard, effectively mitigating variations in sample preparation and instrument performance.
Method 1: Relative Quantification using an Internal Standard (IS) via HPLC
The internal standard method is a highly accurate and precise technique for chromatographic quantification. It involves adding a constant, known amount of a non-native, structurally similar compound—the internal standard—to all samples, calibrators, and blanks. The ratio of the analyte's response to the internal standard's response is then used for quantification, correcting for potential errors during sample preparation and injection.
Choosing an Internal Standard:
The ideal internal standard should be structurally similar to the analyte, chromatographically resolved from it and other matrix components, and not naturally present in the samples. For the analysis of this compound, a suitable internal standard could be another anthocyanin not expected in the sample, such as Pelargonidin-3-O-glucoside or a stable isotope-labeled version of the analyte (e.g., cyanidin-3-glucoside-d3) if using mass spectrometry.[2][3] Another study successfully used Cyanidin-3,5-O-diglucoside chloride as an internal standard for the quantification of Cyanidin-3-O-glucoside chloride.[4]
Experimental Protocol: HPLC with Internal Standard
1. Sample Preparation (Extraction):
-
Homogenize the sample material (e.g., plant tissue, fruit juice).[2]
-
For plant tissues, freeze-drying and grinding prior to extraction can improve yield.[2]
-
Extract a known weight of the homogenized sample (e.g., 0.5 g) with an acidified polar solvent. A common extraction solvent is 70% (v/v) aqueous acetone (B3395972) containing 0.01% (v/v) trifluoroacetic acid (TFA).[5] Another option is methanol (B129727) acidified with 1.0 N HCl (85:15, v/v).[6]
-
Sonicate or stir the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) and protected from light.[2][5]
-
Centrifuge the mixture and collect the supernatant. Re-extract the pellet to ensure complete recovery.[5][6]
-
Combine the supernatants. At this stage, add a precise volume of the internal standard stock solution.
-
The organic solvent can be removed using a rotary evaporator. The resulting aqueous extract can be cleaned up using solid-phase extraction (SPE) if necessary.[5]
-
Filter the final extract through a 0.45-µm membrane filter before HPLC analysis.[5][7]
2. Preparation of Standards:
-
Prepare a stock solution of a certified this compound reference standard in an appropriate solvent (e.g., acidified methanol).
-
Prepare a separate stock solution of the chosen internal standard (e.g., Pelargonidin-3-O-glucoside).
-
Create a series of calibration standards by serial dilution of the this compound stock solution. Add a constant, fixed amount of the internal standard stock solution to each calibration standard.
3. HPLC-UV/Vis Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program: A typical gradient might be 5-20% B over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 520-525 nm, which is the maximum absorption for anthocyanins.[2][4]
-
Injection Volume: 10-20 µL.
4. Quantification:
-
Calculate the Response Factor (RF) for each calibration standard using the formula:
-
RF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)
-
-
Plot the ratio of the (AreaAnalyte / AreaIS) against the ratio of the (ConcentrationAnalyte / ConcentrationIS) to generate a calibration curve.
-
For the unknown samples, calculate the concentration of this compound using the calibration curve and the measured peak areas of the analyte and the internal standard.
Comparison with Alternative Methods
While the internal standard method provides high accuracy, other methods may be suitable depending on the specific research goals and available resources.
Method 2: External Standard Quantification via HPLC
This is the most straightforward chromatographic quantification method. It relies on a calibration curve generated from external standards of the analyte, which are prepared and analyzed separately from the samples.
Key Differences from the IS Method:
-
No Internal Standard: An internal standard is not added to the samples or calibrators.
-
Calibration: The calibration curve is a plot of the analyte's peak area versus its concentration.
-
Susceptibility to Error: This method is more prone to errors arising from inconsistent injection volumes and variations in sample preparation, as there is no internal reference to correct for these discrepancies.
Method 3: pH Differential Method (Total Anthocyanin Content)
This spectrophotometric method is a rapid and economical way to estimate the total monomeric anthocyanin content.[9][10] It is not specific to this compound but measures all anthocyanins that exhibit a reversible structural transformation with a change in pH.
Experimental Protocol:
-
Prepare two dilutions of the sample extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate (B1210297) buffer (pH 4.5).
-
Let the solutions equilibrate in the dark.[7]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (around 520 nm) and at a wavelength of 700 nm to correct for haze.[7]
-
The total anthocyanin concentration is calculated based on the difference in absorbance between the two pH values, using the molar absorptivity of a reference anthocyanin (e.g., Cyanidin-3-glucoside).[7]
Limitations: This method lacks specificity and can be influenced by interfering compounds. However, it is useful for rapid screening and quality control where a total anthocyanin value is sufficient.[9][10]
Quantitative Data and Method Comparison
The choice of quantification method will directly impact the nature and accuracy of the results. Below is a summary of hypothetical data and a comparison of the methods.
Table 1: Hypothetical Quantitative Results for a Blackberry Extract
| Quantification Method | Analyte | Result | Units |
| HPLC with Internal Standard | This compound | 152.3 | mg/100g FW |
| HPLC with External Standard | This compound | 165.8 | mg/100g FW |
| pH Differential Method | Total Monomeric Anthocyanins | 210.5 | mg C3G equiv./100g FW |
| FW: Fresh Weight; C3G equiv.: Cyanidin-3-glucoside equivalents. |
Table 2: Comparison of Quantification Methods
| Feature | HPLC with Internal Standard | HPLC with External Standard | pH Differential Method |
| Specificity | High (Specific to Analyte) | High (Specific to Analyte) | Low (Measures Total Anthocyanins) |
| Accuracy | Very High | Moderate to High | Low to Moderate |
| Precision | Very High | Moderate | Moderate |
| Cost per Sample | High | High | Low |
| Throughput | Low to Medium | Low to Medium | High |
| Robustness | High (corrects for errors) | Low (sensitive to variations) | Moderate |
| Primary Use Case | Accurate quantification for research, drug development, and final product QC. | Routine analysis where high accuracy is not the primary concern. | Rapid screening, process monitoring, and raw material QC. |
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and reliability in the quantification of this compound, the HPLC method with an internal standard is unequivocally the gold standard . Its ability to correct for systematic and random errors throughout the analytical process ensures data of the highest quality, which is paramount for regulatory submissions and fundamental research.
The external standard method serves as a viable alternative for routine analyses where the matrix is simple and consistency can be well-controlled. The pH differential method , while non-specific, is an excellent, cost-effective tool for high-throughput screening and for estimating total anthocyanin content as a general quality indicator.
The selection of the appropriate method should be guided by the specific requirements of the study, balancing the need for accuracy with practical considerations such as sample throughput, equipment availability, and budget.
References
- 1. Cyanidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. scispace.com [scispace.com]
- 6. advion.com [advion.com]
- 7. phcog.com [phcog.com]
- 8. ymcamerica.com [ymcamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Cyanidin 3,5-Diglucoside Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cyanidin (B77932) 3,5-diglucoside, a key anthocyanin with significant antioxidant properties, is crucial for research, quality control, and the development of new therapeutic agents.[1] This guide provides an objective comparison of the two most prevalent analytical methods for its quantification: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a formal inter-laboratory study on Cyanidin 3,5-diglucoside was not identified in the public literature, this document synthesizes data from various single-laboratory validation studies to offer a comparative overview of method performance, aiding laboratories in selecting the appropriate methodology for their needs.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound often involves a trade-off between sensitivity, selectivity, cost, and complexity. The following tables summarize the typical performance characteristics of each method based on published validation data for cyanidin glycosides.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Selectivity | Moderate | High | LC-MS/MS offers superior selectivity, crucial for complex matrices where isobaric interferences may be present. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | For trace-level quantification, LC-MS/MS is the method of choice.[2][3] |
| **Linearity (R²) ** | Typically ≥ 0.99 | Typically ≥ 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[2] |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision, though this is matrix and concentration-dependent.[2] |
| Accuracy (%) | 85-115% | 85-115% | Both methods are capable of high accuracy when properly validated.[2] |
| Cost | Lower | Higher | The initial investment and ongoing maintenance costs for LC-MS/MS systems are significantly higher. |
| Complexity | Simpler | More Complex | Method development, operation, and data analysis are generally more complex for LC-MS/MS. |
Table 2: Summary of Quantitative Validation Parameters from Published Studies for Cyanidin Glycosides
| Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Cyanidin-3-O-glucoside | Rat Plasma | 3.00-2700 ng/mL | - | 3.00 ng/mL | < 14.5% | -11.5 to 13.6% | [2] |
| UHPLC-MS | Anthocyanins | Human Plasma | - | < 2.3 ng/mL | < 8.1 ng/mL | < 5.1% (system) | - | [3] |
| HPLC-DAD | Cyanidin-3-O-rutinoside | Standard Solution | 0.1-25 mg/L | S/N=3 | S/N=10 | Intra-day: <5% | - | [4] |
| HPLC-UV | Delphinidin-3-O-sambubioside | Herbal Extract | 1-50 µg/mL | - | - | < 2% | 98-102% | [5] |
| HPLC-DAD | Carajurin (a 3-deoxyanthocyanidin) | Plant Extract | 1-6 µg/mL | - | - | Intra-day: < 2% | 85-115% | [6] |
Experimental Workflow for Inter-Laboratory Validation
An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Detailed Experimental Protocols
Below are generalized experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, based on common practices found in the literature.[4][7][8]
HPLC-UV Method
This method is suitable for routine quality control and quantification in less complex sample matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (e.g., 0.1% formic acid in water).
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: Water with an acid modifier (e.g., 5% formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Elution: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and increasing it to elute the analyte.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection Wavelength: Approximately 520 nm, which is near the absorbance maximum for cyanidin glycosides.[9]
-
Column Temperature: 25-40 °C.
c. Quantification Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.
LC-MS/MS Method
This method is ideal for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.
a. Sample Preparation Sample preparation is similar to the HPLC-UV method, often employing SPE for cleanup and concentration. Protein precipitation may be required for biological samples like plasma.
b. Chromatographic Conditions
-
Column: A C18 or similar reverse-phase column, often with smaller particle sizes for better resolution (e.g., UPLC columns).
-
Mobile Phase: Similar to HPLC-UV, using volatile acid modifiers like formic acid that are compatible with mass spectrometry.
-
Elution: A gradient elution is typically employed.
c. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for anthocyanins as they are often positively charged at acidic pH.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Example Transition for a Cyanidin Glycoside: m/z 449 -> 287, corresponding to the loss of the glucose moiety.[10]
-
-
Internal Standard: A structurally similar compound (e.g., another anthocyanin not present in the sample or a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
d. Quantification Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then compared to a calibration curve prepared in a similar matrix.
Signaling Pathway Analysis in Biological Systems
When investigating the biological effects of this compound, it is often important to understand its impact on cellular signaling pathways. For instance, studies have shown that cyanidin glycosides can influence pathways such as the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response.[11]
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
This guide provides a foundational comparison to assist laboratories in the validation and application of quantification methods for this compound. The selection of the most appropriate method will depend on the specific research or quality control objectives, the nature of the sample matrix, and the available resources. For robust and reliable data, a thorough single-laboratory validation should always be performed before method implementation, and participation in proficiency testing or inter-laboratory comparison studies is highly recommended where feasible.
References
- 1. Cyanidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage (Brassica oleracea L. var. capitata f. rubra DC.) Cultivated in Egypt and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Efficacy of Cyanidin Glycosides and Other Flavonoids
An Objective Guide for Researchers in Oncology and Drug Development
The growing interest in natural compounds as potential anti-cancer agents has positioned flavonoids at the forefront of oncological research. Among these, anthocyanins, particularly cyanidin (B77932) and its glycosides, have demonstrated significant anti-proliferative properties. This guide provides a comparative analysis of the anti-proliferative effects of Cyanidin-3-O-glucoside (C3G), a prevalent and well-researched cyanidin glycoside, against other notable flavonoids such as Quercetin, Kaempferol (B1673270), Apigenin, and Luteolin. This comparison is based on experimental data from various studies, focusing on their efficacy in inhibiting cancer cell growth, with a particular emphasis on breast (MCF-7) and cervical (HeLa) cancer cell lines.
Comparative Anti-Proliferative Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of C3G and other flavonoids on various cancer cell lines as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
Table 1: Comparative IC50 Values of Flavonoids on MCF-7 (Breast Cancer) Cell Line
| Flavonoid | IC50 Concentration | Incubation Time | Reference |
| Cyanidin-3-O-glucoside | 110 µg/mL | 24 hours | [1] |
| 60 µg/mL | 48 hours | [1] | |
| Quercetin | 37 µM | Not Specified | [2] |
| 73 µM | 48 hours | [3] | |
| 17.2 µM - 48 µM | Not Specified | [4] | |
| 200 µM | 96 hours | [5] | |
| Kaempferol | 35 µM (ER+ cells) | Not Specified | [6] |
| 90.28 µg/mL | Not Specified | [7] | |
| 4 µM (inhibitor of glucose uptake) | 26 minutes | [8] | |
| 20, 40, 80 µM (inhibited proliferation) | 24 hours | [9] | |
| Apigenin | 50 µM (synergistic with Doxorubicin) | 48 hours | [10] |
| High concentrations inhibit growth | Not Specified | [11] | |
| Luteolin | 1.1 µM - 7.6 µM | Not Specified | [12] |
Table 2: Comparative IC50 Values of Flavonoids on HeLa (Cervical Cancer) Cell Line
| Flavonoid | IC50 Concentration | Incubation Time | Reference |
| Cyanidin-3-O-glucoside | 281 µg/mL (Blackcurrant ARF) | Not Specified | [13] |
| Quercetin | 149.52 µM | Not Specified | [14] |
| Apigenin | 10 µM | 72 hours | [15] |
| Luteolin | 20 µM | 48 hours | [16][17][18] |
Mechanisms of Anti-Proliferative Action
Flavonoids exert their anti-proliferative effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).
Cyanidin-3-O-glucoside has been shown to induce apoptosis in breast cancer cells by increasing the expression of pro-apoptotic genes like p53, Bax, and Caspase-3, while decreasing the expression of the anti-apoptotic gene Bcl2.[1] It can also induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[3]
Quercetin is known to arrest the cell cycle in the G1 or G2/M phase and trigger apoptosis through pathways involving p53 and p21.[2][4]
Kaempferol has been demonstrated to inhibit the proliferation of breast cancer cells and induce apoptosis.[9] It can also inhibit glucose uptake in cancer cells, thereby starving them of a crucial energy source.[8][19]
Apigenin induces apoptosis and can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[20]
Luteolin has been found to be a potent inhibitor of various cancer cell lines, inducing apoptosis and causing cell cycle arrest.[12] In HeLa cells, it induces apoptosis by depolarizing the mitochondrial membrane and causing DNA fragmentation.[16][17]
Signaling Pathways
The anti-proliferative effects of these flavonoids are mediated by their modulation of key signaling pathways involved in cell growth, survival, and death.
Caption: General signaling pathways modulated by flavonoids to induce anti-proliferative effects.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of anti-proliferative effects. Below are detailed protocols for key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Caption: A simplified workflow of the MTT cell viability assay.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with the flavonoid as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.[21]
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.[22][23]
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[22]
-
Detection: Quantify the fluorescence using a fluorescence microscope or a microplate reader.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in cold 70% ethanol.[24][25][26]
-
RNAse Treatment: Treat the cells with RNase A to prevent PI from binding to RNA.[24][25][26]
-
PI Staining: Stain the cells with a PI solution.[24][25][27]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.[24]
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
References
- 1. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. ijcmas.com [ijcmas.com]
- 8. The chemopreventive effect of the dietary compound kaempferol on the MCF-7 human breast cancer cell line is dependent on inhibition of glucose cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KAEMPFEROL, A FLAVONOID COMPOUND FROM GYNURA MEDICA INDUCED APOPTOSIS AND GROWTH INHIBITION IN MCF-7 BREAST CANCER CELL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin and Hesperidin Downregulate DNA Repair Genes in MCF-7 Breast Cancer Cells and Augment Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 12. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative and Antioxidant Properties of Anthocyanin Rich Extracts from Blueberry and Blackcurrant Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kaempferol Reduces ER+/PR+ Breast Cancer Proliferation | Food for Breast Cancer [foodforbreastcancer.com]
- 20. Apigenin Increases Effectiveness Of Paclitaxel Chemotherapy | Food for Breast Cancer [foodforbreastcancer.com]
- 21. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 22. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 26. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Safety Operating Guide
Proper Disposal of Cyanidin 3,5-diglucoside: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cyanidin 3,5-diglucoside, an anthocyanin that is not classified as a hazardous substance.[1][2][3] Adherence to these protocols ensures a safe laboratory environment and compliance with standard disposal practices.
Immediate Safety and Handling Precautions
While this compound is not categorized as hazardous, general laboratory safety protocols are mandatory.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a laboratory coat when handling the compound.[4]
-
Avoid Dust Formation: When working with the solid form of this compound, handle it carefully to prevent the generation of dust.[4]
-
Spill Response: In case of a spill, collect the material without creating dust. The affected area should then be thoroughly cleaned.[3]
Step-by-Step Disposal Procedure
The disposal of non-hazardous chemical waste should always follow institutional and local guidelines. The following procedure is a general framework for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Unused or Surplus Solid: Collect any unused or surplus solid this compound in a clearly labeled, sealed container.
-
Solutions: Aqueous solutions containing this compound should be collected in a separate, sealed container that is also clearly labeled.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound should be considered chemical waste and collected in a designated solid waste container.[5]
2. Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][7]
-
Indicate that the waste is "Non-Hazardous."
-
Include the date when the waste was first added to the container.[7]
3. Storage:
-
Store waste containers in a designated area within the laboratory, away from incompatible materials.[8]
-
Ensure that all waste containers are kept securely closed except when adding waste.[8][9]
4. Disposal Pathway:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous chemical waste.
-
Licensed Waste Disposal Service: For larger quantities or as required by institutional policy, arrange for collection by a licensed professional waste disposal service.[10] Even for non-hazardous waste, professional disposal ensures compliance with all regulations.
-
Drain Disposal (Aqueous Solutions Only - with Caution): For very small quantities of dilute aqueous solutions, some institutions may permit drain disposal. However, this should only be done after confirming with your institution's EHS that it is an acceptable practice. Do not pour organic solvent solutions down the drain.
Experimental Protocols
As this compound is not considered hazardous, no specific neutralization or treatment protocol is required before disposal.[1][2] The primary "protocol" is the procedural segregation and proper labeling for disposal as non-hazardous chemical waste.
Data Presentation
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1][2][3] |
| Acute Toxicity | Shall not be classified as acutely toxic | [1] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin | [1] |
| Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant | [1] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. This compound | C27H30O16 | CID 5158757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5337332.app.netsuite.com [5337332.app.netsuite.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. wattbarind.com [wattbarind.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin 3,5-diglucoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cyanidin 3,5-diglucoside, including detailed operational procedures and disposal plans. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adhering to prudent laboratory practices is crucial to maintain a safe research environment.[1][2][3]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly when dealing with its powdered form.
| Body Part | PPE Recommendation | Standard | Purpose |
| Eyes | Safety glasses with side shields or safety goggles | EN 166 | To protect eyes from airborne powder and potential splashes.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To prevent skin contact. |
| Body | Laboratory coat | --- | To protect skin and personal clothing. |
| Respiratory | Particulate filter respirator (e.g., P1) | EN 143 | Necessary when dust formation is likely.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for both safety and the integrity of your experiments. The following diagram and steps outline a safe handling protocol for this compound from preparation to disposal.
1. Preparation and Area Setup:
-
Designated Area: Conduct all manipulations of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Gather Materials: Before you begin, ensure all necessary PPE, handling equipment (spatulas, weigh boats), solvents, and clearly labeled waste containers are readily accessible.
2. Personal Protective Equipment (PPE):
-
Don PPE: Put on your lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of dust generation, a respirator with a particulate filter is necessary.[1]
3. Handling the Compound:
-
Weighing: Use a precision balance within a ventilated enclosure to minimize the spread of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent to minimize dust.
4. Post-Handling and Decontamination:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Doffing PPE: Remove your PPE in the correct sequence to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[1] |
| Skin Contact | Rinse the affected skin with water or shower.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1] |
| Ingestion | Rinse the mouth. Call a doctor if you feel unwell.[1] |
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
Storage:
-
Store this compound in a dry, cool place.[1]
-
Keep the container tightly closed and away from food, drink, and animal feedstuffs.[1] For long-term storage of more than a few days, it is recommended to keep the product in the dark and at temperatures below -5°C.[4]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled chemical waste container.
-
Professional Disposal: Do not empty into drains.[1] The disposal of the chemical waste should be handled by a licensed chemical destruction plant or a professional waste disposal service.[5] Consult with local waste disposal experts to ensure compliance with all regulations.[1]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[1] Once completely emptied, packaging can be recycled.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
